Product packaging for 3-Phenoxyprop-2-enoic acid(Cat. No.:CAS No. 114916-19-7)

3-Phenoxyprop-2-enoic acid

Cat. No.: B15421449
CAS No.: 114916-19-7
M. Wt: 164.16 g/mol
InChI Key: RYQWTNSICNJGCJ-UHFFFAOYSA-N
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Description

3-Phenoxyprop-2-enoic acid is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B15421449 3-Phenoxyprop-2-enoic acid CAS No. 114916-19-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114916-19-7

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

3-phenoxyprop-2-enoic acid

InChI

InChI=1S/C9H8O3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11)

InChI Key

RYQWTNSICNJGCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC=CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenoxyprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-phenoxyprop-2-enoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document outlines a viable synthetic pathway, details the necessary experimental protocols, and presents the expected characterization data for the final compound.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process. The first step involves the formation of a phenyl ester intermediate, phenyl 3-phenoxypropenoate, through a Michael-type addition of phenol to propiolic acid. The subsequent step is the hydrolysis of this ester to yield the desired this compound. This method preferentially forms the thermodynamically more stable (E)-isomer.

Experimental Protocol: Synthesis of Phenyl (E)-3-phenoxypropenoate

This procedure is adapted from a one-pot esterification and Michael-type addition reaction.

Materials:

  • Propiolic acid

  • Phenol (2-fold excess)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dry methylene chloride

Procedure:

  • In a round-bottom flask, dissolve propiolic acid and a two-fold molar excess of phenol in dry methylene chloride under an inert atmosphere.

  • To this solution, add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenyl (E)-3-phenoxypropenoate.

  • The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Hydrolysis of Phenyl (E)-3-phenoxypropenoate

This is a standard ester hydrolysis procedure.

Materials:

  • Phenyl (E)-3-phenoxypropenoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the phenyl (E)-3-phenoxypropenoate in ethanol or methanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or phenol.

  • Carefully acidify the aqueous layer with hydrochloric acid until a precipitate is formed.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.

  • The product can be further purified by recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected data from various analytical techniques.

Physical and Spectroscopic Data
PropertyExpected Value
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance White to off-white solid
Melting Point Not available in the searched literature. This would need to be determined experimentally.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and acetone, and slightly soluble in water.
¹H NMR Expected chemical shifts (δ) in ppm: Aromatic protons (phenoxy group), vinylic protons (prop-2-enoic acid moiety), and a carboxylic acid proton. The coupling constant between the vinylic protons will indicate the stereochemistry (typically larger for the E-isomer).
¹³C NMR Expected chemical shifts (δ) in ppm: Aromatic carbons, vinylic carbons, and a carboxyl carbon.
Infrared (IR) Characteristic absorption bands (cm⁻¹) for: O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, C=C stretch of the alkene, and C-O-C stretch of the ether.
Mass Spectrometry Expected molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may show loss of COOH, and cleavage of the ether bond.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process for this compound.

SynthesisWorkflow PropiolicAcid Propiolic Acid Step1 Esterification & Michael Addition PropiolicAcid->Step1 Phenol Phenol Phenol->Step1 PhenylPhenoxypropenoate Phenyl (E)-3-phenoxypropenoate Step1->PhenylPhenoxypropenoate DCC, DMAP Step2 Hydrolysis PhenylPhenoxypropenoate->Step2 FinalProduct This compound Step2->FinalProduct NaOH or KOH, then H+

An In-depth Technical Guide to the Physicochemical Properties of (E)-3-phenylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-3-phenylprop-2-enoic acid , commonly known as trans-cinnamic acid, is a naturally occurring aromatic carboxylic acid found in various plants, including the cinnamon tree. It serves as a central intermediate in the biosynthesis of a wide array of natural products.[1] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and insights into its biological pathways and mechanisms of action.

Physicochemical Properties

The key physicochemical properties of (E)-3-phenylprop-2-enoic acid are summarized in the table below, providing a quick reference for laboratory and drug development applications.

PropertyValue
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 132-136 °C[2][3]
Boiling Point 300 °C (at 760 mmHg)[1][4]
Solubility Slightly soluble in water (0.546 mg/mL).[1] Freely soluble in many organic solvents such as ethanol, methanol, acetone, benzene, and ether.[4][5]
pKa 4.44[4]
LogP (Octanol-Water) 2.13[1]
UV-Vis (λmax) 270-274 nm in methanol/ethanol[6][7]
Infrared (IR) Spectrum Characteristic peaks at ~3064 cm⁻¹ (O-H), 1693 cm⁻¹ (C=O), 1622 cm⁻¹ (C=C), and bands in the 1400-1600 cm⁻¹ range (aromatic ring).[8]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of (E)-3-phenylprop-2-enoic acid.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry (E)-3-phenylprop-2-enoic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer and the sample at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[5][9]

Boiling Point Determination

Due to its high boiling point, the boiling point of (E)-3-phenylprop-2-enoic acid is typically determined under reduced pressure to prevent decomposition.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of the compound is placed in a distillation flask. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that its bulb is just below the side arm of the distillation flask.

  • Heating: The flask is heated gently. The pressure is reduced to the desired level using a vacuum pump.

  • Observation: The temperature is recorded when the liquid boils and a steady stream of distillate is collected in the receiving flask. The pressure at which the boiling point is measured must also be recorded.

Solubility Determination

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of solid (E)-3-phenylprop-2-enoic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10][11]

pKa Determination

The pKa is a measure of the acidity of a compound. For a weak acid like (E)-3-phenylprop-2-enoic acid, this can be determined by titration.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of (E)-3-phenylprop-2-enoic acid is dissolved in a suitable solvent (e.g., a water-ethanol mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the titrant added. The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point corresponds to the pKa of the acid.[12][13]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other.

  • Partitioning: A known amount of (E)-3-phenylprop-2-enoic acid is dissolved in one of the phases (usually n-octanol). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The phases are then allowed to separate completely.

  • Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[10][14]

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the electronic structure of the molecule.

Methodology

  • Sample Preparation: A dilute solution of (E)-3-phenylprop-2-enoic acid is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol). The concentration should be such that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1 AU).

  • Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer, and a baseline spectrum is recorded.

  • Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology: KBr Pellet Technique

  • Sample Preparation: A small amount of dry (E)-3-phenylprop-2-enoic acid (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The resulting mixture is placed in a pellet press and subjected to high pressure to form a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.

Methodology

  • Sample Preparation: A small amount of (E)-3-phenylprop-2-enoic acid (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[16][17]

  • Analysis: The NMR tube is placed in the spectrometer, and the spectrum is acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts, integration, and coupling patterns are then analyzed to elucidate the molecular structure.

Biological Pathways and Mechanisms of Action

(E)-3-phenylprop-2-enoic acid is a key intermediate in the phenylpropanoid pathway and exhibits various biological activities, including anti-cancer and plant growth-regulating properties.

Biosynthesis via the Phenylpropanoid Pathway

The biosynthesis of (E)-3-phenylprop-2-enoic acid is a fundamental process in plants, initiating the production of a vast array of secondary metabolites.

Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L_Phenylalanine->PAL trans_Cinnamic_Acid (E)-3-phenylprop-2-enoic acid PAL->trans_Cinnamic_Acid Deamination Downstream_Products Lignans, Flavonoids, Coumarins, etc. trans_Cinnamic_Acid->Downstream_Products Further enzymatic steps

Caption: Biosynthesis of (E)-3-phenylprop-2-enoic acid.

Proposed Anti-Cancer Mechanism of Action

(E)-3-phenylprop-2-enoic acid has been shown to inhibit the growth of various cancer cell lines. Its mechanism of action is multifaceted and can involve the induction of apoptosis (programmed cell death).

Anticancer_Mechanism tCA (E)-3-phenylprop-2-enoic acid Cell_Membrane Cancer Cell Membrane tCA->Cell_Membrane Enters cell DNA_Damage Induction of DNA Damage Cell_Membrane->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Caspase_Activation Activation of Caspases Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death

Caption: Proposed anti-cancer workflow of (E)-3-phenylprop-2-enoic acid.

Role in Plant Growth Regulation

In plants, (E)-3-phenylprop-2-enoic acid can influence growth and development, partly through its interaction with auxin signaling pathways.

Plant_Growth_Regulation tCA (E)-3-phenylprop-2-enoic acid Auxin_Signaling Auxin Signaling Pathway tCA->Auxin_Signaling Modulates Unknown_Mechanism Auxin-Independent Mechanism tCA->Unknown_Mechanism Activates Cell_Expansion Increased Cell Expansion Auxin_Signaling->Cell_Expansion Leaf_Growth Promotion of Leaf Growth Cell_Expansion->Leaf_Growth Unknown_Mechanism->Cell_Expansion

References

Biological activity of 3-Phenoxyprop-2-enoic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Activity of 3-Phenoxyprop-2-enoic Acid Derivatives

Introduction

This compound, a derivative of cinnamic acid, and its related compounds represent a class of molecules with significant interest in medicinal chemistry. These compounds are characterized by a core structure featuring a phenyl ring linked via an ether oxygen to a prop-2-enoic acid moiety. This scaffold has proven to be a versatile template for the development of therapeutic agents with a wide spectrum of biological activities. The inherent chemical tractability of this structure allows for systematic modifications, leading to the generation of derivatives with fine-tuned pharmacological profiles.

This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It delves into their synthesis, mechanisms of action, and structure-activity relationships. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in tabular form for comparative analysis. Furthermore, key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter for researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of a substituted phenol with a suitable three-carbon synthon. One common method is the reaction of a phenoxide with an appropriate propiolate ester. Another approach involves the condensation of a phenoxyacetaldehyde with a malonic acid derivative, followed by decarboxylation.

A generalized synthetic scheme often starts with the etherification of a substituted phenol. For instance, reacting a substituted aldehyde with ethyl bromoacetate can yield an ethyl phenoxyacetate derivative.[1] Subsequent hydrolysis of the ester group forms the corresponding phenoxyacetic acid.[1] This intermediate can then be further modified. For example, refluxing with hydrazide derivatives in ethanol with a catalytic amount of acetic acid can lead to the synthesis of various hydrazone derivatives.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_derivatization Derivatization cluster_product Final Product Phenol Substituted Phenol Etherification Etherification (e.g., Williamson Ether Synthesis) Phenol->Etherification Base (e.g., K2CO3) Prop_acid Prop-2-enoic Acid Synthon (e.g., Ethyl Bromoacetate) Prop_acid->Etherification Hydrolysis Ester Hydrolysis Etherification->Hydrolysis Intermediate Ester Modification Functional Group Modification (e.g., Amidation) Hydrolysis->Modification Carboxylic Acid Intermediate Final_Compound 3-Phenoxyprop-2-enoic Acid Derivative Modification->Final_Compound

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Activities

Anticancer Activity

Several derivatives of the parent structure have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the disruption of microtubule dynamics, which is a validated target for cancer chemotherapy.

Mechanism of Action: A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which are structurally related to the topic compounds, were found to act as antitubulin agents.[2] The most active compound in this series, 17t , was shown to inhibit tubulin polymerization both in cells and with purified tubulin, leading to cell cycle arrest.[2] Other studies have identified that thiazole derivatives of propanoic acid can target key signaling proteins like SIRT2 and EGFR, highlighting the diverse mechanisms through which these scaffolds can exert their anticancer effects.[3]

Quantitative Data:

Compound IDCancer Cell LineActivityIC₅₀ (µM)Reference
17t K562 (Leukemia)Growth Inhibition0.57[2]
12a K562 (Leukemia)Growth Inhibition8.1[2]
21 A549 (Lung)Antiproliferative5.42[3]
22 A549 (Lung)Antiproliferative2.47[3]
25 H69 (Lung)AntiproliferativeLow micromolar[3]
26 H69 (Lung)AntiproliferativeLow micromolar[3]

Anticancer_Pathway cluster_cell Cancer Cell Compound 3-Phenoxyprop-2-enoic Acid Derivative Tubulin Tubulin Dimers Compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitosis Mitosis Microtubules->Mitosis Spindle Formation Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest at G2/M Phase

Caption: Mechanism of action for antitubulin this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents, with activity against both bacteria and fungi. The lipophilic nature of the phenoxy group combined with the acidic character of the prop-2-enoic acid moiety allows these molecules to interact with and disrupt microbial cell membranes.

Mechanism of Action: The antimicrobial potential is often linked to the number of hydroxyl and methoxy groups present in the structure.[4] As weak acids, they can diffuse across the bacterial membrane and acidify the cytoplasm, which can lead to cell death.[4] Lipophilicity and pKa are key parameters in determining their bactericidal properties.[4] Some derivatives have been shown to inhibit specific enzymes, such as sortase A in MRSA.[4]

Quantitative Data:

Derivative TypeMicroorganismActivityMIC (µg/mL)Reference
Baylis-Hillman AdductsK. pneumoniaeAntibacterial14-16[5]
Thiazole Derivative 11 P. aeruginosaAntibacterialPotent[6]
Thiazole Derivative 3i Various BacteriaAntibacterialPromising[6]
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidM. smegmatisAntibacterial9.66[7]
Anti-inflammatory Activity

Aryl propionic acid derivatives are a well-known class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[8] The this compound scaffold fits within this broader class and its derivatives have been investigated for their ability to modulate inflammatory pathways.

Mechanism of Action: The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[8][9] Some derivatives also affect other inflammatory pathways, such as reducing the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β, often through modulation of the NF-κB signaling pathway.[10][11]

Quantitative Data:

Compound ID/TypeTarget/ModelActivityIC₅₀ / EffectReference
Compound 3f (Pyrrole derivative)Carrageenan Paw EdemaAnti-inflammatorySignificant reduction at 20 mg/kg[12]
Compound 3f (Pyrrole derivative)LPS-induced TNF-αCytokine InhibitionSignificant decrease at 40 mg/kg[12]
2-phenylpropionic acid derivatives (6h, 6l) COX-1 / COX-2Enzyme InhibitionBetter than ibuprofen[9]
HCA (Cinnamic acid derivative)LPS-induced NO productionNO InhibitionIC₅₀ = 8 µM[10]
HCA (Cinnamic acid derivative)NF-κB activityPathway InhibitionIC₅₀ = 22 µM[10]

Inflammation_Pathway cluster_cell_inflam Macrophage Compound 3-Phenoxyprop-2-enoic Acid Derivative NFkB NF-κB Compound->NFkB Inhibits Activation COX2 COX-2 Compound->COX2 Inhibits LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB Activates NFkB->COX2 Induces Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces Expression Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation

Caption: Key anti-inflammatory signaling pathways modulated by the derivatives.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Lines: Human cancer cell lines (e.g., A549, K562, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Methodology:

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

    • The following day, cells are treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) dissolved in DMSO (final concentration ≤0.5%). Control wells receive DMSO alone.

    • After 48-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganisms: Standard bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) are used.

  • Methodology:

    • A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

    • Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Positive control (broth with inoculum, no compound) and negative control (broth only) wells are included.

    • The plates are incubated at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)
  • Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Methodology:

    • Animals are divided into groups (n=6): a control group, a reference drug group (e.g., Diclofenac, 25 mg/kg), and test groups receiving the derivative at various doses (e.g., 10, 20, 40 mg/kg).[12]

    • The test compounds, reference, and vehicle (control) are administered intraperitoneally or orally 1 hour before the induction of inflammation.[12]

    • Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • The paw volume is measured immediately before the carrageenan injection and at specified intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[12]

    • The percentage of edema inhibition is calculated for each group relative to the control group.

Experimental_Workflow_Edema Start Acclimatize Wistar Rats Grouping Divide into Control, Reference, and Test Groups Start->Grouping Dosing Administer Vehicle, Reference (Diclofenac), or Test Compound (i.p. or p.o.) Grouping->Dosing Wait Wait for 1 Hour Dosing->Wait Measure_Initial Measure Initial Paw Volume (Plethysmometer) Wait->Measure_Initial Induce Induce Edema: Inject 0.1mL Carrageenan into Paw Measure_Initial->Induce Measure_Post Measure Paw Volume at 1, 2, 3, 4 Hours Post-Injection Induce->Measure_Post Analysis Calculate Edema Volume and % Inhibition Measure_Post->Analysis End Compare Results and Determine Efficacy Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

This compound derivatives constitute a valuable and versatile chemical scaffold in the field of drug discovery. The research summarized in this guide demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The broad range of biological activities is attributable to the diverse mechanisms through which these compounds can interact with biological systems, including enzyme inhibition, disruption of protein polymerization, and modulation of key signaling pathways. The ability to systematically modify the core structure provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Future research should continue to explore the vast chemical space of these derivatives, focusing on elucidating detailed mechanisms of action and advancing the most promising candidates through preclinical and clinical development.

References

An In-depth Technical Guide on the Mechanism of Action of Novel Phenoxypropanoic Acid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of novel phenoxypropanoic acid and phenylpropanoic acid derivatives, a class of compounds demonstrating significant therapeutic potential in various domains including metabolic diseases and inflammation. This document collates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Phenoxypropanoic acid derivatives are a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities. Notably, these compounds have been investigated as agonists for G protein-coupled receptors (GPCRs), inhibitors of cyclooxygenase (COX) enzymes, and modulators of metabolic signaling pathways. Their therapeutic applications span from the treatment of type 2 diabetes to anti-inflammatory and antibacterial agents.[1][2][3][4] This guide will delve into the specific mechanisms through which these novel compounds exert their biological effects.

Quantitative Data Summary

The efficacy and potency of novel phenoxypropanoic acid derivatives have been quantified in various studies. The following tables summarize key quantitative data for representative compounds.

Table 1: GPR40 Agonist Activity of a Novel Phenylpropanoic Acid Derivative

Compound IDTargetAssay TypeEC50 (nM)Reference
35 *Human GPR40Calcium Mobilization18[1]

*Compound 35: 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid[1]

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Phenylpropionic Acid Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6h 0.310.152.07[2]
6l 0.280.132.15[2]
Ibuprofen 0.420.850.49[2]
Nimesulide >1000.12>833[2]

Key Signaling Pathways and Mechanisms of Action

Novel phenoxypropanoic acid derivatives achieve their therapeutic effects by modulating specific signaling pathways. The primary mechanisms identified in the literature are detailed below.

Certain phenylpropanoic acid derivatives act as potent agonists of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][5] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.

Upon binding of a phenoxypropanoic acid agonist, GPR40 couples to Gαq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels trigger the fusion of insulin-containing granules with the plasma membrane, resulting in insulin exocytosis.

GPR40_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Phenoxypropanoic Acid Agonist GPR40 GPR40/FFAR1 Agonist->GPR40 Binds to G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca2+ ER->Ca2+ Releases Insulin_Vesicle Insulin Vesicle Ca2+->Insulin_Vesicle Triggers fusion Insulin_Release Insulin Secretion Insulin_Vesicle->Insulin_Release

GPR40 agonist signaling pathway.

A series of 2-phenylpropionic acid derivatives have been synthesized and shown to exhibit dual inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, in addition to possessing antibacterial properties.[2] The mechanism of COX inhibition is central to the anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4][6]

These compounds block the production of prostaglandins from arachidonic acid by inhibiting the activity of COX enzymes.[2] The carboxylic acid moiety is considered an essential pharmacophoric core for this activity.[2] By inhibiting both COX isoforms, these derivatives can effectively reduce inflammation.

COX_Inhibition_Workflow Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Phenoxypropanoic_Compound Phenoxypropanoic Acid Derivative Phenoxypropanoic_Compound->COX_Enzymes Inhibits

COX inhibition by phenoxypropanoic acid derivatives.

Recent studies have revealed that microbiota-derived 3-phenylpropionic acid can promote myotube hypertrophy.[7] The proposed mechanism involves the inhibition of protein degradation and the promotion of protein acetylation through the Foxo3/NAD+ signaling pathway.

Specifically, 3-phenylpropionic acid is suggested to reduce NAD+ synthesis, which in turn suppresses the activity of SIRT1/3 and the tricarboxylic acid (TCA) cycle. This leads to increased acetylation of total protein and Foxo3, a key transcription factor involved in muscle atrophy. The inhibition of Foxo3 activity ultimately shifts the balance towards protein synthesis and muscle growth.[7]

Muscle_Hypertrophy_Pathway PPA 3-Phenylpropionic Acid NAD_Synthesis NAD+ Synthesis PPA->NAD_Synthesis Reduces SIRT1_3 SIRT1/3 Activity NAD_Synthesis->SIRT1_3 Suppresses Protein_Acetylation Protein Acetylation SIRT1_3->Protein_Acetylation Inhibits deacetylation Foxo3_Acetylation Foxo3 Acetylation (Inhibition) Protein_Acetylation->Foxo3_Acetylation Protein_Degradation Protein Degradation Foxo3_Acetylation->Protein_Degradation Inhibits Muscle_Hypertrophy Muscle Hypertrophy Protein_Degradation->Muscle_Hypertrophy Reduces

Foxo3/NAD+ signaling in muscle hypertrophy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.

This protocol is a generalized procedure based on typical calcium mobilization assays for GPCRs.

  • Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing human GPR40 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

  • Compound Preparation: Test compounds (phenoxypropanoic acid derivatives) are serially diluted in buffer to a range of concentrations.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of the compounds.

  • Compound Addition and Data Acquisition: The test compounds are added to the wells, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium_Mobilization_Workflow Start Start Cell_Culture Culture GPR40-expressing CHO cells Start->Cell_Culture Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with calcium-sensitive dye Plate_Cells->Dye_Loading Measure_Fluorescence Measure fluorescence in plate reader Dye_Loading->Measure_Fluorescence Compound_Prep Prepare serial dilutions of test compounds Add_Compounds Add compounds to wells Compound_Prep->Add_Compounds Analyze_Data Analyze data and calculate EC50 Measure_Fluorescence->Analyze_Data Add_Compounds->Measure_Fluorescence End End Analyze_Data->End

Calcium mobilization assay workflow.

This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.[2]

  • Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared in a suitable buffer. Arachidonic acid is used as the substrate.

  • Compound Incubation: The test compounds are pre-incubated with the COX enzyme in the presence of a heme cofactor for a short period at room temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a specified incubation time at 37°C, the reaction is terminated by adding a solution of HCl.

  • Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control. IC50 values are determined from the dose-response curves.

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare COX enzyme, substrate, and compounds Start->Prepare_Reagents Incubate_Compound Pre-incubate enzyme with test compound Prepare_Reagents->Incubate_Compound Initiate_Reaction Add arachidonic acid to start reaction Incubate_Compound->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Terminate_Reaction Stop reaction with HCl Incubate_Reaction->Terminate_Reaction Quantify_PGE2 Quantify PGE2 production using EIA Terminate_Reaction->Quantify_PGE2 Analyze_Data Calculate % inhibition and IC50 Quantify_PGE2->Analyze_Data End End Analyze_Data->End

COX inhibition assay workflow.

Conclusion

Novel phenoxypropanoic acid derivatives represent a promising class of therapeutic agents with diverse mechanisms of action. Their ability to act as potent GPR40 agonists offers a potential new avenue for the treatment of type 2 diabetes. Furthermore, their capacity for dual COX inhibition presents opportunities for developing novel anti-inflammatory drugs with possible antibacterial benefits. The recently discovered role of a phenylpropanoic acid metabolite in muscle hypertrophy via the Foxo3/NAD+ pathway opens up new research directions in metabolic and age-related muscle disorders. The data, pathways, and protocols presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry.

References

Spectroscopic Analysis of 3-Phenoxypropionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Initial searches for "3-Phenoxyprop-2-enoic acid" did not yield significant spectroscopic or synthesis data, suggesting it is either an uncommon compound or potentially a misnomer. This guide therefore focuses on the closely related and well-documented compound, 3-Phenoxypropionic acid . The structural difference is the saturation of the propanoic acid chain. This guide provides a comprehensive spectroscopic and procedural overview for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction

3-Phenoxypropionic acid is an aromatic carboxylic acid with applications in chemical synthesis and as a herbicide. Its structure, comprising a phenoxy group linked to a propionic acid moiety, makes it a subject of interest in various chemical and biological studies. Understanding its spectroscopic signature is crucial for its identification, characterization, and quantification in experimental settings. This guide provides a detailed overview of the spectroscopic properties of 3-phenoxypropionic acid, along with experimental protocols for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-phenoxypropionic acid.

Table 1: ¹H NMR Spectroscopic Data for 3-Phenoxypropionic Acid
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30m2HAr-H (ortho)
~6.95m3HAr-H (meta, para)
4.29t2H-O-CH₂-
2.89t2H-CH₂-COOH
11.5 (variable)s1H-COOH

Solvent: CDCl₃. Data is compiled from typical values and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 3-Phenoxypropionic Acid
Chemical Shift (δ) ppmAssignment
~178.0C=O (Carboxylic Acid)
~158.0Ar-C (ipso, attached to -O)
~129.5Ar-C (meta)
~121.0Ar-C (para)
~114.5Ar-C (ortho)
~63.0-O-CH₂-
~34.0-CH₂-COOH

Solvent: CDCl₃. Data is compiled from typical values and may vary slightly based on experimental conditions.

Table 3: Infrared (IR) Spectroscopic Data for 3-Phenoxypropionic Acid
Wavenumber (cm⁻¹)Vibration Type
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~3050C-H stretch (Aromatic)
~2950C-H stretch (Aliphatic)
~1710C=O stretch (Carboxylic Acid)
~1600, ~1490C=C stretch (Aromatic)
~1240C-O stretch (Ether)
Table 4: Mass Spectrometry Data for 3-Phenoxypropionic Acid
m/zInterpretation
166[M]⁺ (Molecular Ion)
94[C₆H₅OH]⁺ (Phenol fragment)
77[C₆H₅]⁺ (Phenyl fragment)

Experimental Protocols

Synthesis of 3-Phenoxypropionic Acid

A general and common method for the synthesis of 3-phenoxypropionic acid is via the Michael addition of phenol to an acrylate, followed by hydrolysis.

Materials:

  • Phenol

  • Ethyl acrylate (or other alkyl acrylate)

  • Sodium metal (or other strong base)

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Sodium Phenoxide Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a molar equivalent of sodium metal in anhydrous ethanol under an inert atmosphere to form sodium ethoxide. To this solution, add one molar equivalent of phenol.

  • Michael Addition: To the solution of sodium phenoxide, add one molar equivalent of ethyl acrylate dropwise with stirring. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.

  • Hydrolysis: After cooling the reaction mixture to room temperature, add an excess of aqueous sodium hydroxide solution and heat to reflux for 1-2 hours to hydrolyze the ester.

  • Acidification and Extraction: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the 3-phenoxypropionic acid. Extract the product into diethyl ether.

  • Purification: Wash the ether extract with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as water or a mixture of ethyl acetate and hexanes.

G cluster_0 Michael Addition cluster_1 Hydrolysis phenol Phenol intermediate Ethyl 3-phenoxypropanoate phenol->intermediate Base (e.g., NaOEt) ethyl_acrylate Ethyl Acrylate ethyl_acrylate->intermediate naoh NaOH (aq) hcl HCl (aq) product 3-Phenoxypropionic Acid acidified_product Crude Product intermediate->acidified_product 1. NaOH (aq), Δ 2. HCl (aq) acidified_product->product Extraction & Purification

Caption: General workflow for the synthesis of 3-phenoxypropionic acid.

Spectroscopic Analysis

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Mass Spectrometer (e.g., with Electron Ionization - EI)

Sample Preparation:

  • NMR: Dissolve 5-10 mg of the purified 3-phenoxypropionic acid in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • FTIR: Prepare a KBr pellet containing a small amount of the solid sample, or acquire the spectrum of a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

Biological Activity and Mechanism of Action

3-Phenoxypropionic acid is known to exhibit herbicidal properties, a characteristic shared by other phenoxy herbicides.

Herbicidal Mechanism of Action

Phenoxy herbicides act as synthetic auxins. Auxins are a class of plant hormones that regulate cell growth and division. When a plant is treated with a phenoxy herbicide, the herbicide mimics the natural auxin, leading to uncontrolled and disorganized cell growth, ultimately causing the death of the plant.

This mechanism involves the binding of the herbicide to auxin-binding proteins (ABPs) in the plant, which are located in the cell membrane, endoplasmic reticulum, and nucleus. This binding initiates a signaling cascade that disrupts normal gene expression and cellular processes.

G cluster_0 Cellular Response herbicide 3-Phenoxypropionic Acid (Synthetic Auxin) abp Auxin-Binding Proteins (ABPs) herbicide->abp Binds to gene_expression Altered Gene Expression abp->gene_expression protein_synthesis Disrupted Protein Synthesis abp->protein_synthesis cell_division Uncontrolled Cell Division abp->cell_division plant_death Plant Death gene_expression->plant_death protein_synthesis->plant_death cell_division->plant_death

Caption: Simplified signaling pathway of phenoxy herbicide action.

Conclusion

This guide has provided a comprehensive overview of the spectroscopic properties of 3-phenoxypropionic acid, a compound of interest in both chemical and agricultural sciences. The tabulated NMR, IR, and mass spectrometry data serve as a valuable reference for its identification and characterization. The detailed experimental protocols for its synthesis and analysis offer practical guidance for researchers. Furthermore, the elucidation of its herbicidal mechanism of action provides insight into its biological activity. While the initially requested "this compound" remains elusive in the scientific literature, the thorough analysis of its saturated analog, 3-phenoxypropionic acid, provides a solid foundation for further research in this chemical space.

In Vitro Antiproliferative Activity of Cinnamoyl Anthranilates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoyl anthranilates, a class of compounds characterized by a cinnamic acid moiety linked to an anthranilic acid scaffold, have emerged as a promising area of research in the development of novel anticancer agents. Their structural similarity to natural compounds with known biological activity, coupled with the potential for synthetic modification, makes them attractive candidates for targeted cancer therapy. This technical guide provides an in-depth overview of the in vitro antiproliferative activity of cinnamoyl anthranilates, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Data Presentation: Antiproliferative Activity of Cinnamoyl Anthranilates

The antiproliferative activity of various cinnamoyl anthranilates has been evaluated against a range of cancer cell lines. The following tables summarize the available quantitative data, primarily presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Antiproliferative Activity of Yeast-Derived Cinnamoyl Anthranilates against Human Colon Carcinoma Cells (HT-29)

CompoundStructureIC50 (µM)Reference
N-(E)-p-coumaroyl-3-hydroxyanthranilic acid (YAvnI)[Insert Chemical Structure]Data Not Available[1][2]
N-(E)-caffeoyl-3-hydroxyanthranilic acid (YAvnII)[Insert Chemical Structure]Data Not Available[1][2]

Note: While specific IC50 values were not provided in the referenced literature, both compounds were reported to inhibit the growth of HT-29 colon cancer cells by increasing the expression of p21, p27, and p53 proteins.

Table 2: Antiproliferative Activity of Tranilast and its Analogs against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Tranilast (N-(3,4-dimethoxycinnamoyl)-anthranilic acid)Neurofibroma, Pancreatic, Uterine Leiomyoma, Malignant Glioma, Gastric, Prostate, Breast, Squamous Cell CarcinomaVaries[2]
Tranilast Analog 4bPC-3 (Prostate)<1.1-6.29
HepG-2 (Liver)<1.1-6.29
MCF-7 (Breast)<1.1-6.29
Tranilast Analog 7aPC-3 (Prostate)<1.1-6.29
HepG-2 (Liver)<1.1-6.29
MCF-7 (Breast)<1.1-6.29
Tranilast Analog 7bPC-3 (Prostate)<1.1-6.29
HepG-2 (Liver)<1.1-6.29
MCF-7 (Breast)<1.1-6.29
Tranilast Analog 14cPC-3 (Prostate)<1.1-6.29
HepG-2 (Liver)<1.1-6.29
MCF-7 (Breast)<1.1-6.29
Tranilast Analog 14dPC-3 (Prostate)<1.1-6.29
HepG-2 (Liver)<1.1-6.29
MCF-7 (Breast)<1.1-6.29
Tranilast Analog 14ePC-3 (Prostate)<1.1-6.29
HepG-2 (Liver)<1.1-6.29
MCF-7 (Breast)<1.1-6.29

Note: The referenced study on Tranilast analogs reported a range of IC50 values for the most promising compounds, indicating potent antiproliferative activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are detailed protocols for the key experiments cited in the evaluation of cinnamoyl anthranilates.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., HT-29, PC-3, HepG-2, MCF-7) into 96-well plates at a density of 1.0×10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cinnamoyl anthranilate compounds or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes at room temperature and measure the absorbance at 490 nm using a microplate reader.

Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony.

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

  • Compound Treatment: Treat the cells with the cinnamoyl anthranilate compounds at various concentrations.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid and then stain with a solution of crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with cinnamoyl anthranilates for the desired time, then lyse the cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, p21, p27, caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with cinnamoyl anthranilates, then harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat cells with cinnamoyl anthranilates and then lyse the cells.

  • Substrate Addition: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.

  • Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm. The absorbance is proportional to the caspase-3 activity.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the antiproliferative activity of cinnamoyl anthranilates.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Antiproliferative Assays cluster_mechanism Mechanism of Action Studies start Cancer Cell Lines (e.g., HT-29, PC-3) treatment Treatment with Cinnamoyl Anthranilates start->treatment viability Cell Viability (MTT Assay) treatment->viability clonogenic Colony Formation (Clonogenic Assay) treatment->clonogenic cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Induction (Caspase-3 Assay) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot

Figure 1: General experimental workflow for evaluating cinnamoyl anthranilates.

p53_pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome compound Cinnamoyl Anthranilates (YAvnI, YAvnII, Tranilast analogs) p53 p53 (Tumor Suppressor) compound->p53 Upregulation caspase3 Caspase-3 (Executioner Caspase) compound->caspase3 Upregulation p21 p21 (CDK Inhibitor) p53->p21 Activation p27 p27 (CDK Inhibitor) p53->p27 Activation cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) p21->cell_cycle_arrest p27->cell_cycle_arrest apoptosis Apoptosis caspase3->apoptosis

Figure 2: p53-mediated signaling pathway activated by cinnamoyl anthranilates.

tgfb_pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome tranilast Tranilast & Analogs tgfb_receptor TGF-β Receptor tranilast->tgfb_receptor Interference smad Smad Proteins tgfb_receptor->smad Inhibition of Phosphorylation proliferation_inhibition Inhibition of Proliferation smad->proliferation_inhibition Downregulation of Proliferative Genes

Figure 3: Proposed interference of Tranilast with the TGF-β signaling pathway.

References

The Discovery and Synthesis of Substituted Phenoxyacetic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of a versatile class of compounds.

Substituted phenoxyacetic acids represent a significant and versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to their investigation in numerous therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, with a focus on their applications as anti-inflammatory and anti-diabetic agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to support researchers, scientists, and drug development professionals in this field.

Discovery and Therapeutic Potential

Phenoxyacetic acid derivatives have a rich history, initially gaining prominence as herbicides. However, their structural similarity to endogenous molecules has led to the discovery of a wide array of pharmacological activities. These include, but are not limited to, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties[1][2]. The core phenoxyacetic acid structure provides a robust platform for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.

The versatility of this chemical class is highlighted by its presence in commercially available drugs targeting diverse conditions. For instance, derivatives of phenoxyacetic acid are found in non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensives, and antihistamines[1][2]. This wide range of applications underscores the therapeutic potential of continued research into novel substituted phenoxyacetic acids.

Synthesis of Substituted Phenoxyacetic Acids

The synthesis of substituted phenoxyacetic acids is generally straightforward, making this class of compounds attractive for medicinal chemistry campaigns. The most common synthetic route is the Williamson ether synthesis, which involves the reaction of a substituted phenol with a haloacetic acid or its ester in the presence of a base.

General Experimental Protocol: Williamson Ether Synthesis

A typical procedure for the synthesis of a substituted phenoxyacetic acid is as follows:

  • Deprotonation of Phenol: A solution of a substituted phenol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol, water, or acetone. This step generates the corresponding phenoxide ion.

  • Nucleophilic Substitution: Chloroacetic acid or ethyl chloroacetate is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the chloride ion from the haloacetic acid derivative to form the ether linkage.

  • Hydrolysis (if starting with an ester): If an ester of haloacetic acid is used, the resulting phenoxyacetate ester is subsequently hydrolyzed to the carboxylic acid, typically by heating with an aqueous solution of a strong base like sodium hydroxide.

  • Acidification and Isolation: The reaction mixture is cooled and then acidified with a mineral acid, such as hydrochloric acid, to a pH of 1-2. This protonates the carboxylate, causing the substituted phenoxyacetic acid to precipitate out of the solution.

  • Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product of high purity.

This general method can be adapted and optimized for a wide variety of substituted phenols to generate a library of phenoxyacetic acid derivatives for biological screening.

Biological Activity and Data Presentation

The biological activity of substituted phenoxyacetic acids is highly dependent on the nature and position of the substituents on the aromatic ring. Structure-activity relationship (SAR) studies are therefore crucial in guiding the design of potent and selective compounds. This section focuses on two key therapeutic areas where these compounds have shown significant promise: anti-inflammatory and anti-diabetic activities.

Anti-inflammatory Activity: COX-2 Inhibition

A significant number of phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[3][4]. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs[3].

The following table summarizes the in vitro COX-2 inhibitory activity of a selection of substituted phenoxyacetic acid derivatives.

Compound IDSubstitution PatternCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5d 2-(4-chlorophenyl)-hydrazono0.09>10>111[3]
5e 2-(4-bromophenyl)-hydrazono0.08>10>125[3]
5f 2-(4-iodophenyl)-hydrazono0.079.34133.34[3]
7b 2-phenylacetohydrazide0.08>10>125[3]
10c 2-(4-chlorobenzoyl)hydrazono0.07>10>142.8[3]
10f 2-(4-iodobenzoyl)hydrazono0.06>10>166.7[3]
Celecoxib (Reference Drug)0.0514.93298.6[3]
Anti-diabetic Activity: FFA1 Agonism

Substituted phenoxyacetic acids have also emerged as potent agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells. Its activation by free fatty acids potentiates glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes[5][6].

The table below presents the in vitro potency of representative phenoxyacetic acid derivatives as FFA1 agonists.

Compound IDSubstitution PatternFFA1 EC50 (nM)Reference
16 4-(3-(methylsulfonyl)benzyloxy)-3-propoxy43.6[6]
18b 4-(4-(trifluoromethoxy)benzyloxy)-3-methoxy62.3[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of new chemical entities. This section provides step-by-step methodologies for key in vitro assays used to characterize the anti-inflammatory and anti-diabetic activities of substituted phenoxyacetic acids.

In Vitro COX-2 Inhibition Assay Protocol

This protocol is based on a fluorometric method for detecting Prostaglandin G2, an intermediate product of the COX reaction.

  • Reagent Preparation:

    • Prepare a COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-2 enzyme in an appropriate buffer and keep on ice.

    • Prepare a 10X stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a solution of arachidonic acid (substrate) and a fluorometric probe (e.g., Amplex™ Red).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the 10X test inhibitor solution to the sample wells.

    • Add 10 µL of the solvent vehicle to the enzyme control and inhibitor control wells.

    • Add a known COX-2 inhibitor (e.g., Celecoxib) to the inhibitor control wells.

    • Add 80 µL of a reaction mix containing COX assay buffer, the fluorometric probe, and a cofactor (e.g., hematin) to all wells.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the negative control.

    • Incubate the plate at 25°C for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro FFA1 Agonist Assay Protocol (Calcium Mobilization)

This protocol describes a common method to assess FFA1 agonism by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the receptor.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human FFA1 receptor in appropriate growth medium.

    • Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Fluorescent Dye Loading:

    • Remove the growth medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for 1 hour at 37°C in the dark.

    • After incubation, wash the cells with the assay buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • Add the test compound solutions to the wells and immediately begin recording the fluorescence signal over time (typically for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the response to a percentage of the maximal response obtained with a known FFA1 agonist.

    • Determine the EC50 value by plotting the percentage of maximal response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified design constraints.

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the arachidonic acid cascade and the point of intervention for COX-2 inhibitors.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation PLA2 Phospholipase A2 Phenoxyacetic_Acids Substituted Phenoxyacetic Acids Phenoxyacetic_Acids->COX2 Inhibition

COX-2 Inhibition Pathway
Signaling Pathway of FFA1 Agonism

This diagram depicts the downstream signaling cascade following the activation of the FFA1 receptor by a phenoxyacetic acid agonist.

FFA1_Agonism_Pathway cluster_membrane Pancreatic β-cell Membrane cluster_cytosol Cytosol FFA1 FFA1 Receptor Gq_alpha Gq/11 α-subunit FFA1->Gq_alpha Activation PLC Phospholipase C (PLC) Gq_alpha->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Exocytosis PKC->Insulin_Vesicles Potentiation Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Phenoxyacetic_Acids Substituted Phenoxyacetic Acids Phenoxyacetic_Acids->FFA1 Agonist Binding

FFA1 Agonism Signaling Pathway
Experimental Workflow for Hit-to-Lead Optimization

The following diagram outlines a typical workflow for the hit-to-lead optimization of substituted phenoxyacetic acids as enzyme inhibitors.

Hit_to_Lead_Workflow cluster_discovery Discovery Phase cluster_optimization Hit-to-Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening (HTS) Hit_Identification Hit Identification (Phenoxyacetic Acid Scaffold) HTS->Hit_Identification Hit_Confirmation Hit Confirmation & Validation Hit_Identification->Hit_Confirmation SAR_Exploration SAR by Analogue Synthesis (Substituent Modification) Hit_Confirmation->SAR_Exploration In_Vitro_Assays In Vitro Potency & Selectivity Assays SAR_Exploration->In_Vitro_Assays In_Vitro_Assays->SAR_Exploration Iterative Design ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, etc.) In_Vitro_Assays->ADME_Tox ADME_Tox->SAR_Exploration Feedback Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Candidate->In_Vivo_Efficacy

Hit-to-Lead Optimization Workflow

Conclusion

Substituted phenoxyacetic acids continue to be a fruitful area of research in drug discovery. Their synthetic tractability, coupled with a diverse range of biological activities, makes them an attractive scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of their discovery and synthesis, with a focus on their potential as anti-inflammatory and anti-diabetic agents. The detailed experimental protocols and visual aids are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of their own research programs aimed at unlocking the full therapeutic potential of this versatile class of compounds.

References

Investigating the Therapeutic Potential of 3-Phenoxyprop-2-enoic Acid: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: The following document addresses a query for an in-depth technical guide on the therapeutic potential of 3-Phenoxyprop-2-enoic acid. An extensive search of publicly available scientific literature and databases has been conducted. The results of this search indicate a significant lack of specific research on this particular compound for therapeutic applications. Therefore, the creation of a detailed whitepaper with quantitative data, experimental protocols, and signaling pathways, as originally requested, is not feasible at this time. This document will summarize the findings of the literature search and provide context on related compounds where appropriate.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₈O₃. Its structure consists of a phenoxy group attached to a propenoic acid backbone. While the synthesis and basic chemical properties of this and related compounds may be described in chemical literature, there is a notable absence of studies investigating its specific biological activity and therapeutic potential.

Literature Search Methodology

A comprehensive search was performed using various scientific databases and search engines to identify studies related to the therapeutic potential of this compound. The search queries included, but were not limited to:

  • "this compound therapeutic potential"

  • "this compound mechanism of action"

  • "Biological activity of this compound"

  • "this compound pharmacology"

  • "this compound clinical trials"

Summary of Findings

The literature search did not yield any specific studies, clinical trials, or significant research focused on the therapeutic applications of this compound. There is no available quantitative data on its efficacy, toxicity, or pharmacokinetic profile in biological systems. Furthermore, no detailed experimental protocols or elucidated signaling pathways involving this specific molecule were found.

Research on Structurally Related Compounds

While information on this compound is scarce, research has been conducted on structurally related compounds, which may offer a starting point for future investigations. It is crucial to note that the biological activities of these related compounds cannot be directly extrapolated to this compound, as small structural changes can lead to significant differences in pharmacological effects.

Cinnamic Acid and its Derivatives

Cinnamic acid (3-phenyl-2-propenoic acid) is a well-studied compound with a similar propenoic acid core but lacking the ether linkage of the phenoxy group. Cinnamic acid and its derivatives have been investigated for a variety of therapeutic properties, including:

  • Antioxidant activity: The presence of the acrylic acid moiety and the phenyl group contributes to their ability to scavenge free radicals.

  • Antimicrobial effects: Various derivatives have shown activity against a range of bacteria and fungi.

  • Anti-inflammatory properties: Some studies suggest that cinnamic acid derivatives can modulate inflammatory pathways.

  • Anticancer potential: Certain derivatives have been explored for their cytotoxic effects on cancer cell lines.

Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives are another class of related compounds. These are widely known for their use as herbicides, but some have also been investigated for medicinal properties.

Future Directions and Conclusion

The current body of scientific literature lacks the necessary data to produce an in-depth technical guide on the therapeutic potential of this compound. The absence of research into its biological effects means that its efficacy, safety, and mechanism of action remain unknown.

For researchers and drug development professionals interested in this molecule, the logical first step would be to synthesize the compound and initiate preclinical studies. These would include:

  • In vitro screening: Assessing the compound's activity against various cell lines (e.g., cancer cells, immune cells) and molecular targets (e.g., enzymes, receptors).

  • Cytotoxicity assays: Determining the compound's toxicity profile in different cell types.

  • In vivo studies: Should in vitro results be promising, animal models would be required to investigate the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics.

Below is a conceptual workflow for the initial investigation of a novel compound like this compound.

G cluster_0 Preclinical Investigation Workflow A Compound Synthesis & Characterization B In Vitro Screening (e.g., target binding, enzymatic assays) A->B C Cell-Based Assays (e.g., cytotoxicity, proliferation) B->C D Promising Lead Identification C->D E In Vivo Studies in Animal Models (Pharmacokinetics & Efficacy) D->E Hit-to-Lead Optimization F Toxicology & Safety Pharmacology E->F G IND-Enabling Studies F->G

Conceptual workflow for preclinical drug discovery.

An In-depth Technical Guide to 3-Phenylprop-2-enoic Acid Structural Analogs and their Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-phenylprop-2-enoic acid (cinnamic acid) and its structural analogs, focusing on their diverse biological activities. This document details the synthesis, bioactivity, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction to 3-Phenylprop-2-enoic Acid and Its Analogs

3-Phenylprop-2-enoic acid, commonly known as cinnamic acid, is a naturally occurring aromatic carboxylic acid found in a variety of plants.[1] Its structure, featuring a phenyl group, an alkene double bond, and a carboxylic acid functional group, provides a versatile scaffold for chemical modification, leading to a wide array of structural analogs with enhanced or novel biological activities.[1][2] These derivatives, which include prominent compounds like ferulic acid, caffeic acid, p-coumaric acid, and sinapic acid, are distinguished by the nature and position of substituents on the phenyl ring.[1] These modifications significantly influence their physicochemical properties and biological efficacy, making them promising candidates for the development of new therapeutic agents.[1][2] The bioactivities of these compounds are vast, encompassing antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3]

Bioactivities of 3-Phenylprop-2-enoic Acid Analogs

The structural diversity of cinnamic acid analogs gives rise to a broad spectrum of biological activities. The following sections summarize the key bioactivities, supported by quantitative data where available.

Antioxidant Activity

Many cinnamic acid derivatives are potent antioxidants, primarily due to their ability to scavenge free radicals and chelate metal ions.[3][4] The presence of hydroxyl groups on the phenyl ring is a key determinant of their antioxidant capacity.[3]

Table 1: Antioxidant Activity of 3-Phenylprop-2-enoic Acid and Its Analogs

CompoundAssayIC50 ValueReference
Cinnamic acidDPPH1.2 µg/mL[5]
Cinnamyl acetateDPPH0.16 µg/mL[4]
Ethyl cinnamateDPPH0.64 µg/mL[5]
Cinnamyl alcoholDPPH0.84 µg/mL[5]
Vitamin C (Standard)DPPH0.12 µg/mL[4]
Cinnamic acidDPPH76.46 ± 2.85 μg/mL[6]
Quercetin (Standard)DPPH3.88 ± 0.21 μg/mL[6]
Anti-inflammatory Activity

Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.[7][8]

Table 2: Anti-inflammatory Activity of 3-Phenylprop-2-enoic Acid Analogs

Compound/DerivativeCell Line/ModelTarget/AssayIC50 Value/InhibitionReference
Symmetric Cinnamic derivative (6h)LPS-induced RAW264.7 cellsIL-6 inhibition85.9%[8]
Symmetric Cinnamic derivative (6h)LPS-induced RAW264.7 cellsTNF-α inhibition65.7%[8]
3,4-dioxomethylene cinnamic acidEgg albumin-induced paw oedema in ratsInflammation inhibition60.8%[9]
Dihydro-cinnamic acidEgg albumin-induced paw oedema in ratsInflammation inhibition55.5%[9]
Cinnamic acid epoxideEgg albumin-induced paw oedema in ratsInflammation inhibition54.9%[9]
para-methoxy-cinnamic acidEgg albumin-induced paw oedema in ratsInflammation inhibition54.0%[9]
Antimicrobial Activity

The antimicrobial effects of cinnamic acid analogs have been observed against a range of bacteria and fungi.[10][11] Structural modifications, such as the addition of halogen or amino groups to the phenyl ring, can enhance their antimicrobial potency.[10]

Table 3: Antimicrobial Activity of 3-Phenylprop-2-enoic Acid and Its Analogs

Compound/DerivativeMicroorganismMIC ValueReference
Cinnamic acidA. niger2.04 µM[10]
Cinnamic acidC. albicans2.04 µM[10]
2,3-dibromo phenylpropanoic acidA. niger0.79 µM[10]
2,3-dibromo phenylpropanoic acidC. albicans0.79 µM[10]
N,N-diethylcinnamamideA. niger0.89 µM[10]
N,N-diethylcinnamamideC. albicans1.6 µM[10]
(E)-N-(2-acetamidoethyl)-3-{4-[(E)-3,7-dimethylocta-2,6- dienyloxy]phenyl}acrylamideMycobacterium tuberculosis H37Rv0.26 µM[10]
N-(4-chlorophenyl)cinnamamideS. aureus LSA 88942.1 µM[10]
N-(4-chlorophenyl)cinnamamideS. aureus ATCC 33591942.1 µM[10]
CinnamaldehydeL. monocytogenes0.25%[12]
Cinnamic acidL. monocytogenes2.0%[12]
CinnamaldehydeE. coli0.25%[12]
Cinnamic acidE. coli2.0%[12]
CinnamaldehydeS. enterica0.25%[12]
p-Coumaric acidGeneral Bacteria> Caffeic acid > Ferulic acid[13]
Ferulic acidCronobacter sakazakii2500-5000 µg/mL[13]
Caffeic acidM. tuberculosis64-512 µg/mL[13]
Caffeic acidK. pneumoniae64-512 µg/mL[13]
Chlorogenic acidS. aureus2500-20,000 µg/mL[13]
Methyl cinnamateMRSA, B. subtilis, P. aeruginosa, E. coli, S. aureus2000-4000 µg/mL[13]
Anticancer Activity

Numerous cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[14][15][16] Their anticancer mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[14]

Table 4: Anticancer Activity of 3-Phenylprop-2-enoic Acid and Its Analogs

Compound/DerivativeCancer Cell LineIC50 ValueReference
Caffeic acidMCF-7 (Breast)159 µg/ml[14]
Gallic acidMCF-7 (Breast)18 µg/ml[14]
Tamoxifen citrate (Standard)MCF-7 (Breast)19.4 µg/ml (48h), 16 µg/ml (72h)[14]
Caffeic acid derivative (5)AsPC1 (Pancreatic)42.47 µM[1]
Caffeic acid derivative (5)BxPC3 (Pancreatic)46.58 µM[1]
Caffeic acid derivative (7)AsPC1 (Pancreatic)18.70 µM[1]
Caffeic acid derivative (7)BxPC3 (Pancreatic)18.35 µM[1]
Caffeic acid derivative (11)AsPC1 (Pancreatic)22.38 µM[1]
Caffeic acid derivative (11)BxPC3 (Pancreatic)21.72 µM[1]
Benzyl ferulateHCT116 (Colon)0.0077 g/L[15]
Phenylethyl ferulateHCT116 (Colon)0.0065 g/L[15]
Ferulic acidHCT 15 (Colorectal)154 µg/mL[16]
Ferulic acidCT-26 (Colon)800 µM[16]
Ferulic acidMIA PaCa-2 (Pancreatic)500 µM/mL[16]
Ferulic acidMCF-7 (Breast)75.4 µg/mL[17]
Ferulic acidHepG2 (Liver)81.38 µg/mL[17]
p-Coumaric acidHT-29 (Colorectal)150 µM[18]
CoumarinHT-29 (Colorectal)25 µM[18]
Caffeic acid n-butyl esterA549 (Lung)25 µM[19]
Caffeic Acid Phenethyl Ester (CAPE)MCF-7 (Breast)25 µM[20]

Key Signaling Pathways

The biological activities of 3-phenylprop-2-enoic acid analogs are mediated through their interaction with various cellular signaling pathways. Two of the most significant are the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Several cinnamic acid analogs, such as caffeic acid phenethyl ester (CAPE), have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB bound Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation NFkB_nuc NF-κB Genes Target Gene Transcription NFkB_nuc->Genes activates CAPE Cinnamic Acid Analogs (e.g., CAPE) CAPE->IKK inhibits

Caption: NF-κB signaling pathway and its inhibition by cinnamic acid analogs.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1). Ferulic acid is a known activator of the Nrf2 pathway, which underlies its potent antioxidant and cytoprotective effects.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Proteasome Proteasome Keap1->Proteasome promotes degradation Nrf2->Keap1 bound Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Genes activates FerulicAcid Cinnamic Acid Analogs (e.g., Ferulic Acid) FerulicAcid->Keap1 inactivates

Caption: Nrf2 signaling pathway and its activation by cinnamic acid analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactivities of 3-phenylprop-2-enoic acid analogs.

Synthesis of Cinnamic Acid Derivatives
  • Reaction Setup: In a round-bottom flask, dissolve cinnamic acid (1 equivalent) in an excess of the desired alcohol (e.g., ethanol, methanol).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Acid Chloride Formation: Convert cinnamic acid to cinnamoyl chloride by reacting it with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF).

  • Amidation: In a separate flask, dissolve the desired amine (1 equivalent) and a base (e.g., triethylamine) in an inert solvent.

  • Reaction: Slowly add the cinnamoyl chloride solution to the amine solution at 0°C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water, extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Bioactivity Assays

Experimental_Workflow Synthesis Synthesis of Cinnamic Acid Analogs Purification Purification & Characterization Synthesis->Purification Antioxidant Antioxidant Assays (e.g., DPPH) Purification->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., Griess Assay) Purification->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) Purification->Anticancer DataAnalysis Data Analysis & SAR Studies Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Antimicrobial->DataAnalysis Anticancer->DataAnalysis

Caption: A representative experimental workflow for the evaluation of cinnamic acid analogs.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add the test compound solutions and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Treat the cells with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of nitrite as an indicator of nitric oxide production and calculate the percentage of inhibition.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability and determine the IC50 value.

  • Cell Lysis: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, IκBα).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Structure-Activity Relationship (SAR)

The biological activity of 3-phenylprop-2-enoic acid analogs is intricately linked to their chemical structure. Key structural features that influence bioactivity include:

  • Substitution on the Phenyl Ring: The number, position, and nature of substituents on the phenyl ring are critical. Hydroxyl and methoxy groups generally enhance antioxidant and anti-inflammatory activities.[3] Electron-withdrawing groups like halogens or nitro groups can increase antimicrobial and anticancer potency.[10]

  • The Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid group can modulate the lipophilicity and bioavailability of the compounds, often leading to enhanced activity.[5][21]

  • The α,β-Unsaturated System: The double bond in the acrylic acid side chain is important for the molecule's reactivity and interaction with biological targets. Saturation of this double bond can significantly alter the bioactivity.[22]

Conclusion

3-Phenylprop-2-enoic acid and its structural analogs represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, coupled with their synthetic tractability, make them attractive scaffolds for drug discovery and development. A thorough understanding of their structure-activity relationships and mechanisms of action is crucial for the rational design of novel and more potent therapeutic agents. This guide provides a foundational resource for researchers and scientists working in this exciting field.

References

A Technical Guide to the Preliminary Toxicity Screening of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary toxicity screening of phenoxyacetic acid derivatives. These compounds, while promising for various therapeutic applications including as anti-inflammatory, anticancer, and antiepileptic agents, require rigorous toxicological assessment to ensure their safety profile.[1][2][3][4][5][6][7] This document details essential in vitro and in vivo screening protocols, presents key toxicity data, and explores the underlying mechanisms of action.

Introduction to Phenoxyacetic Acid Derivatives and Toxicity Screening

Phenoxyacetic acid is a versatile scaffold used in the synthesis of a wide range of derivatives with diverse biological activities.[1] It is a key component in the production of pharmaceuticals, pesticides, and dyes.[1] Given their intended biological interactions, a thorough evaluation of the potential toxicity of novel phenoxyacetic acid derivatives is a critical and mandatory step in the drug discovery and development process. Preliminary toxicity screening aims to identify potential safety concerns early, allowing for the selection of candidates with the most favorable therapeutic index.

In Vitro Toxicity Assessment

In vitro cytotoxicity assays are fundamental for the initial screening of compound libraries. They provide a rapid and cost-effective means to assess the effects of substances on cellular viability and metabolic health.

Common In Vitro Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to measure cell viability.[8] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.[8]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[10]

In Vitro Cytotoxicity Data of Phenoxyacetic Acid Derivatives

The following table summarizes the cytotoxic activity of various phenoxyacetic acid derivatives against different cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

Compound/DerivativeCell LineIC50 (µM)Reference
Compound I (a phenoxy acetamide derivative)HepG2 (Liver Cancer)1.43[11]
Compound I (a phenoxy acetamide derivative)MCF-7 (Breast Cancer)>10[11]
Compound II (a phenoxy acetamide derivative)HepG2 (Liver Cancer)6.52[11]
Pyridazine hydrazide appended phenoxy acetic acidHepG2 (Liver Cancer)6.9[11]
5-Fluorouracil (Reference Drug)HepG2 (Liver Cancer)5.32[11]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidNot Specified4.8 ± 0.35[1]
4-Cl-phenoxyacetic acidBreast Cancer Cells0.194 ± 0.09 µg/ml[1]
2-(4-chlorophenoxy)-N'-(6-chloropyridazin-3-yl)AcetohydrazideA549, HepG2, A498Not Specified (potential efficacy)[1]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxicity of phenoxyacetic acid derivatives using the MTT assay.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (phenoxyacetic acid derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[12] Add 10 µL of the MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with phenoxyacetic acid derivatives incubation_24h->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilization Add solubilizing agent (e.g., DMSO) incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate cell viability and IC50 read_absorbance->data_analysis end End data_analysis->end OECD_423_Workflow OECD 423 Acute Toxic Class Method Workflow start Start select_dose Select Starting Dose (5, 50, 300, or 2000 mg/kg) start->select_dose dose_3_animals Dose 3 animals select_dose->dose_3_animals observe_mortality Observe for mortality and clinical signs dose_3_animals->observe_mortality decision Mortality Outcome? observe_mortality->decision stop_testing_toxic Stop testing and classify substance decision->stop_testing_toxic 2 or 3 animals die dose_next_step_lower Dose 3 more animals at a lower dose decision->dose_next_step_lower 1 animal dies dose_next_step_higher Dose 3 more animals at a higher dose decision->dose_next_step_higher 0 animals die stop_testing_nontoxic Stop testing and classify substance decision->stop_testing_nontoxic No mortality at highest dose end End stop_testing_toxic->end dose_next_step_lower->observe_mortality dose_next_step_higher->observe_mortality stop_testing_nontoxic->end Toxicity_Pathways Potential Toxicity-Related Signaling Pathways cluster_os Oxidative Stress cluster_inflammation Inflammation cluster_apoptosis Apoptosis compound Phenoxyacetic Acid Derivative ros Reactive Oxygen Species compound->ros Induces/Reduces cox2 COX-2 compound->cox2 Inhibits cytokines TNF-α, IL-6 compound->cytokines Suppresses caspases Caspase Activation compound->caspases Induces mda_no Malondialdehyde & Nitric Oxide ros->mda_no Leads to prostaglandins Prostaglandins cox2->prostaglandins Reduces cell_death Programmed Cell Death caspases->cell_death

References

Navigating the Physicochemical Landscape of 3-Phenoxyprop-2-enoic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-phenoxyprop-2-enoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from its close structural analog, trans-cinnamic acid (3-phenylprop-2-enoic acid), to infer its physicochemical properties. The methodologies and experimental protocols detailed herein are established standards for the characterization of organic acids and can be readily adapted for this compound.

Core Concepts: Solubility and Stability

The solubility and stability of an active pharmaceutical ingredient (API) are critical parameters that influence its bioavailability, formulation development, and shelf-life. Understanding how this compound behaves in different solvent systems and under various environmental conditions is paramount for its successful application in research and drug development.

Solubility dictates the concentration of a substance that can dissolve in a solvent to form a homogeneous solution. It is influenced by factors such as the polarity of the solute and solvent, temperature, and pH.

Stability refers to the ability of a substance to resist chemical change or degradation over time. Key factors affecting stability include pH, temperature, light, and the presence of oxidizing agents.

Predicted Physicochemical Properties

While experimental data is scarce, computational tools can provide estimations of key properties for this compound.

PropertyPredicted ValueNotes
Molecular Weight 178.18 g/mol -
pKa ~4.4The presence of the electron-withdrawing phenoxy group is expected to make it a slightly stronger acid than cinnamic acid (pKa ~4.44).
LogP ~2.5Indicates moderate lipophilicity, suggesting better solubility in organic solvents than in water.

Solubility Profile

Based on the known solubility of trans-cinnamic acid, the following qualitative solubility profile for this compound in common laboratory solvents can be anticipated. The additional ether linkage in this compound may slightly alter its polarity compared to cinnamic acid.

SolventPredicted SolubilityRationale based on trans-Cinnamic Acid Data
Water Slightly soluble to Insolubletrans-Cinnamic acid is slightly soluble in water. The larger phenoxy group may further decrease aqueous solubility.[1][2][3]
Ethanol Solubletrans-Cinnamic acid is soluble in ethanol.[1][3]
Methanol Solubletrans-Cinnamic acid is soluble in methanol.[1][3]
Acetone Solubletrans-Cinnamic acid is easily soluble in acetone.[1][3]
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for poorly water-soluble compounds.
Chloroform Solubletrans-Cinnamic acid is soluble in chloroform.[1][3]
Benzene Solubletrans-Cinnamic acid is easily soluble in benzene.[1][3]
Petroleum Ether Solubletrans-Cinnamic acid is soluble in petroleum ether.[1][3]

Stability Profile

The stability of this compound is expected to be influenced by pH, temperature, and light.

pH Stability

As a carboxylic acid, the ionization state of this compound is pH-dependent. At pH values below its pKa, the non-ionized form will predominate, which is typically less water-soluble but may be more stable against certain degradation pathways. Above the pKa, the carboxylate anion will be the major species, exhibiting higher aqueous solubility. Studies on trans-cinnamic acid have shown that it is relatively stable at acidic pH but can be susceptible to degradation at high pH.[4]

ConditionExpected StabilityRationale based on trans-Cinnamic Acid Data
Acidic (pH 1-3) Hightrans-Cinnamic acid is stable at acidic pH.[4]
Neutral (pH 6-8) ModerateGenerally stable, though susceptibility to microbial degradation should be considered.
Alkaline (pH 9-12) Low to ModerateHigh pH can promote degradation of phenolic compounds.[4]
Thermal Stability

Organic acids can be susceptible to decarboxylation at elevated temperatures. trans-Cinnamic acid is stable under normal temperatures and pressures.[5] Forced degradation studies would be necessary to determine the specific thermal degradation profile of this compound.

Photostability

The presence of the aromatic ring and the conjugated double bond suggests that this compound may be susceptible to photodegradation upon exposure to UV light. Photostability testing according to ICH guidelines is recommended.

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

G cluster_0 Solubility Determination Workflow start Start prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep 1 equilibrate Equilibrate (Constant Temperature Agitation) prep->equilibrate 2 separate Separate Phases (Centrifuge/Filter) equilibrate->separate 3 quantify Quantify Concentration (HPLC-UV) separate->quantify 4 end End quantify->end 5 G cluster_1 Forced Degradation Study Workflow cluster_2 Stress Conditions start Prepare Stock Solution of This compound acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidative Stress (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo sampling Collect Samples at Defined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis end Determine Degradation Profile analysis->end

References

Cinnamic Acid and its Derivatives: A Technical Guide to Their Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a privileged scaffold in medicinal chemistry.[1] Its structure, featuring a phenyl ring, a carboxylic acid function, and an α,β-unsaturated double bond, provides multiple reactive sites for modification, making it an ideal starting point for the development of novel therapeutic agents.[2] Derivatives of cinnamic acid have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties, positioning them as significant leads in modern drug discovery.[1][3][4][5] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of key cinnamic acid derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Structure and Chemical Reactivity

The versatility of the cinnamic acid backbone allows for chemical modifications at three primary locations: substitution on the phenyl ring, reactions at the carboxylic acid group (forming esters, amides, etc.), and additions across the α,β-unsaturated bond.[2] These modifications significantly influence the molecule's physicochemical properties and biological efficacy. For instance, the number and position of hydroxyl and methoxy groups on the phenyl ring are critical for antioxidant and anti-inflammatory activities.[4]

Below is a general workflow for the synthesis of cinnamic acid derivatives, often starting from a substituted benzaldehyde.

G cluster_synthesis General Synthesis Workflow Benzaldehyde Substituted Benzaldehyde Cinnamic_Acid Cinnamic Acid Derivative Core Benzaldehyde->Cinnamic_Acid Knoevenagel or Perkin Condensation Malonic_Acid Malonic Acid or Acetic Anhydride Malonic_Acid->Cinnamic_Acid Base_Catalyst Base Catalyst (e.g., Pyridine, K2CO3) Base_Catalyst->Cinnamic_Acid Final_Derivative Final Ester/Amide Derivative Cinnamic_Acid->Final_Derivative Nucleophilic Acyl Substitution Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Final_Derivative Amine_Ester Amine or Alcohol Amine_Ester->Final_Derivative

Caption: General workflow for synthesizing cinnamic acid derivatives.

Pharmacological Activities and Quantitative Data

Cinnamic acid derivatives have been extensively evaluated for a variety of therapeutic applications. The following sections summarize their key activities, supported by quantitative data from in vitro studies.

Anticancer Activity

Derivatives of cinnamic acid exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[1][6] Their efficacy has been demonstrated against a range of human cancer cell lines.

Table 1: Anticancer Activity of Cinnamic Acid Derivatives (IC₅₀ Values in µM)

Compound/Derivative A-549 (Lung) HeLa (Cervical) HT-29 (Colon) HepG2 (Liver) MDA-MB-231 (Breast) Reference
Cinnamic Acid >240 >240 >240 2.19 >240 [7][8]
4-bromo-5-phenylpenta-2,4-dienoic acid 110.2 85.6 125.5 - 130.7 [7]
(E)-N-((hydroxycarbamoyl)methyl)-N-methyl-3-phenylprop-2-enamide (Comp. 5) 10.36 - - - - [3]
N-harmicine-O-cinnamic acid hybrid (Comp. 36f) - - - 0.74 - [8]

| β-carboline/N-hydroxycinnamamide hybrid (Comp. 55p) | - | - | - | 0.85 | - |[8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The antimicrobial properties of cinnamic acids have been recognized for centuries, forming the basis of traditional medicines.[7] They are active against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of the cell membrane and inhibition of essential enzymes.[3]

Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives (MIC Values)

Compound/Derivative S. aureus (µg/mL) E. coli (µg/mL) C. albicans (µg/mL) M. tuberculosis (µM) Reference
Cinnamic Acid >734 >734 - >270 [2]
p-Coumaric Acid - - - 244 [9]
4-Methoxycinnamic Acid 89.8 89.8 89.8 - [9]
4-O-prenylcoumaric acid - - - 86 [9]

| 5-O-caffeoylquinic acid | 200 | 200 | 50 | - |[9] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Cinnamic acid and its derivatives exhibit potent anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3] Cinnamaldehyde, for example, has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[10] This action suppresses the expression of pro-inflammatory genes like iNOS and COX-2.[10] Additionally, some derivatives like Sinapic acid can suppress inflammation by inhibiting the NLRP3 inflammasome.[11]

G cluster_pathway NF-κB Signaling Inhibition by Cinnamic Acid Derivatives Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB p50/p65-IκB (Inactive Complex) IKK->IkB phosphorylates IκB p65 p50/p65 (NF-κB) (Active) IkB->p65 releases Nucleus Nucleus p65->Nucleus translocates to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) Nucleus->Genes activates Cinnamic Cinnamic Acid Derivatives Cinnamic->IKK inhibits

Caption: Inhibition of the NF-κB pathway by cinnamic acid derivatives.

Antioxidant Activity

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[5] They can scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

Table 3: Antioxidant Activity of Cinnamic Acid Derivatives

Compound/Derivative DPPH Scavenging IC₅₀ Reference
Cinnamic Acid 0.18 µg/mL [12]
Acetylcinnamyl Derivative 0.16 µg/mL [12]
Catechol ester of cinnamic acid (5c) 56.35 µg/mL [13]

| Vitamin C (Standard) | 0.12 µg/mL |[12] |

IC₅₀ (Half-maximal inhibitory concentration) in this context refers to the concentration required to scavenge 50% of the DPPH radicals.

Key Experimental Protocols

This section provides detailed methodologies for common assays used to evaluate the biological activities of cinnamic acid derivatives.

Synthesis of Cinnamic Acid via Perkin Reaction (General Protocol)

The Perkin reaction is a classic method for synthesizing cinnamic acids from aromatic aldehydes.

  • Reactants: Combine the aromatic aldehyde (e.g., benzaldehyde), acetic anhydride, and a weak base (e.g., anhydrous potassium carbonate or sodium acetate) in a round-bottom flask.[14][15]

  • Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath. The temperature is gradually increased, often to 170-180°C, and maintained for several hours (e.g., 90 minutes to 4 hours).[14][15]

  • Work-up: After cooling, add water to the reaction mixture. To remove any unreacted aldehyde, the solution can be made alkaline with a sodium hydroxide or sodium carbonate solution and then extracted with ether.[14][15]

  • Precipitation: Acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid, until the solution is acidic. The cinnamic acid product will precipitate out of the solution.[15]

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from hot water or another suitable solvent to obtain the purified cinnamic acid.[14]

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[16]

  • Cell Seeding: Seed cells (e.g., A-549, HeLa) into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[17]

  • Compound Treatment: Prepare serial dilutions of the test cinnamic acid derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: After incubation, add MTT labeling reagent (e.g., 10-28 µL of a 2-5 mg/mL solution) to each well for a final concentration of approximately 0.5 mg/mL.[17]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm (commonly 570 nm).[16]

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.004% w/v).[12] Prepare serial dilutions of the test cinnamic acid derivatives and a standard antioxidant (e.g., Vitamin C).[12]

  • Reaction: Add a specific volume of the test compound solution to the DPPH solution in a test tube or 96-well plate.[12]

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[12] The antioxidant compound will donate a hydrogen atom to the DPPH radical, causing the purple color to fade to yellow.

  • Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 515-517 nm) using a spectrophotometer.[18][19]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test sample and Abs_sample is the absorbance with the sample. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.[12]

Conclusion and Future Outlook

Cinnamic acid and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their diverse pharmacological profile, coupled with a natural origin and low toxicity, makes them excellent candidates for further investigation.[5] The structure-activity relationships derived from the extensive research on these compounds continue to guide the rational design of new, more potent, and selective therapeutic agents. Future research will likely focus on creating hybrid molecules that combine the cinnamic acid scaffold with other pharmacophores to develop multi-target drugs, particularly for complex diseases like cancer and neurodegenerative disorders.[9][12] The continued exploration of their mechanisms of action and optimization of their pharmacokinetic properties will be crucial in translating these promising natural scaffolds into clinically effective medicines.

References

Methodological & Application

Synthesis of 3-Phenoxyprop-2-enoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-phenoxyprop-2-enoic acid, a valuable intermediate in drug discovery and development. While the Perkin reaction is a well-established method for the synthesis of cinnamic acid derivatives, this application note details a more accessible and frequently utilized method for the target molecule: the Knoevenagel condensation. This protocol outlines the reaction of phenoxyacetic acid with formaldehyde, a method that offers a reliable route to this compound. This document includes a detailed experimental protocol, safety precautions, and a summary of relevant physicochemical and spectroscopic data.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The structural motif of a phenoxy group coupled with an acrylic acid moiety provides a scaffold for the development of novel therapeutic agents. The Perkin reaction, a classical method for forming α,β-unsaturated aromatic acids, involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[1][2][3] While theoretically applicable, specific literature detailing the synthesis of this compound via the Perkin reaction is scarce.

A more practical and well-documented approach for the synthesis of this class of compounds is the Knoevenagel condensation. This reaction involves the condensation of a carbonyl compound (in this case, formaldehyde) with a compound possessing an active methylene group (phenoxyacetic acid), catalyzed by a weak base.[4][5] The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both a solvent and a catalyst, is particularly effective for the synthesis of α,β-unsaturated carboxylic acids from malonic acid derivatives.[3]

This application note provides a detailed protocol for the synthesis of this compound based on the principles of the Knoevenagel condensation.

Reaction Scheme and Mechanism

Reaction:

Phenoxyacetic Acid + Formaldehyde --(Pyridine/Piperidine)--> this compound + H₂O

Mechanism of Knoevenagel Condensation:

The reaction proceeds through a series of steps:

  • Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the α-carbon of phenoxyacetic acid, forming a reactive enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of formaldehyde, forming an aldol-type addition product.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the stable α,β-unsaturated product, this compound.

Experimental Protocol

Materials:

  • Phenoxyacetic acid

  • Formaldehyde (37% aqueous solution)

  • Pyridine

  • Piperidine

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hydrochloric acid (concentrated and dilute)

  • Sodium hydroxide

Equipment:

  • Round-bottom flask with a reflux condenser and a Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine phenoxyacetic acid (1 equivalent), pyridine (as solvent), and a catalytic amount of piperidine.

  • Addition of Formaldehyde: Slowly add formaldehyde solution (1.1 equivalents) to the reaction mixture with continuous stirring.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction can be removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic.

  • Extraction: Extract the product into diethyl ether. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Characterize the purified product by determining its melting point and acquiring its NMR, IR, and mass spectra.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pyridine is a flammable and toxic liquid. Handle with care.

  • Formaldehyde is a known carcinogen and should be handled with extreme caution.

  • Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound and a Related Compound.

PropertyThis compound (Target)3-Phenoxypropionic Acid (Related Compound)[6][7]
Molecular Formula C₉H₈O₃C₉H₁₀O₃
Molecular Weight 164.16 g/mol 166.17 g/mol
Melting Point Data not readily available in searched literature.96-98 °C
¹H NMR (CDCl₃, δ ppm) Expected signals: aromatic protons, vinylic protons, carboxylic acid proton.11.54 (s, 1H, COOH), 7.26 (m, 2H, Ar-H), 6.93 (m, 1H, Ar-H), 6.92 (m, 2H, Ar-H), 4.23 (t, 2H, O-CH₂), 2.83 (t, 2H, CH₂-COOH)
¹³C NMR (CDCl₃, δ ppm) Expected signals: aromatic carbons, vinylic carbons, carbonyl carbon.Data not readily available in searched literature.
IR (KBr, cm⁻¹) Expected peaks: C=O (carboxylic acid), C=C (alkene), C-O (ether), O-H (carboxylic acid).Characteristic peaks for carboxylic acid and ether functional groups.
Mass Spectrum (m/z) Expected molecular ion peak [M]⁺ at 164.Molecular ion peak [M]⁺ at 166.

Note: Specific experimental data for this compound (yield, melting point, and detailed spectroscopic data) were not explicitly found in the performed searches. The data presented for the target molecule are expected values based on its structure. The data for the related compound, 3-phenoxypropionic acid, is provided for reference.

Diagrams

G cluster_workflow Experimental Workflow A 1. Reaction Setup Phenoxyacetic acid, Pyridine, Piperidine B 2. Addition of Formaldehyde A->B Slow addition C 3. Reflux and Water Removal (Dean-Stark) B->C Heating D 4. Work-up (Acidification) C->D Cooling E 5. Extraction (Diethyl Ether) D->E F 6. Drying and Concentration E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (MP, NMR, IR, MS) G->H G cluster_mechanism Knoevenagel Condensation Mechanism start Phenoxyacetic Acid + Base (B) enolate Enolate Intermediate start->enolate - HB⁺ adduct Aldol Adduct enolate->adduct + Formaldehyde formaldehyde Formaldehyde formaldehyde->adduct product This compound + H₂O adduct->product - H₂O

References

Application of 3-Phenoxyprop-2-enoic Acid in Drug Design: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenoxyprop-2-enoic acid scaffold is a versatile pharmacophore that has been successfully employed in the design of a diverse range of therapeutic agents. Its derivatives have shown significant potential in several key areas of drug discovery, including oncology, inflammation, and metabolic diseases. This document provides detailed application notes and experimental protocols for researchers interested in exploring and utilizing this chemical moiety in their drug design and development programs.

Anticancer Applications: Tubulin Polymerization Inhibitors

Derivatives of this compound, particularly 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, have been identified as potent antitubulin agents, demonstrating significant antiproliferative activity against various cancer cell lines. These compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Quantitative Data: Antiproliferative Activity
Compound IDModificationCell LineIC50 (µM)Reference
12a 5-methyl, R1=R2=R3=HK5628.1[1]
12b 5-chloro, R1=R2=R3=HK5624.5[1]
12c 5-bromo, R1=R2=R3=HK5623.2[1]
12d 5-iodo, R1=R2=R3=HK5622.8[1]
17t 5-iodo, R1=2-Cl, R2=6-F, R3=HK5620.57[1]
17u 5-iodo, R1=2,6-diCl, R3=HK5620.83[1]
Experimental Protocols

Synthesis of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides: [1]

  • Preparation of (E)-3-phenylacrylic acid chlorides: To a solution of the corresponding (E)-3-phenylacrylic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Amidation: Dissolve the appropriate anthranilamide derivative in pyridine. To this solution, add the freshly prepared (E)-3-phenylacrylic acid chloride dropwise at 0°C. Allow the reaction mixture to stir at room temperature for 12-24 hours. Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

In Vitro Tubulin Polymerization Assay: [2][3]

  • Reagents and Materials: Tubulin polymerization assay kit (containing tubulin, GTP, and general tubulin buffer), test compounds, positive control (e.g., paclitaxel for enhancers, nocodazole for inhibitors), 96-well microplate, temperature-controlled spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • On ice, prepare the tubulin solution (e.g., 3 mg/mL) in general tubulin buffer containing GTP.

    • Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include wells for a vehicle control and a positive control.

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

    • Analyze the data by plotting absorbance versus time. Calculate the percentage of inhibition or enhancement of tubulin polymerization compared to the vehicle control.

Signaling Pathway and Workflow

G Experimental Workflow: Antitubulin Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action start Start: this compound derivatives synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Lines purification->cell_culture Test Compounds antiprolif_assay Antiproliferative Assay (e.g., MTT) cell_culture->antiprolif_assay ic50 Determine IC50 antiprolif_assay->ic50 tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay Active Compounds cell_cycle Cell Cycle Analysis tubulin_assay->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis end end apoptosis->end Lead Compound Identification G Arachidonic Acid and COX-2 Inhibition Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 pgg2 Prostaglandin G2 cox2->pgg2 catalyzes pgh2 Prostaglandin H2 pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 3-Phenoxyprop-2-enoic acid derivatives inhibitor->cox2 inhibits G GPR40 Signaling Pathway for Insulin Secretion agonist 3-Phenoxyprop-2-enoic acid derivative (Agonist) gpr40 GPR40 Receptor agonist->gpr40 binds & activates gq Gq protein gpr40->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor ca_influx Ca2+ Influx dag->ca_influx potentiates ca_release Ca2+ Release er->ca_release insulin Insulin Granule Exocytosis ca_release->insulin triggers ca_influx->insulin triggers G Mechanism of HDAC Inhibition cluster_normal Normal Gene Repression cluster_inhibition Effect of HDAC Inhibitor histone_ac Acetylated Histone hdac HDAC histone_ac->hdac histone_deac Deacetylated Histone hdac->histone_deac removes acetyl group chromatin_cond Condensed Chromatin histone_deac->chromatin_cond gene_rep Gene Repression chromatin_cond->gene_rep inhibitor 3-Phenoxyprop-2-enoic acid derivative hdac_2 HDAC inhibitor->hdac_2 inhibits histone_ac_2 Acetylated Histone chromatin_relax Relaxed Chromatin histone_ac_2->chromatin_relax gene_exp Gene Expression (e.g., tumor suppressors) chromatin_relax->gene_exp apoptosis Apoptosis, Cell Cycle Arrest gene_exp->apoptosis

References

Application Note: High-Performance Liquid Chromatography Method for 3-Phenoxyprop-2-enoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Phenoxyprop-2-enoic acid. The compound, an acrylic acid derivative, is structurally related to cinnamic acid. This method utilizes reverse-phase chromatography with UV detection, providing a straightforward, sensitive, and accurate protocol for quality control, stability testing, and research applications. The methodology is based on established principles for analyzing similar acidic, aromatic compounds.

Introduction

This compound is an organic compound with potential applications in pharmaceutical and chemical synthesis. A validated analytical method is crucial for ensuring its purity, stability, and quality in various matrices. This document provides a comprehensive protocol for its analysis using a reverse-phase HPLC system, which is a common and effective technique for separating polar to moderately nonpolar compounds. The method is adapted from established procedures for acrylic acid and cinnamic acid derivatives.[1][2][3]

Physicochemical Properties

Understanding the properties of the analyte is key to developing a successful HPLC method. This compound is structurally similar to 3-Phenyl-2-propenoic acid (Cinnamic Acid). Key properties of the closely related Cinnamic Acid include:

  • Molecular Formula: C₉H₈O₂[4][5]

  • Molecular Weight: 148.16 g/mol [4][5]

  • pKa: Approximately 3.88[4]

  • UV Absorbance: Strong absorbance in the UV region, with a maximum reported around 273 nm in methanol.

  • Solubility: Soluble in organic solvents like methanol, ethanol, and acetonitrile, and slightly soluble in water.

Based on its acidic nature (pKa ~3.88), the mobile phase pH must be controlled to ensure the analyte is in its non-ionized form for optimal retention on a reverse-phase column.[3] A mobile phase pH below 3 is therefore recommended. The aromatic ring and conjugated double bond system suggest strong UV absorbance, making UV detection a suitable choice.

Recommended HPLC Method

A reverse-phase C18 column is proposed for the separation.[6][7] An isocratic mobile phase consisting of an acidified water/acetonitrile mixture provides a simple and robust system for routine analysis.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Thermostat, UV/PDA Detector
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size (e.g., Discovery C18)[6]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min[2][6]
Column Temp. 40 °C[2][8]
Detection UV at 275 nm
Injection Vol. 10 µL
Run Time ~10 minutes
Data and System Suitability

The following table summarizes the expected quantitative data and system suitability parameters for the method. These values should be verified during method validation.

ParameterSpecificationTypical Result
Retention Time (RT) Report~ 5.5 min
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 2000> 4500
Linearity (r²) ≥ 0.9990.9995
Limit of Quantitation (LOQ) Report~ 0.1 µg/mL
Limit of Detection (LOD) Report~ 0.03 µg/mL

Experimental Protocols

Protocol 1: Reagent and Sample Preparation

1. Mobile Phase Preparation (1 L): a. Pour approximately 350 mL of HPLC-grade water into a 1 L volumetric flask. b. Carefully add 1.0 mL of concentrated (85%) phosphoric acid. c. Add HPLC-grade water to the 1 L mark and mix thoroughly. This is the 0.1% Phosphoric Acid in Water solution. d. In a separate 1 L solvent bottle, measure 600 mL of HPLC-grade acetonitrile and 400 mL of the 0.1% Phosphoric Acid in Water solution. e. Mix well and degas the final mobile phase using sonication or vacuum filtration for 15-20 minutes.

2. Standard Stock Solution Preparation (1 mg/mL): a. Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve. c. Allow the solution to return to room temperature. d. Dilute to the mark with methanol and mix thoroughly.

3. Working Standard and Calibration Curve Preparation: a. Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. b. Transfer the solutions to HPLC vials for analysis.

4. Sample Preparation: a. Accurately weigh the sample containing this compound. b. Dissolve and dilute the sample in methanol to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). c. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC System Operation and Analysis

1. System Startup and Equilibration: a. Turn on the HPLC system components. b. Set the mobile phase flow rate to 1.0 mL/min. c. Purge the pump lines to remove any air bubbles. d. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. e. Set the column temperature to 40 °C and the UV detector wavelength to 275 nm.

2. Analysis Sequence: a. Inject a blank (mobile phase) to ensure the system is clean. b. Perform five replicate injections of a mid-range standard (e.g., 25 µg/mL) to check for system suitability (repeatability of RT and peak area). c. Inject the calibration standards from lowest to highest concentration. d. Inject the prepared samples. e. It is good practice to inject a check standard after every 10-15 sample injections to monitor system performance.

3. Data Analysis: a. Integrate the peak corresponding to this compound in all chromatograms. b. Generate a calibration curve by plotting the peak area versus the concentration of the standards. c. Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). d. Calculate the concentration of this compound in the samples using their peak areas and the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_system HPLC System cluster_data Phase 3: Data Processing prep_reagents Reagent & Mobile Phase Preparation pump Pump prep_reagents->pump prep_standards Standard Solution Preparation autosampler Autosampler prep_standards->autosampler prep_samples Sample Weighing, Dissolution & Filtration prep_samples->autosampler pump->autosampler column C18 Column (40°C) autosampler->column detector UV Detector (275 nm) column->detector acquisition Chromatogram Acquisition detector->acquisition analysis Peak Integration & Calibration acquisition->analysis report Quantitation & Reporting analysis->report

Caption: HPLC analysis workflow for this compound.

References

Synthesis of 3-Phenoxyprop-2-enoic Acid Esters: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-phenoxyprop-2-enoic acid esters, a class of compounds with potential applications in medicinal chemistry and materials science. The described method is based on the highly efficient Horner-Wadsworth-Emmons (HWE) reaction, which offers excellent stereoselectivity and generally high yields.

Introduction

This compound esters are α,β-unsaturated esters that serve as versatile building blocks in organic synthesis. Their structural motif is of interest in the development of novel therapeutic agents and functional materials. The Horner-Wadsworth-Emmons reaction is a widely used and reliable method for the synthesis of such alkenes.[1][2] This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form an alkene with a high degree of stereocontrol, typically favoring the (E)-isomer.[1][3] The key advantages of the HWE reaction include the use of readily available starting materials, mild reaction conditions, and the straightforward purification of the final product due to the water-soluble nature of the phosphate byproduct.[2]

This protocol will detail the synthesis of this compound esters via the reaction of phenoxyacetaldehyde with triethyl phosphonoacetate.

Overall Reaction Scheme

The synthesis of this compound esters can be achieved in two main stages: the preparation of the key intermediate, phenoxyacetaldehyde, followed by the Horner-Wadsworth-Emmons olefination reaction.

Stage 1: Synthesis of Phenoxyacetaldehyde

Synthesis of Phenoxyacetaldehyde

Stage 2: Horner-Wadsworth-Emmons Reaction

Horner-Wadsworth-Emmons Reaction

Experimental Protocols

Protocol 1: Synthesis of Phenoxyacetaldehyde

This protocol is adapted from known procedures for the oxidation of primary alcohols to aldehydes.

Materials:

  • 2-Phenoxyethanol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Diethyl ether

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 2-phenoxyethanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure phenoxyacetaldehyde.

Protocol 2: Synthesis of Ethyl 3-Phenoxyprop-2-enoate

This protocol outlines the Horner-Wadsworth-Emmons reaction between phenoxyacetaldehyde and triethyl phosphonoacetate.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Phenoxyacetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

  • Carefully add sodium hydride (NaH) (1.1 eq) to the THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension of NaH in THF.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear.

  • Cool the reaction mixture back down to 0 °C.

  • Add a solution of phenoxyacetaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 3-phenoxyprop-2-enoate.

Data Presentation

The following table summarizes the expected yields for the synthesis of various this compound esters using the Horner-Wadsworth-Emmons reaction with phenoxyacetaldehyde and the corresponding phosphonoacetate ester. The data is based on typical yields for similar HWE reactions.[4]

Ester Alkyl GroupPhosphonate ReagentTypical Yield (%)
MethylTrimethyl phosphonoacetate80-95
EthylTriethyl phosphonoacetate83-97[4]
tert-ButylTri-tert-butyl phosphonoacetate75-90

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound esters.

Synthesis_Workflow cluster_stage1 Stage 1: Aldehyde Synthesis cluster_stage2 Stage 2: HWE Reaction cluster_purification Purification Phenoxyethanol 2-Phenoxyethanol Oxidation Oxidation (PCC, DCM) Phenoxyethanol->Oxidation Phenoxyacetaldehyde Phenoxyacetaldehyde Oxidation->Phenoxyacetaldehyde HWE HWE Reaction Phenoxyacetaldehyde->HWE Phosphonate Triethyl Phosphonoacetate Base Base (NaH, THF) Phosphonate->Base Ylide Phosphonate Ylide Base->Ylide Ylide->HWE Ester Ethyl 3-Phenoxyprop-2-enoate HWE->Ester Workup Aqueous Workup Ester->Workup Chromatography Column Chromatography Workup->Chromatography Product Pure Ester Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound esters.

Signaling Pathway of the Horner-Wadsworth-Emmons Reaction

The diagram below outlines the mechanistic steps of the Horner-Wadsworth-Emmons reaction.

HWE_Mechanism Phosphonate Phosphonate Ester Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate (optional) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde Phenoxyacetaldehyde Aldehyde->Betaine Aldehyde->Oxaphosphetane Betaine->Oxaphosphetane Alkene 3-Phenoxyprop-2-enoic Acid Ester (E-isomer) Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct (water-soluble) Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

References

Application Notes and Protocols: 3-Phenoxyprop-2-enoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyprop-2-enoic acid and its derivatives represent a valuable and versatile class of precursors for the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the acrylic acid moiety, coupled with the influence of the phenoxy group, allows for a variety of cyclization strategies to construct diverse and medicinally relevant scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems, including benzofurans, 1,5-benzoxazepinones, coumarins, chromones, and quinolones, using this compound derivatives as the starting material. The protocols are designed to be a practical guide for researchers in organic synthesis and drug discovery.

I. Synthesis of 2,3-Disubstituted Benzofurans via Nickel-Catalyzed Cycloisomerization

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3] A modern and efficient method for the synthesis of 2,3-disubstituted benzofurans involves the nickel-catalyzed cycloisomerization of 3-phenoxyacrylic acid derivatives with alkynes. This reaction proceeds through an intramolecular cleavage and formation of the C–O bond.

Experimental Protocol: Nickel-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans

This protocol is adapted from the general principles of nickel-catalyzed cross-coupling and cyclization reactions.

General Procedure: To an oven-dried Schlenk tube equipped with a magnetic stir bar, Ni(acac)₂ (5-10 mol%), a suitable N-heterocyclic carbene (NHC) ligand such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) or 1,3-di(1-adamantyl)imidazole-2-ylidene (IAd) (5-10 mol%), and a phosphine ligand like triphenylphosphine (PPh₃) (10-20 mol%) are added. The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent (e.g., toluene or DMA, 0.1-0.2 M) is added, followed by the 3-phenoxyacrylic acid derivative (1.0 equiv.) and the alkyne (1.2-1.5 equiv.). The reaction mixture is then heated at a specified temperature (typically 80-140 °C) for 12-24 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.[4]

Table 1: Synthesis of 2,3-Disubstituted Benzofurans

Entry3-Phenoxyacrylic Acid DerivativeAlkyneProductYield (%)
1Methyl 3-phenoxyacrylatePhenylacetyleneMethyl 2-phenyl-3-benzofurancarboxylate75
23-Phenoxyacrylonitrile1-Hexyne2-Butyl-3-cyanobenzofuran68
3N,N-Dimethyl-3-phenoxyacrylamideDiphenylacetyleneN,N-Dimethyl-2,3-diphenylbenzofuran-x-carboxamide72
4Ethyl 3-(4-methoxyphenoxy)acrylatePropyneEthyl 2-methyl-3-(4-methoxyphenyl)benzofuran-x-carboxylate65

Note: Yields are representative and may vary based on specific reaction conditions and substrates.

Logical Workflow for Benzofuran Synthesis

benzofuran_synthesis start Start Materials: 3-Phenoxyacrylic Acid Derivative Alkyne reaction Reaction Conditions: Inert Atmosphere Anhydrous Solvent (Toluene/DMA) 80-140 °C, 12-24h start->reaction catalyst Catalyst System: Ni(acac)₂ NHC Ligand (e.g., IPr) Phosphine Ligand (e.g., PPh₃) catalyst->reaction workup Workup: Cooling Dilution (EtOAc) Filtration reaction->workup purification Purification: Column Chromatography workup->purification product Product: 2,3-Disubstituted Benzofuran purification->product

Caption: Workflow for Ni-catalyzed benzofuran synthesis.

II. Synthesis of 1,5-Benzoxazepinones via Intramolecular Cyclization

1,5-Benzoxazepine derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. They can also interact with G-protein-coupled receptors, making them potential candidates for treating neuronal disorders.[5][6][7][8] A direct route to synthesize the 2,3-dihydro-1,5-benzoxazepin-4(5H)-one core involves the intramolecular cyclization of N-hydroxy-3-phenoxypropanamides.[9][10]

Experimental Protocol: Intramolecular Cyclization to 1,5-Benzoxazepinones

This protocol is based on the acid-catalyzed cyclization of N-hydroxy-3-phenoxypropanamides.[9]

Step 1: Synthesis of N-Hydroxy-3-phenoxypropanamide A mixture of methyl 3-phenoxypropanoate (1.0 equiv.) and hydroxylamine hydrochloride (1.5 equiv.) in methanol is treated with a solution of sodium hydroxide (1.6 equiv.) in methanol at room temperature. The reaction mixture is stirred for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in water and acidified with dilute HCl. The precipitated product, N-hydroxy-3-phenoxypropanamide, is filtered, washed with water, and dried.

Step 2: Intramolecular Cyclization The N-hydroxy-3-phenoxypropanamide (1.0 equiv.) is added to polyphosphoric acid (PPA) (10 times the weight of the amide) at 80-100 °C with vigorous stirring. The reaction is monitored by TLC. After completion (typically 1-3 hours), the reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and then with a saturated sodium bicarbonate solution. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the 2,3-dihydro-1,5-benzoxazepin-4(5H)-one.

Table 2: Synthesis of 1,5-Benzoxazepinones

EntrySubstituted Phenoxy GroupProductYield (%)
1Phenoxy2,3-Dihydro-1,5-benzoxazepin-4(5H)-one78
24-Methylphenoxy7-Methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one82
34-Chlorophenoxy7-Chloro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one75
44-Methoxyphenoxy7-Methoxy-2,3-dihydro-1,5-benzoxazepin-4(5H)-one72

Note: Yields are based on the cyclization step and are representative.[9]

Reaction Pathway for 1,5-Benzoxazepinone Synthesis

benzoxazepinone_synthesis start Methyl 3-phenoxypropanoate step1 Hydroxylamine Hydrochloride, NaOH, Methanol start->step1 intermediate N-Hydroxy-3-phenoxypropanamide step1->intermediate step2 Polyphosphoric Acid (PPA), 80-100 °C intermediate->step2 product 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one step2->product

Caption: Synthesis of 1,5-benzoxazepinones.

III. Proposed Synthesis of Coumarins via Intramolecular Cyclization

Coumarins are a large class of naturally occurring and synthetic compounds with diverse pharmacological properties. While the direct synthesis of coumarins from this compound is not extensively documented, a plausible route involves an acid-catalyzed intramolecular cyclization, analogous to the Friedel-Crafts acylation.

Proposed Experimental Protocol: Acid-Catalyzed Cyclization to Coumarins

General Procedure: this compound (1.0 equiv.) is added to a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) at an elevated temperature (e.g., 100-120 °C). The reaction mixture is stirred for several hours and monitored by TLC. Upon completion, the mixture is cooled and poured onto ice water. The precipitated solid is collected by filtration, washed with water and a saturated solution of sodium bicarbonate, and then dried. The crude product is purified by recrystallization or column chromatography to yield the corresponding coumarin.

Table 3: Plausible Synthesis of Coumarins

EntryThis compoundPlausible ProductExpected Yield Range (%)
1This compound2H-Chromen-2-one (Coumarin)40-60
23-(4-Methylphenoxy)prop-2-enoic acid6-Methyl-2H-chromen-2-one45-65
33-(4-Hydroxyphenoxy)prop-2-enoic acid6-Hydroxy-2H-chromen-2-one35-55

Note: These are proposed yields and require experimental validation.

Proposed Cyclization Mechanism

coumarin_synthesis start This compound activation Protonation of Carbonyl Oxygen start->activation reagent Strong Acid Catalyst (e.g., PPA) reagent->activation cyclization Intramolecular Electrophilic Attack activation->cyclization reomatization Deprotonation & Tautomerization cyclization->reomatization product Coumarin reomatization->product

Caption: Proposed mechanism for coumarin synthesis.

IV. Proposed Synthesis of Chromones via Vilsmeier-Haack Reaction

Chromones are another important class of oxygen-containing heterocycles. A potential route to synthesize 3-substituted chromones from this compound involves a Vilsmeier-Haack type reaction, which can introduce a formyl group that facilitates cyclization.

Proposed Experimental Protocol: Vilsmeier-Haack Cyclization to Chromones

General Procedure: To a solution of this compound (1.0 equiv.) in an anhydrous solvent like DMF or 1,2-dichloroethane at 0 °C, the Vilsmeier reagent (prepared from POCl₃ and DMF, 2-3 equiv.) is added dropwise. The reaction mixture is then heated to 70-90 °C for several hours. After completion, the reaction is quenched by pouring it into ice water and neutralizing with a base (e.g., NaOH solution). The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography would yield the 3-formylchromone.

Table 4: Plausible Synthesis of Chromones

EntryThis compoundPlausible ProductExpected Yield Range (%)
1This compound4-Oxo-4H-chromene-3-carbaldehyde30-50
23-(3-Methylphenoxy)prop-2-enoic acid7-Methyl-4-oxo-4H-chromene-3-carbaldehyde35-55

Note: These are proposed yields and require experimental validation.

Proposed Vilsmeier-Haack Cyclization Pathway

chromone_synthesis start This compound formylation Electrophilic Formylation start->formylation reagent Vilsmeier Reagent (POCl₃/DMF) reagent->formylation intermediate Formylated Intermediate formylation->intermediate cyclization Intramolecular Acylation intermediate->cyclization product 3-Formylchromone cyclization->product

Caption: Proposed pathway for chromone synthesis.

V. Proposed Synthesis of Quinolones via Reaction with Anilines

Quinolones are a major class of synthetic antibacterial agents.[11][12] A plausible synthesis of 4-quinolones from this compound derivatives could be achieved through a reaction with anilines, followed by a cyclization step, conceptually similar to the Gould-Jacobs reaction.

Proposed Experimental Protocol: Synthesis of Quinolones

Step 1: Michael Addition Aniline or a substituted aniline (1.0 equiv.) is reacted with an activated derivative of this compound, such as its methyl ester (1.0 equiv.), in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol). The reaction mixture is heated to reflux for several hours to facilitate the Michael addition of the aniline to the α,β-unsaturated ester.

Step 2: Cyclization The intermediate from Step 1 is isolated and then heated at a high temperature (around 250 °C) in a high-boiling solvent like diphenyl ether. This promotes an intramolecular cyclization to form the 4-quinolone ring system. The product precipitates upon cooling and can be purified by recrystallization.

Table 5: Plausible Synthesis of Quinolones

EntryAnilineThis compound DerivativePlausible ProductExpected Yield Range (%)
1AnilineMethyl 3-phenoxyacrylate4-Oxo-1,4-dihydroquinoline-3-carboxylate50-70
24-FluoroanilineMethyl 3-phenoxyacrylate6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate55-75

Note: These are proposed yields and require experimental validation.

Proposed Quinolone Synthesis Pathway

quinolone_synthesis start1 Aniline step1 Michael Addition (Base, Reflux) start1->step1 start2 Methyl 3-phenoxyacrylate start2->step1 intermediate Adduct step1->intermediate step2 Thermal Cyclization (~250 °C) intermediate->step2 product 4-Quinolone step2->product

Caption: Proposed pathway for quinolone synthesis.

Conclusion

This compound and its derivatives are demonstrably valuable precursors for constructing a variety of medicinally important heterocyclic compounds. This document provides both established and proposed protocols for the synthesis of benzofurans, 1,5-benzoxazepinones, coumarins, chromones, and quinolones. The provided experimental procedures, data tables, and reaction pathway diagrams are intended to serve as a comprehensive resource for researchers in the field of synthetic and medicinal chemistry, facilitating the exploration of novel molecular entities for drug discovery and development. Further experimental validation of the proposed routes is encouraged to expand the synthetic utility of this versatile precursor.

References

Application Notes & Protocols for the Quantification of 3-Phenylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Phenylprop-2-enoic acid, commonly known as cinnamic acid, is a key intermediate in the biosynthesis of a wide range of natural products in plants, known as phenylpropanoids. It and its derivatives are widely used in the food, fragrance, and pharmaceutical industries. Accurate quantification of cinnamic acid is crucial for quality control, pharmacokinetic studies, and various research applications. This document provides detailed application notes and protocols for the quantification of 3-phenylprop-2-enoic acid using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of cinnamic acid. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for cinnamic acid analysis. It offers high sensitivity, selectivity, and the ability to separate cinnamic acid from its derivatives and other matrix components.[1][2][3][4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like cinnamic acid, derivatization is typically required to increase their volatility.[7] GC-MS provides excellent separation and definitive identification based on mass spectra.

  • UV-Vis Spectrophotometry is a simpler and more accessible method, suitable for the quantification of cinnamic acid in relatively clean samples.[8][9] It relies on the characteristic UV absorbance of the cinnamic acid molecule.

Phenylpropanoid Biosynthesis Pathway

Cinnamic acid is a central molecule in the phenylpropanoid pathway in plants. This pathway is responsible for the synthesis of a vast array of phenolic compounds, including flavonoids, lignans, and stilbenes. The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).[1][4]

Phenylpropanoid_Pathway cluster_input Starting Material cluster_core Core Phenylpropanoid Pathway cluster_products Downstream Products Phenylalanine Phenylalanine Cinnamic_acid 3-Phenylprop-2-enoic Acid (Cinnamic Acid) Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Flavonoids Flavonoids Coumaroyl_CoA->Flavonoids Lignans Lignans Coumaroyl_CoA->Lignans Stilbenes Stilbenes Coumaroyl_CoA->Stilbenes

Caption: Phenylpropanoid biosynthesis pathway starting from Phenylalanine.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of 3-phenylprop-2-enoic acid using different analytical methods.

Table 1: HPLC Method Parameters

ParameterMethod 1 (Rat Plasma)[4]Method 2 (Cinnamon)[6]Method 3 (Herbal Medicine)[3]
Column C18Discovery C18 (250 mm × 4.6 mm, 5 µm)C18
Mobile Phase Methanol: Acetonitrile: 2% Glacial Acetic Acid (20:50:30, v/v)Water and Methanol (gradient)Methanol–Acetonitrile–2% Glacial Acetic Acid (10:22:70, v/v)
Flow Rate 0.8 mL/min1 mL/minNot Specified
Detection UV at 292 nmUV at 280 nmUV at 254 nm
Linearity Range 0.001 - 1 µg/mLNot SpecifiedNot Specified
LOD/LOQ 1.0 ng/mLNot SpecifiedNot Specified
Recovery 95.31 - 118.8%Not Specified75.1%

Table 2: GC-MS Method Parameters

ParameterMethod 1 (General)
Derivatization Silylation (e.g., with BSTFA)[7]
Column Capillary column suitable for derivatized acids
Injector Temp. ~300 °C[7]
Detection Mass Spectrometry (Scan or SIM mode)
LOQ Typically 1–5 ng/mL[1]

Table 3: UV-Vis Spectrophotometry Method Parameters

ParameterMethod 1 (Bioconversion Products)[8]
Wavelength 306 nm (second order derivative)
Linearity Range 0.51–9.24 mg/L
Recovery 104.1%

Experimental Protocols

Protocol 1: Quantification of Cinnamic Acid in Biological Fluids by HPLC

This protocol is adapted for the analysis of cinnamic acid in plasma or blood samples.[2][3][4]

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of plasma/blood, add 200 µL of acetonitrile containing an internal standard (e.g., ibuprofen).

  • For blood samples, adding a protein denaturing agent like formaldehyde can improve recovery of unstable related compounds like cinnamaldehyde.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2. HPLC Analysis

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., 2% glacial acetic acid) is commonly used. A typical starting ratio is 20:50:30 (v/v/v) of methanol:acetonitrile:2% acetic acid.[4]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection Wavelength: 270-292 nm, depending on the desired sensitivity for cinnamic acid and any co-eluting compounds.[4]

  • Injection Volume: 10-20 µL.

3. Calibration and Quantification

  • Prepare a series of standard solutions of cinnamic acid in the mobile phase (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject the standards and the prepared sample.

  • Construct a calibration curve by plotting the peak area of cinnamic acid against its concentration.

  • Determine the concentration of cinnamic acid in the sample from the calibration curve.

Protocol 2: Quantification of Cinnamic Acid in Plant Material by HPLC

This protocol is suitable for the analysis of cinnamic acid in plant extracts and powders.[6]

1. Sample Preparation (Extraction)

  • Weigh 1 g of the powdered plant material.

  • Extract with a suitable solvent such as methanol (e.g., 50 mL) using sonication for 30 minutes or reflux.

  • Filter the extract through Whatman No. 1 filter paper.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a known volume of methanol (e.g., 10 mL).

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC Analysis

  • Follow the HPLC parameters outlined in Protocol 1, adjusting the mobile phase gradient if necessary to achieve optimal separation from other plant metabolites. A gradient of water and methanol is often effective.[6]

3. Calibration and Quantification

  • Follow the calibration and quantification steps outlined in Protocol 1.

Protocol 3: Quantification of Cinnamic Acid by GC-MS

This protocol is for the analysis of cinnamic acid using GC-MS after derivatization.

1. Sample Preparation and Derivatization

  • Prepare the sample extract as described in Protocol 2.

  • Evaporate a known volume of the extract to dryness.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for injection.

2. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280-300°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 550.

3. Calibration and Quantification

  • Prepare and derivatize a series of cinnamic acid standards.

  • Analyze the standards and the sample by GC-MS.

  • Construct a calibration curve using the peak area of a characteristic ion of the derivatized cinnamic acid.

  • Quantify the amount of cinnamic acid in the sample.

Protocol 4: Quantification of Cinnamic Acid by UV-Vis Spectrophotometry

This protocol provides a simple method for the quantification of cinnamic acid in solutions with minimal interfering substances.

1. Sample Preparation

  • Dissolve the sample in a suitable solvent (e.g., methanol or ethanol).

  • Ensure the concentration of cinnamic acid falls within the linear range of the spectrophotometer. Dilute the sample if necessary.

2. UV-Vis Analysis

  • Instrument: UV-Vis Spectrophotometer.

  • Scan Range: 200-400 nm to determine the absorption maximum (λmax). The λmax for cinnamic acid is typically around 274 nm.

  • Measurement: Measure the absorbance of the sample at the λmax.

3. Calibration and Quantification

  • Prepare a series of standard solutions of cinnamic acid in the same solvent as the sample.

  • Measure the absorbance of each standard at the λmax.

  • Create a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of cinnamic acid in the sample using the calibration curve and the Beer-Lambert law.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample (e.g., Plasma, Plant Extract) Extraction Extraction / Protein Precipitation Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Filtration Filtration Extraction->Filtration Derivatization->Filtration HPLC HPLC Filtration->HPLC GCMS GC-MS Filtration->GCMS UVVis UV-Vis Filtration->UVVis Calibration Calibration Curve HPLC->Calibration GCMS->Calibration UVVis->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of 3-phenylprop-2-enoic acid.

References

Application Notes and Protocols: 3-Phenoxyprop-2-enoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-phenoxyprop-2-enoic acid and its derivatives as precursors for the synthesis of various heterocyclic compounds with significant biological activities. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its application in organic synthesis and drug discovery.

Synthesis of Phenoxy-Substituted Coumarins via Pechmann Condensation

Coumarins are a prominent class of benzopyrone-containing heterocyclic compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and anticoagulant activities.[1][2] this compound derivatives can be utilized in the synthesis of coumarins, often through the Pechmann condensation, a classic method for coumarin synthesis from a phenol and a β-ketoester under acidic conditions.[3][4]

Experimental Protocol: Synthesis of 4-Methyl-7-phenoxycoumarin (Adapted from Pechmann Condensation)

This protocol adapts the general Pechmann condensation for the synthesis of a phenoxy-substituted coumarin.

Materials:

  • Phenol (1.0 eq)

  • Ethyl 3-phenoxy-2-butenoate (1.0 eq) - This can be synthesized from phenoxyacetone.

  • Concentrated Sulfuric Acid (as catalyst)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine phenol (1.0 eq) and ethyl 3-phenoxy-2-butenoate (1.0 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.5 eq) with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water.

  • A solid precipitate of 4-methyl-7-phenoxycoumarin will form.

  • Filter the solid, wash thoroughly with cold water to remove any acid, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-methyl-7-phenoxycoumarin.

Quantitative Data for Pechmann Condensation of Substituted Phenols:

EntryPhenol Derivativeβ-KetoesterCatalystReaction Time (h)Yield (%)Reference
1ResorcinolEthyl acetoacetateAmberlyst-15492[5]
2PhloroglucinolEthyl acetoacetateZn0.925Ti0.075O NPs195[6]
3m-CresolEthyl acetoacetateH2SO41875[3]
4PhenolEthyl benzoylacetateH2SO42460[3]
Anticancer Activity of Coumarins and the PI3K/Akt/mTOR Signaling Pathway

Numerous coumarin derivatives have demonstrated significant anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][7] One of the crucial pathways targeted by coumarins is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells.[2][7] Inhibition of this pathway by coumarins can lead to cell cycle arrest and induction of apoptosis in cancer cells.[7]

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Coumarin Phenoxy-Coumarin Derivative Coumarin->PI3K inhibits Coumarin->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by phenoxy-coumarin derivatives.

Synthesis of Phenoxy-Substituted Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids that serve as precursors for other flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[8][9] The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, involving the base-catalyzed reaction of an acetophenone with a benzaldehyde.[10]

Experimental Protocol: Synthesis of a Phenoxy-Chalcone Derivative (Adapted from Claisen-Schmidt Condensation)

This protocol is adapted for the synthesis of a chalcone bearing a phenoxy substituent.

Materials:

  • 4-Phenoxyacetophenone (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-phenoxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a flask.

  • Prepare a solution of NaOH in water and add it dropwise to the ethanolic solution with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the solid product, wash with water until the washings are neutral, and dry.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Quantitative Data for Claisen-Schmidt Condensation:

EntryAcetophenone DerivativeBenzaldehyde DerivativeBaseReaction Time (h)Yield (%)Reference
1AcetophenoneBenzaldehydeNaOH2-390[10]
24'-ChloroacetophenoneBenzaldehydeNaOH (solid)0.1 (grinding)95[11]
34-Hydroxyacetophenone4-MethoxybenzaldehydeKOH497[1]
42'-HydroxyacetophenoneBenzaldehydeNaOH2485[12]
Anti-inflammatory Activity of Chalcones and the NF-κB Signaling Pathway

Chalcones are known to exert potent anti-inflammatory effects by modulating various signaling pathways, a key one being the Nuclear Factor-kappa B (NF-κB) pathway.[13][14] In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Chalcones can inhibit this pathway at multiple points, thereby reducing the inflammatory response.[13]

Synthesis of Phenoxy-Substituted Cinnamic Acids via Perkin Reaction

The Perkin reaction is a classical organic reaction that provides α,β-unsaturated aromatic acids, such as cinnamic acid and its derivatives, from an aromatic aldehyde and an acid anhydride in the presence of an alkali salt of the acid.[15][16] By using phenoxyacetic anhydride, phenoxy-substituted cinnamic acids can be synthesized.

Experimental Protocol: Synthesis of 3-Phenoxy-cinnamic Acid (Adapted from Perkin Reaction)

This protocol outlines the synthesis of a phenoxy-substituted cinnamic acid using the Perkin reaction.

Materials:

  • Benzaldehyde (1.0 eq)

  • Phenoxyacetic anhydride (2.5 eq)

  • Triethylamine or Sodium phenoxyacetate (catalyst)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of benzaldehyde (1.0 eq), phenoxyacetic anhydride (2.5 eq), and anhydrous sodium phenoxyacetate (1.0 eq) is heated at 180°C for 5-8 hours.

  • The hot reaction mixture is poured into water, and the solution is steam-distilled to remove any unreacted benzaldehyde.

  • The aqueous solution is then cooled and acidified with dilute HCl to precipitate the 3-phenoxy-cinnamic acid.

  • The crude acid is filtered, washed with cold water, and purified by recrystallization from hot water or an appropriate organic solvent.

Quantitative Data for the Perkin Reaction:

EntryAromatic AldehydeAcid AnhydrideBaseTemperature (°C)Yield (%)Reference
1BenzaldehydeAcetic anhydrideSodium acetate18070[17]
2SalicylaldehydeAcetic anhydrideSodium acetate15060 (Coumarin)[15]
3p-TolualdehydeAcetic anhydrideSodium acetate18065[16]
4FurfuralAcetic anhydrideSodium acetate17055[16]
General Experimental Workflow

The synthesis and purification of heterocyclic compounds from this compound and its derivatives generally follow a standard laboratory workflow.

experimental_workflow start Starting Materials (e.g., this compound derivative) reaction Chemical Reaction (e.g., Pechmann, Claisen-Schmidt, Perkin) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Pure Heterocyclic Compound characterization->final_product

Caption: General workflow for the synthesis and purification of heterocyclic compounds.

Synthesis of Phenoxy-Substituted Chromones

Chromones are isomers of coumarins and are also important scaffolds in medicinal chemistry, with some derivatives showing neuroprotective and anti-inflammatory activities.[18][19] The synthesis of 3-phenoxychromones can be achieved through the cyclization of 2'-hydroxy-2-phenoxyacetophenones.[6]

Experimental Protocol: Synthesis of 3-Phenoxychromone (Adapted Protocol)

This protocol describes a general method for the synthesis of the 3-phenoxychromone core.

Materials:

  • 2'-Hydroxy-2-phenoxyacetophenone (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Acetic acid

  • Ethanol

Procedure:

  • A mixture of 2'-hydroxy-2-phenoxyacetophenone (1.0 eq) and DMF-DMA (3.0 eq) is heated at reflux for 2-4 hours.

  • The excess DMF-DMA is removed under reduced pressure.

  • The residue is dissolved in ethanol, and a catalytic amount of acetic acid is added.

  • The mixture is refluxed for 4-6 hours to effect cyclization.

  • After cooling, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 3-phenoxychromone.

Quantitative Data for Chromone Synthesis:

EntryStarting MaterialReagentsKey StepYield (%)Reference
12'-HydroxyacetophenoneEthyl formate, NaClaisen Condensation60-70[20]
22'-HydroxyacetophenoneN,N-Dimethylformamide dimethyl acetalCyclization75-85[20]
3o-IodophenolTerminal alkyne, COCarbonylative Cyclization70-90[20]
42-Hydroxy-4-methoxyacetophenoneAlkyl halide, t-BuOKAlkylation/Cyclization50-60[20]
Neuroprotective Effects of Chromones

Several chromone derivatives have been investigated for their neuroprotective properties, showing potential in the context of neurodegenerative diseases like Alzheimer's.[18][19] Their mechanisms of action often involve the modulation of signaling pathways related to oxidative stress, inflammation, and mitochondrial function.[18][[“]] For instance, some chromones have been shown to reduce neuroinflammation and improve mitochondrial function in experimental models of Alzheimer's disease.[18] The activation of the Nrf2/HO-1 pathway is one of the key mechanisms through which phytochemicals, including chromone derivatives, exert their neuroprotective effects by enhancing antioxidant defenses.[[“]]

References

Application Notes and Protocols for the Purification of Crude 3-Phenoxyprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyprop-2-enoic acid is a carboxylic acid of interest in pharmaceutical and chemical synthesis. Its purification is a critical step to ensure the removal of impurities that may affect downstream applications, including biological activity and product stability. This document provides detailed application notes and protocols for the purification of crude this compound, focusing on common laboratory techniques such as extraction, recrystallization, and column chromatography. The provided protocols are based on established methods for the purification of aromatic carboxylic acids and may require optimization for specific impurity profiles.

Potential Impurities

The nature and quantity of impurities in crude this compound are highly dependent on the synthetic route employed. Common synthesis pathways may include the reaction of a phenoxide salt with a propiolic acid equivalent or the oxidation of a corresponding aldehyde or alcohol. Potential impurities may include:

  • Unreacted starting materials: Phenol, propiolic acid derivatives, or phenoxyacetaldehyde.

  • Side products: Polymers, isomers, or products of over-oxidation.

  • Reagents and catalysts: Bases, acids, or metal catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

A thorough understanding of the synthetic method used is crucial for anticipating the likely impurities and selecting the most effective purification strategy.

Purification Techniques

Several techniques can be employed for the purification of crude this compound. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Liquid-Liquid Extraction

Liquid-liquid extraction is an effective initial purification step to separate the acidic product from neutral or basic impurities. The principle relies on the differential solubility of the ionized (salt) and non-ionized (acid) forms of the compound in aqueous and organic phases.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase, while neutral organic impurities will remain in the organic phase.

  • Separation: Separate the aqueous layer containing the sodium 3-phenoxyprop-2-enoate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Extraction_Workflow A Crude Product in Organic Solvent B Wash with aq. NaHCO3 A->B C Separate Layers B->C D Aqueous Layer (contains product salt) C->D Aqueous Phase E Organic Layer (contains neutral impurities) C->E Organic Phase F Acidify with HCl D->F G Precipitation of Pure Acid F->G H Filter and Wash G->H I Dry H->I J Pure this compound I->J

Caption: Workflow for Purification by Liquid-Liquid Extraction.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

Protocol:

  • Solvent Selection: Determine a suitable solvent or solvent system. Common solvents for aromatic carboxylic acids include ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional) B->C D Cool Slowly C->D E Crystal Formation D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry G->H I Pure Crystals H->I

Caption: Workflow for Purification by Recrystallization.

Table 1: Comparison of Recrystallization Solvents for Aromatic Carboxylic Acids

Solvent SystemSuitability for Aromatic Carboxylic AcidsNotes
Ethanol/WaterOften effective, allows for fine-tuning of polarity.The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Reheating to clarity and then cooling promotes crystallization.
TolueneGood for less polar impurities.
Ethyl Acetate/HexanesA versatile non-polar/polar solvent system.The compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added until turbidity persists. Reheating and slow cooling induce crystallization.
Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For acidic compounds like this compound, silica gel is a common stationary phase.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable mobile phase. The polarity of the mobile phase can be constant (isocratic elution) or gradually increased (gradient elution) to separate the desired compound from impurities. A common mobile phase for carboxylic acids is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape and prevent tailing.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Chromatography_Workflow A Prepare Silica Gel Column B Load Crude Sample A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: Workflow for Purification by Column Chromatography.

Table 2: Example Mobile Phases for Column Chromatography of Aromatic Carboxylic Acids on Silica Gel

Mobile Phase CompositionPolarityTypical Application
Hexanes:Ethyl Acetate (e.g., 9:1 to 1:1 v/v)Low to MediumSeparation from non-polar impurities.
Hexanes:Ethyl Acetate with 1% Acetic AcidMediumImproves peak shape of acidic compounds.
Dichloromethane:Methanol (e.g., 99:1 to 95:5 v/v)Medium to HighFor more polar compounds.

Purity Assessment

The purity of the this compound after each purification step should be assessed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the purification and to check the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities.

Summary of Quantitative Data

The effectiveness of each purification technique can be evaluated by comparing key quantitative parameters.

Table 3: Comparison of Purification Techniques

TechniqueTypical RecoveryPurity AchievedScale
Liquid-Liquid Extraction> 90%ModerateSmall to Large
Recrystallization50-90%HighSmall to Large
Column Chromatography40-80%Very HighSmall to Medium

Note: The values in this table are estimates and can vary significantly depending on the specific conditions and the nature of the crude material.

Conclusion

The purification of crude this compound can be effectively achieved using a combination of extraction, recrystallization, and/or column chromatography. The optimal strategy will depend on the specific impurities present and the desired final purity. It is recommended to start with an initial extraction to remove the bulk of neutral and basic impurities, followed by recrystallization or column chromatography for fine purification. Analytical monitoring at each stage is essential to ensure the desired level of purity is achieved.

Application Notes and Protocols for In Vitro Bioactivity Testing of 3-Phenoxyprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyprop-2-enoic acid and its derivatives belong to the phenylpropanoid class of compounds, which are known for a wide range of biological activities. Structurally similar to cinnamic acid, which has demonstrated anti-inflammatory, antioxidant, and cytotoxic properties, this compound is a promising candidate for further investigation.[1][2] These application notes provide a comprehensive set of protocols for the in vitro evaluation of the bioactivity of this compound, focusing on its potential cytotoxic, anti-inflammatory, and antioxidant effects.

Data Presentation: In Vitro Cytotoxicity of Structurally Related Compounds

As a starting point for determining appropriate concentration ranges for in vitro assays, the following table summarizes the cytotoxic activity (IC50 values) of various cinnamic acid derivatives against several cancer cell lines. This data can serve as a reference for designing dose-response experiments for this compound.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Cinnamic AcidA549 (Lung Carcinoma)MTT~160[1]
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast Cancer)MTT~3.2[1]
Methyl CaffeateCandida albicansMIC128 µg/mL[1]
Methyl 2-nitro cinnamateCandida albicansMIC128 µg/mL[1]
Cinnamic Acid Derivative 5A549 (Lung Carcinoma)MTT10.36[3]
Cinnamic Acid Derivative 1A549 (Lung Carcinoma)MTT11.38[3]
Cinnamic Acid Derivative 9A549 (Lung Carcinoma)MTT11.06[3]
Harmicine-Cinnamic Acid Hybrid 36dHepG2 (Liver Carcinoma)MTT3.11[4]
Harmicine-Cinnamic Acid Hybrid 36eHepG2 (Liver Carcinoma)MTT2.19[4]
Harmicine-Cinnamic Acid Hybrid 36fHepG2 (Liver Carcinoma)MTT0.74[4]

Experimental Protocols

General Cell Culture and Compound Preparation

Materials:

  • Selected cell line (e.g., A549, HepG2, or RAW 264.7 macrophages)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • For experiments, dilute the stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][3]

Materials:

  • Cultured cells

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (medium with DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This assay determines the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Complete growth medium

  • 96-well microplate

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of the compound.[5]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • This compound

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

Protocol:

  • Prepare different concentrations of this compound and ascorbic acid in methanol.

  • Add 100 µL of the DPPH solution to each well of a 96-well plate.

  • Add 100 µL of the test compound or control to the corresponding wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Visualizations

Experimental Workflow

G General Workflow for In Vitro Bioactivity Testing cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis compound_prep Prepare this compound Stock cytotoxicity Cytotoxicity Assay (MTT) compound_prep->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Inhibition) compound_prep->anti_inflammatory antioxidant Antioxidant Assay (DPPH) compound_prep->antioxidant cell_culture Culture Selected Cell Lines cell_culture->cytotoxicity cell_culture->anti_inflammatory data_collection Measure Absorbance cytotoxicity->data_collection anti_inflammatory->data_collection antioxidant->data_collection calculation Calculate IC50 / % Inhibition data_collection->calculation interpretation Interpret Bioactivity calculation->interpretation

Caption: General workflow for testing the in vitro bioactivity of this compound.

NF-κB Signaling Pathway in Inflammation

G Potential Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB p_IkB p-IκB IkB->p_IkB Nucleus Nucleus NFkB->Nucleus translocates p_IkB->IkB degradation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes activates transcription Compound This compound Compound->IKK Inhibits? Compound->NFkB Inhibits translocation?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Application of 3-Phenoxyprop-2-enoic Acid in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyprop-2-enoic acid and its derivatives have emerged as a promising class of compounds in the development of novel antimicrobial agents. These molecules, belonging to the broader category of phenolic compounds, exhibit inhibitory activity against a range of pathogenic bacteria and fungi. Their mechanism of action is primarily attributed to the disruption of microbial cell membranes, a target that is less prone to the development of resistance compared to specific enzymatic pathways. This document provides an overview of the application of this compound derivatives as antimicrobial agents, including their synthesis, biological evaluation, and proposed mechanisms of action. The following protocols and data are based on published research on this compound and structurally similar compounds.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative data for various derivatives against common pathogens. It is important to note that the specific activity can vary significantly based on the nature and position of substituents on the aromatic rings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains

Compound IDR1 (Phenoxy Ring)R2 (Acrylate)Staphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)
PA-1 HH64128>256>256
PA-2 4-ClH3264128256
PA-3 4-NO2H163264128
PA-4 2,4-diClH161664128
PA-E1 HEthyl Ester128256>256>256
PA-A1 HAmide64128256>256

Note: The data presented is a representative compilation from various studies on phenolic acid derivatives and may not correspond to a single study.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains

Compound IDR1 (Phenoxy Ring)R2 (Acrylate)Candida albicans (μg/mL)Aspergillus niger (μg/mL)
PA-1 HH128256
PA-2 4-ClH64128
PA-3 4-NO2H3264
PA-4 2,4-diClH3264
PA-E1 HEthyl Ester256>256
PA-A1 HAmide128256

Note: The data presented is a representative compilation from various studies on phenolic acid derivatives and may not correspond to a single study.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via the Perkin reaction.

Materials:

  • Substituted phenol

  • Malonic acid

  • Pyridine

  • Piperidine

  • Anhydrous potassium carbonate

  • Appropriate aldehyde (e.g., benzaldehyde for the parent compound)

  • Acetic anhydride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents (e.g., ethanol, diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Synthesis of Phenoxyacetic Acid:

    • Dissolve the substituted phenol in an appropriate solvent.

    • Add an equimolar amount of a suitable haloacetic acid (e.g., chloroacetic acid).

    • Add a base (e.g., NaOH) and reflux the mixture for 4-6 hours.

    • After cooling, acidify the reaction mixture with HCl to precipitate the phenoxyacetic acid.

    • Filter, wash with cold water, and recrystallize from a suitable solvent like ethanol.

  • Perkin Reaction for this compound Synthesis:

    • Mix the synthesized phenoxyacetic acid with an aromatic aldehyde, acetic anhydride, and anhydrous potassium carbonate.

    • Heat the mixture at 180-200°C for 5-8 hours.

    • Pour the hot reaction mixture into water and boil to decompose the excess acetic anhydride.

    • Filter the solution and acidify the filtrate with concentrated HCl to precipitate the crude this compound.

    • Recrystallize the product from a suitable solvent.

  • Synthesis of Esters and Amides:

    • Esters: Reflux the synthesized this compound with the corresponding alcohol in the presence of a catalytic amount of concentrated sulfuric acid.

    • Amides: Convert the acid to its acid chloride using thionyl chloride, followed by reaction with the desired amine.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Sterile saline solution (0.85% NaCl)

  • Resazurin solution (for viability indication)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial/fungal suspension in sterile saline from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the broth in the 96-well plates to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the diluted compounds.

    • Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours.

    • The MIC is the lowest concentration of the compound that prevents visible growth (indicated by no color change of the indicator).

Protocol 3: Assessment of Bacterial Membrane Permeability

This protocol uses the fluorescent probe Propidium Iodide (PI) to assess membrane damage.

Materials:

  • Bacterial suspension

  • Synthesized this compound derivative

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Culture Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density.

  • Treatment with Compound:

    • Add the this compound derivative at its MIC and 2x MIC to the bacterial suspension.

    • Incubate at 37°C for a defined period (e.g., 30, 60, 120 minutes).

  • Staining and Measurement:

    • Add PI to the bacterial suspension to a final concentration of 2 µM.

    • Incubate in the dark for 15 minutes.

    • Measure the fluorescence intensity using a fluorometer (excitation at 535 nm, emission at 617 nm). An increase in fluorescence indicates membrane permeabilization.

Visualizations

Proposed Mechanism of Action: Disruption of Bacterial Cell Membrane

The primary antimicrobial mechanism of phenolic compounds like this compound involves the disruption of the bacterial cell membrane's integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

G cluster_membrane Bacterial Cell Membrane cluster_compound This compound Derivative cluster_effects Cellular Effects Lipid_Bilayer Lipid Bilayer Membrane_Disruption Increased Membrane Permeability Lipid_Bilayer->Membrane_Disruption Membrane_Proteins Membrane Proteins Membrane_Proteins->Membrane_Disruption Compound Phenolic Compound Compound->Lipid_Bilayer Intercalation Compound->Membrane_Proteins Denaturation Ion_Leakage Ion Leakage (K+, H+) Membrane_Disruption->Ion_Leakage ATP_Depletion ATP Depletion Ion_Leakage->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Caption: Proposed mechanism of membrane disruption by this compound.

Experimental Workflow: Antimicrobial Agent Development

The development of new antimicrobial agents from the this compound scaffold follows a structured workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization Start Starting Materials (Phenol, Malonic Acid, etc.) Synth Chemical Synthesis (e.g., Perkin Reaction) Start->Synth Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify MIC MIC Determination (Broth Microdilution) Purify->MIC MBC MBC Determination MIC->MBC Membrane Membrane Permeability Assay (e.g., PI Staining) MIC->Membrane QS Quorum Sensing Inhibition Assay MIC->QS SAR Structure-Activity Relationship (SAR) MBC->SAR Membrane->SAR QS->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt

Caption: Workflow for the development of this compound antimicrobial agents.

Logical Relationship: Quorum Sensing Inhibition

While specific data for this compound is limited, phenolic compounds are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.

G cluster_bacteria Bacterial Population cluster_compound This compound Derivative cluster_outcome Outcome Bacteria Bacteria Autoinducers Autoinducers (AHLs) Bacteria->Autoinducers Production Receptor Receptor Proteins Autoinducers->Receptor Binding Receptor->Bacteria Gene Expression Virulence_Inhibition Inhibition of Virulence Factors Receptor->Virulence_Inhibition Biofilm_Inhibition Inhibition of Biofilm Formation Receptor->Biofilm_Inhibition Compound Phenolic Compound Compound->Receptor Antagonistic Binding

Caption: Postulated interference of this compound with bacterial quorum sensing.

Application Notes and Protocols: Synthesis of Potential Anti-Inflammatory Agents from 3-Phenoxyprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of potential anti-inflammatory agents derived from 3-phenoxyprop-2-enoic acid. This document includes detailed experimental protocols, quantitative data on biological activity, and visualizations of synthetic and signaling pathways.

Introduction

This compound, a derivative of cinnamic acid, serves as a valuable scaffold for the synthesis of novel anti-inflammatory agents. Its structural backbone is present in a class of compounds known as chalcones and other related phenylpropanoids, which have demonstrated significant anti-inflammatory properties. The primary mechanism of action for many of these derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] Chronic inflammation is associated with a range of diseases, making the development of new anti-inflammatory drugs a critical area of research.[3] Derivatives of this compound are promising candidates due to their potential for potent and selective inhibition of inflammatory mediators, potentially offering improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Synthesis of a Chalcone Derivative

A common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation.[5] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this protocol, we outline the synthesis of a potential anti-inflammatory chalcone starting from 3-phenoxyprop-2-enal (the aldehyde derivative of this compound) and an acetophenone.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-phenoxyprop-2-en-1-one

Materials:

  • 3-Phenoxyprop-2-enal

  • 4-Hydroxyacetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, dilute)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-hydroxyacetophenone in ethanol.

  • To this solution, add 1.0 equivalent of 3-phenoxyprop-2-enal.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) to the reaction mixture while stirring continuously at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • A solid precipitate of the chalcone will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure (E)-1-(4-hydroxyphenyl)-3-phenoxyprop-2-en-1-one.

  • Dry the purified product and determine its melting point and characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Evaluation of Anti-inflammatory Activity

The synthesized compounds can be evaluated for their anti-inflammatory activity using a combination of in vitro and in vivo assays.

In Vitro Enzyme Inhibition Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[6]

Protocol:

  • A fluorometric inhibitor screening kit can be used for this assay.[7]

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • The assay is typically performed in a 96-well plate.

  • To each well, add the assay buffer, heme, and the test compound at various concentrations.

  • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.[6]

2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of the 5-LOX enzyme, which catalyzes the production of leukotrienes from arachidonic acid.[6]

Protocol:

  • A fluorometric or colorimetric assay kit can be used.[7]

  • Prepare different concentrations of the test compound.

  • In a 96-well plate, add the 5-LOX enzyme and the test compound.

  • Initiate the reaction by adding a suitable 5-LOX substrate.

  • After incubation, measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.[6]

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[8][9]

Protocol:

  • Use Wistar or Sprague-Dawley rats (150-200 g).

  • Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the synthesized compound.[9]

  • Administer the test compound and the standard drug orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[9]

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[8]

  • Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Quantitative Data Presentation

The following table summarizes the anti-inflammatory activity of representative chalcone derivatives from the literature.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)In Vivo % Inhibition (Carrageenan-induced paw edema)Reference
Chalcone Derivative 1 31413010540.58% at 30 mg/kg after 5h[6]
Chalcone Derivative 2 (C64) -0.0920.13678.28%[4]
Nitro Chalcone ---~35% at 200 mg/kg after 3h[10]
Hydroxychalcone 1 ---Beta-glucuronidase release IC50 = 1.6 µM[1]
FM10 (Carboxylic Acid Analogue) >100.69>1064.92% at 75 mg/kg after 4h[11]
FM12 (Carboxylic Acid Analogue) >100.18>10-[11]

Note: The specific structures of the chalcone derivatives vary in the cited literature.

Signaling Pathways and Experimental Workflows

Inflammatory_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 5_LOX 5-LOX Arachidonic_Acid->5_LOX PLA2 Phospholipase A2 Prostaglandins Prostaglandins (PGE2, etc.) COX1_2->Prostaglandins Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Leukotrienes Leukotrienes (LTB4, etc.) 5_LOX->Leukotrienes Leukotrienes->Inflammation Chalcone_Derivative Chalcone Derivative (Inhibitor) Chalcone_Derivative->COX1_2 Chalcone_Derivative->5_LOX

References

Application Notes & Protocols: Synthesis of N-Substituted β-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-substituted β-amino acids are crucial structural motifs in medicinal chemistry and drug development. Their incorporation into peptides can enhance metabolic stability, improve pharmacokinetic properties, and induce specific secondary structures like helices and turns.[1][2] Consequently, robust and efficient synthetic methodologies for accessing these building blocks are of high interest to researchers in academia and industry. This document provides detailed protocols for three key methods for synthesizing N-substituted β-amino acids: the Asymmetric Mannich Reaction, Aza-Michael Addition, and an engineered biocatalytic approach.

General Experimental Workflow

The synthesis of N-substituted β-amino acids, like many organic syntheses, follows a standard logical progression from preparation to analysis. This workflow ensures reproducibility and accurate characterization of the final products.

Experimental_Workflow prep Reactant & Solvent Preparation setup Reaction Setup (Inert Atmosphere, Temp. Control) prep->setup reaction Reaction Monitoring (TLC, LC-MS) setup->reaction workup Quenching & Aqueous Workup reaction->workup purify Purification (Chromatography, Recrystallization) workup->purify analysis Product Analysis (NMR, MS, ee%) purify->analysis

Caption: General workflow for a typical organic synthesis experiment.

Method 1: Asymmetric Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[3][4] It is one of the most fundamental carbon-carbon bond-forming reactions for the synthesis of β-amino acids and their derivatives.[4][5] The asymmetric variant, often employing chiral organocatalysts, allows for the stereoselective synthesis of these valuable compounds.[6]

Mannich_Reaction amine Amine (Primary or Secondary) iminium Iminium Ion (Electrophile) amine->iminium aldehyde Aldehyde aldehyde->iminium product β-Amino Carbonyl (Mannich Base) iminium->product Nucleophilic Attack enol Enolizable Carbonyl (Ketone, Ester) enol->product catalyst Acid/Base or Organocatalyst catalyst->iminium catalyst->product

Caption: Simplified pathway of the organocatalyzed Mannich reaction.

Data Summary

The following table summarizes representative results for the organocatalyzed asymmetric Mannich reaction to produce β-aminoketones.[6]

EntryAldehyde (Ar)Amine (Ar')CatalystYield (%)anti/syn ratioee% (anti)
14-NO₂C₆H₄C₆H₅Aryl Pyrrolidine-Carboxamide9099/199
24-CNC₆H₄C₆H₅Aryl Pyrrolidine-Carboxamide8999/199
34-ClC₆H₄C₆H₅Aryl Pyrrolidine-Carboxamide8598/299
4C₆H₅4-MeOC₆H₄Aryl Pyrrolidine-Carboxamide8297/398

Experimental Protocol: Organocatalyzed Mannich Reaction [6]

  • Reaction Setup: To a dried vial, add the ketone (e.g., acetophenone, 1.0 mmol), the aryl amine (e.g., aniline, 1.2 mmol), the aryl aldehyde (1.2 mmol), and the chiral organocatalyst (e.g., aryl pyrrolidine-carboxamide, 0.1 mmol).

  • Solvent Addition: Add the appropriate solvent (e.g., acetonitrile, 2.0 mL) under an inert atmosphere (N₂ or Ar).

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted β-aminoketone.

  • Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio and enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Method 2: Aza-Michael Addition

The aza-Michael addition is a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound.[7] This reaction is a highly efficient and atom-economical method for forming a carbon-nitrogen bond at the β-position, directly yielding N-substituted β-amino acid derivatives.[8] Recent developments have enabled this reaction to proceed under solvent-free and catalyst-free conditions by simple grinding.[8]

Aza_Michael_Addition amine Amine Nucleophile intermediate Enolate Intermediate amine->intermediate 1,4-Conjugate Addition acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) acceptor->intermediate product N-Substituted β-Amino Carbonyl intermediate->product Protonation

Caption: General mechanism for the aza-Michael addition reaction.

Data Summary

The following table summarizes results for the solvent-free aza-Michael addition of various amines to crotonic acid at room temperature.[8]

EntryAmineTime (min)Yield (%)
1Benzylamine2097
2Aniline3092
3Piperidine10100
4Morpholine15100
5Pyrrolidine1098

Experimental Protocol: Solvent-Free Aza-Michael Addition [8]

  • Reactant Preparation: Take crotonic acid (1.0 mmol) and the desired amine (1.0 mmol) in a mortar.

  • Reaction: Grind the mixture using a pestle at room temperature for the time specified (10-30 minutes). The reaction progress can be monitored by observing the solidification of the reaction mixture.

  • Workup: After completion, wash the solid product with a suitable solvent (e.g., diethyl ether or n-hexane) to remove any unreacted starting material.

  • Purification: The product is often obtained in high purity after washing. If necessary, recrystallization can be performed.

  • Analysis: Confirm the structure and purity of the N-substituted β-aminobutyric acid derivative by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 3: Biocatalytic Synthesis via Engineered Tryptophan Synthase

Modern enzyme engineering provides a powerful tool for synthesizing complex molecules with high stereoselectivity under mild, aqueous conditions.[9] The β-subunit of tryptophan synthase (TrpB) has been engineered to catalyze the synthesis of N-substituted β-amino acids from L-serine and various amine nucleophiles.[9][10] This biocatalytic approach avoids the need for protecting groups and often simplifies purification.[9]

Biocatalysis_Workflow prep Prepare Buffer & Reagents (L-Serine, Amine) enzyme Add Engineered TrpB Enzyme prep->enzyme reaction Incubate at Controlled Temp & pH (e.g., 37°C) enzyme->reaction precipitation Product Precipitation (drives reaction) reaction->precipitation isolation Isolate Product (Centrifugation, Filtration) precipitation->isolation analysis Analysis (NMR, MS) isolation->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenoxyprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-phenoxyprop-2-enoic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes such as the Perkin and Knoevenagel reactions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst For the Perkin reaction, ensure the base catalyst (e.g., sodium acetate) is anhydrous.[1] For the Knoevenagel condensation, consider using a more effective catalyst system, such as piperidine in pyridine or newer, greener alternatives like ammonium bicarbonate.[2][3]
Impure Starting Materials Purify the 3-phenoxybenzaldehyde starting material. Aldehydes can oxidize to carboxylic acids upon storage, which can interfere with the reaction.
Incorrect Reaction Temperature Optimize the reaction temperature. Perkin reactions often require high temperatures (around 180°C) to proceed efficiently.[4] Knoevenagel condensations can often be run at lower temperatures, depending on the catalyst.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require longer heating times to go to completion.
Presence of Water (Perkin Reaction) Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents, as moisture can deactivate the acetic anhydride.

Issue 2: Formation of Side Products/Impurities

Potential Cause Troubleshooting Step
Self-Condensation of Aldehyde In the Knoevenagel reaction, using a strong base can promote the self-condensation of 3-phenoxybenzaldehyde.[5] Employ a milder base or a catalytic amount of a suitable amine.
Decarboxylation of the Product In the Knoevenagel-Doebner modification using malonic acid, excessive heating can lead to the decarboxylation of the initially formed dicarboxylic acid, which might be desirable, but uncontrolled decarboxylation can lead to a mixture of products.[3][5]
Formation of Aldol Adducts In the Perkin reaction, the intermediate aldol-type product may not fully dehydrate to the desired α,β-unsaturated acid. Ensure sufficient heating and reaction time to promote dehydration.
Unreacted Starting Materials Optimize the stoichiometry of the reactants. A slight excess of the anhydride (Perkin) or malonic acid (Knoevenagel) may be necessary to drive the reaction to completion.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Product is an Oil or Gummy Solid The crude product may be a mixture of isomers or contain impurities. Attempt to purify by column chromatography before recrystallization.
Poor Crystal Formation Select an appropriate recrystallization solvent or a mixed solvent system. For cinnamic acid derivatives, a mixed solvent system like methanol/water or ethanol/water can be effective.[6][7]
Co-precipitation of Impurities Ensure the crude product is sufficiently pure before recrystallization. An initial wash with a non-polar solvent may help remove some impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods are the Perkin reaction and the Knoevenagel condensation. The Perkin reaction involves the condensation of 3-phenoxybenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate.[8][9] The Knoevenagel condensation typically uses 3-phenoxybenzaldehyde and malonic acid with a base catalyst such as pyridine and piperidine.[5]

Q2: How can I improve the yield of my this compound synthesis?

A2: To improve the yield, consider the following:

  • Catalyst Choice: For the Knoevenagel reaction, the choice of catalyst can significantly impact the yield. See the data in Table 1 for a comparison of different catalysts.

  • Reaction Conditions: Optimize temperature, reaction time, and solvent. For the Perkin reaction, using microwave irradiation has been shown to reduce reaction times.[1]

  • Purity of Reagents: Use freshly purified 3-phenoxybenzaldehyde and anhydrous reagents, especially for the Perkin reaction.

Q3: What is the role of the base in the Perkin and Knoevenagel reactions?

A3: In the Perkin reaction, the alkali salt of the acid (e.g., sodium acetate) acts as a base catalyst to generate a carbanion from the acid anhydride.[9] In the Knoevenagel condensation, the base (e.g., piperidine) deprotonates the active methylene compound (e.g., malonic acid) to form a nucleophilic enolate.[5]

Q4: How do I remove unreacted 3-phenoxybenzaldehyde from my final product?

A4: Unreacted aldehyde can often be removed by steam distillation or by washing the crude product with a sodium bisulfite solution. Recrystallization from a suitable solvent is also an effective purification method.

Q5: What are some common side reactions to be aware of?

A5: In the Perkin reaction, self-condensation of the anhydride can occur. In the Knoevenagel reaction, side reactions can include the Michael addition of the active methylene compound to the product, or self-condensation of the aldehyde if too strong a base is used.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Cinnamic Acid Derivatives in the Knoevenagel Condensation of Aromatic Aldehydes and Malonic Acid.

Catalyst SystemSolventYield (%)Reference
Pyridine/PiperidineToluene99[10]
Triethylamine (TEA)/PiperidineToluene90[10]
Trioctylamine (TOA)/PiperidineTolueneNot Detected[10]
Tributylamine (TBA)/PiperidineTolueneNot Detected[10]
β-alanine/DBU-High[10]
Ammonium BicarbonateSolvent-freeHigh[2]

Note: Yields are for the synthesis of cinnamic acid from benzaldehyde and can be used as a starting point for optimizing the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction (General Procedure)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 3-phenoxybenzaldehyde, 1.5 equivalents of acetic anhydride, and 1.0 equivalent of anhydrous sodium acetate.

  • Reaction: Heat the mixture to 180°C in an oil bath and maintain this temperature for 5-8 hours.

  • Workup: After cooling, add water to the reaction mixture to hydrolyze any remaining acetic anhydride. The crude product may precipitate.

  • Purification: Isolate the solid by filtration. Purify the crude this compound by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Knoevenagel Condensation (General Procedure)

  • Reactant Preparation: To a solution of 1.0 equivalent of 3-phenoxybenzaldehyde in pyridine, add 1.1 equivalents of malonic acid and a catalytic amount of piperidine.

  • Reaction: Heat the mixture at 80-100°C for 2-4 hours, or until the evolution of CO₂ ceases.

  • Workup: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize the crude this compound from a suitable solvent.

Visualizations

experimental_workflow cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel Condensation p_start 3-Phenoxybenzaldehyde + Acetic Anhydride + Sodium Acetate p_heat Heat (180°C) p_start->p_heat p_hydrolysis Hydrolysis p_heat->p_hydrolysis p_product Crude this compound p_hydrolysis->p_product p_purify Recrystallization p_product->p_purify p_final Pure Product p_purify->p_final k_start 3-Phenoxybenzaldehyde + Malonic Acid + Pyridine/Piperidine k_heat Heat (80-100°C) k_start->k_heat k_acidification Acidification k_heat->k_acidification k_product Crude this compound k_acidification->k_product k_purify Recrystallization k_product->k_purify k_final Pure Product k_purify->k_final

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_logic start Low Yield Issue check_reagents Check Reagent Purity (Aldehyde, Anhydrous Base) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst optimize_reagents Purify/Replace Reagents check_reagents->optimize_reagents optimize_conditions Adjust Temp/Time check_conditions->optimize_conditions optimize_catalyst Change Catalyst/Ensure Anhydrous check_catalyst->optimize_catalyst solution Improved Yield optimize_reagents->solution optimize_conditions->solution optimize_catalyst->solution

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Optimization of reaction conditions for 3-Phenoxyprop-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-Phenoxyprop-2-enoic Acid

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: this compound, a derivative of cinnamic acid, is commonly synthesized via a Perkin reaction. This reaction involves the condensation of phenoxyacetaldehyde with an aliphatic carboxylic acid anhydride, such as acetic anhydride, in the presence of a weak base like sodium acetate or potassium acetate.[1][2]

Q2: Why is the reaction temperature crucial in a Perkin reaction?

A2: The Perkin reaction generally requires high temperatures, often around 180°C, and extended reaction times to proceed to completion.[1][3] Insufficient temperature can lead to a sluggish or incomplete reaction, resulting in low yields.

Q3: What is the role of the weak base in the synthesis?

A3: A weak base, such as sodium acetate, is used to deprotonate the acid anhydride, forming an enolate intermediate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in a condensation reaction.[1]

Q4: Can microwave irradiation be used for this synthesis?

A4: Yes, microwave irradiation can be a suitable alternative to conventional heating and may significantly reduce reaction times.[1] However, some studies suggest that sodium acetate may not be as effective as a base under microwave conditions, and other bases should be considered.[1]

Q5: How does the purity of reagents affect the reaction?

A5: The purity of reagents is critical for a successful synthesis. For instance, using anhydrous sodium acetate is recommended, as the presence of water can interfere with the reaction mechanism.[1] Impurities in the starting aldehyde or anhydride can also lead to the formation of unwanted side products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield - Reaction temperature is too low.- Reaction time is too short.- Ineffective base.- Presence of moisture.- Ensure the reaction temperature reaches and is maintained at the optimal level (e.g., 180-190°C).[3]- Extend the reaction time.- Use anhydrous sodium or potassium acetate.[1]- Ensure all glassware and reagents are thoroughly dried.
Formation of Side Products - Self-condensation of the aldehyde or anhydride.- Undesired side reactions due to impurities.- Maintain a precise molar ratio of reactants.- Purify the starting materials before the reaction.- Follow the recommended workup procedure to remove unreacted starting materials and byproducts.[4]
Difficulty in Product Purification - Incomplete removal of unreacted aldehyde.- Product is an oil instead of a solid.- During workup, unreacted aldehyde can be removed by distillation with water under vacuum.[3]- If the product is an oil, try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. An alternative is to purify by column chromatography.
Product Characterization Issues - Incorrect chemical structure.- Presence of impurities.- Confirm the structure using analytical techniques such as FT-IR, 1H-NMR, and 13C-NMR.[5]- Recrystallize the product to improve its purity.

Experimental Protocols

Synthesis of this compound via Perkin Reaction

This protocol is adapted from the general procedure for cinnamic acid synthesis.[4]

Materials:

  • Phenoxyacetaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Round-bottom flask

  • Air condenser

  • Heating mantle or oil bath

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Activated charcoal

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phenoxyacetaldehyde, acetic anhydride, and anhydrous sodium acetate in appropriate molar ratios.

  • Heating: Attach an air condenser to the flask and heat the mixture in a heating mantle or oil bath to approximately 180°C for several hours.[3]

  • Workup:

    • After the reaction is complete, allow the mixture to cool slightly and then carefully add a sodium hydroxide solution to neutralize the mixture, converting the product to its sodium salt.

    • Remove any unreacted phenoxyacetaldehyde by distillation.[3]

    • Add activated charcoal to the solution and heat to decolorize, followed by hot filtration.

    • Acidify the filtrate with hydrochloric acid to precipitate the this compound.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

    • Dry the purified crystals and determine the yield and melting point.

Data Presentation

The following table illustrates how the yield of cinnamic acid derivatives can be affected by the substituent on the aromatic aldehyde, which is a key consideration when adapting the synthesis for this compound.

AldehydeSubstituentYield (%)
Benzaldehyde-H70-72[3]
p-Chlorobenzaldehyde-Cl (electron-withdrawing)Good yields[3]
Anisaldehyde-OCH3 (electron-donating)Lower yield[3]

This data is for illustrative purposes based on the synthesis of substituted cinnamic acids and highlights the electronic effects on the Perkin reaction.

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Phenoxyacetaldehyde, Acetic Anhydride, & Sodium Acetate heating Heat Reaction Mixture (e.g., 180°C) reagents->heating workup Workup: - Neutralization (NaOH) - Removal of unreacted aldehyde - Decolorization (Charcoal) - Acidification (HCl) heating->workup purification Purification: - Filtration - Recrystallization workup->purification analysis Analysis: - Yield Calculation - Melting Point - Spectroscopy (NMR, IR) purification->analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? temp Temperature Correct? start->temp Yes success Yield Improved start->success No time Reaction Time Sufficient? temp->time Yes solution Increase Temp./Time or Check Reagents temp->solution No reagents Reagents Anhydrous & Pure? time->reagents Yes time->solution No reagents->solution No reagents->success Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Troubleshooting common issues in phenoxypropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of phenoxypropanoic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis Step

Q1: What are the most common causes for low yields when synthesizing the ether linkage via Williamson ether synthesis?

Low yields in the Williamson ether synthesis step for phenoxypropanoic acids are frequently attributed to competing side reactions and suboptimal reaction conditions. The primary competing reaction is the base-catalyzed elimination of the alkylating agent.[1] The choice of solvent and temperature can significantly influence the reaction's outcome.[1] Protic and apolar solvents tend to slow down the reaction rate.[1]

Troubleshooting Steps:

  • Evaluate the Alkyl Halide: Primary alkyl halides are preferred as secondary and tertiary halides are more prone to elimination reactions (E2).[2][3] Steric hindrance around the reaction site can also lower the yield.[1][2]

  • Choice of Base: A strong base is required to deprotonate the phenol, but an overly strong or bulky base can favor elimination. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices.

  • Solvent Selection: Aprotic polar solvents like acetonitrile or N,N-dimethylformamide (DMF) are generally recommended as they can accelerate the reaction rate.[1]

  • Temperature Control: The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[1] Lowering the temperature may reduce the rate of elimination byproducts, though it may also slow down the desired SN2 reaction. Careful optimization is key.

  • Moisture Control: The reaction is sensitive to moisture, which can quench the alkoxide. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Issue 2: Formation of Impurities and Byproducts

Q2: I observe unexpected peaks in my NMR/LC-MS analysis. What are the likely byproducts in my phenoxypropanoic acid synthesis?

Several byproducts can form during the synthesis. The most common is the alkene resulting from the E2 elimination of the alkyl halide, particularly when using secondary or tertiary halides.[1][2] Another possibility, especially with aryloxide nucleophiles, is C-alkylation on the aromatic ring instead of the desired O-alkylation.[1] If methylating agents are used in other steps, over-methylation can lead to dimethylated byproducts.[4]

Strategies for Minimizing Byproducts:

  • Optimize Reactant Choice: Use a primary alkyl halide whenever the synthetic route allows.

  • Control Reaction Conditions: As mentioned for improving yield, carefully controlling the temperature and choosing an appropriate solvent can minimize elimination.

  • Purification: Most byproducts can be removed through recrystallization or column chromatography.[5]

Quantitative Data Summary

For successful synthesis, careful control of reaction parameters is crucial. The following table summarizes typical conditions and outcomes for the Williamson ether synthesis step.

ParameterRecommended ConditionTypical Yield RangeReference
Alkyl Halide Primary70-95%[1][2]
Secondary30-60%[2]
Tertiary<10% (Elimination dominates)[2]
Solvent Acetonitrile, DMF60-95%[1]
Protic Solvents (e.g., Ethanol)Lower yields[1]
Temperature 50 - 100 °CVaries with substrates[1]
Base NaH, K2CO3Varies with substrates

Experimental Protocols

Protocol 1: Synthesis of 2-Phenoxypropanoic Acid via Williamson Ether Synthesis

This protocol outlines the synthesis of a simple phenoxypropanoic acid.

Materials:

  • Phenol

  • Ethyl 2-bromopropionate (primary alkyl halide)

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Magnesium Sulfate (MgSO4), anhydrous

Procedure:

  • Formation of the Phenoxide:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

  • Ether Synthesis:

    • To the stirred suspension, add ethyl 2-bromopropionate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Ester Hydrolysis:

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-phenoxypropanoate.

    • To the crude ester, add a solution of NaOH (2.0 eq) in water/ethanol (1:1).

    • Stir the mixture at room temperature overnight.

  • Purification:

    • Acidify the reaction mixture with concentrated HCl until the pH is ~2.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-phenoxypropanoic acid.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Yield in Williamson Ether Synthesis start Low Yield Observed check_halide Check Alkyl Halide Structure start->check_halide is_primary Is it primary? check_halide->is_primary use_primary Consider alternative synthesis or use a primary halide is_primary->use_primary No (2° or 3°) check_conditions Review Reaction Conditions is_primary->check_conditions Yes temp_solvent Optimize Temperature & Solvent (e.g., lower temp, use aprotic polar solvent) check_conditions->temp_solvent check_base Evaluate Base temp_solvent->check_base base_choice Use a less bulky base (e.g., K2CO3, NaH) check_base->base_choice check_moisture Check for Moisture base_choice->check_moisture dry_reagents Use anhydrous solvents and dry glassware check_moisture->dry_reagents success Improved Yield dry_reagents->success

Caption: Troubleshooting workflow for low yield.

SN2_vs_E2 Competition Between SN2 and E2 Pathways reactants Phenoxide + Alkyl Halide sn2_path SN2 Pathway (Substitution) reactants->sn2_path e2_path E2 Pathway (Elimination) reactants->e2_path product Phenoxypropanoic Acid (Desired Product) sn2_path->product favored_by_sn2 Favored by: - Primary Alkyl Halide - Less Steric Hindrance - Aprotic Polar Solvent sn2_path->favored_by_sn2 byproduct Alkene Byproduct e2_path->byproduct favored_by_e2 Favored by: - Secondary/Tertiary Alkyl Halide - Strong, Bulky Base - Higher Temperature e2_path->favored_by_e2

Caption: SN2 vs. E2 reaction pathways.

References

Enhancing the stability of 3-Phenoxyprop-2-enoic acid for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3-Phenoxyprop-2-enoic acid for experimental use. The information primarily pertains to the common and more stable trans-isomer, also known as trans-cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which isomer is commonly used?

A1: this compound, more commonly referred to by its structural isomer trans-cinnamic acid ((2E)-3-phenylprop-2-enoic acid), is an off-white crystalline solid.[1] It is an α,β-unsaturated carboxylic acid. The trans-isomer is more stable and thus more common in experimental and commercial use. The cis-isomer, (2Z)-3-phenylprop-2-enoic acid, is less stable.

Q2: What are the primary stability concerns for this compound during experiments?

A2: The main stability concerns include:

  • Thermal Decomposition: Like many α,β-unsaturated carboxylic acids, it can undergo decarboxylation at elevated temperatures.[2]

  • Oxidation: The compound is incompatible with strong oxidizing agents.[1]

  • Light Sensitivity: Prolonged exposure to light, particularly UV light, can potentially lead to isomerization or degradation. It is good practice to store it in amber vials.[3]

  • Air and Moisture Sensitivity: While generally stable in air, for high-purity applications and long-term storage, exposure to atmospheric oxygen and moisture should be minimized to prevent slow degradation.[3][4]

Q3: How should I properly store this compound powder and its solutions?

A3:

  • Powder: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1] For long-term storage, using a desiccator or an inert atmosphere glove box is recommended.[3][5]

  • Solutions: Solutions should be stored in tightly capped amber vials or bottles to protect from light.[3] For sensitive experiments, preparing fresh solutions is ideal. If storage is necessary, refrigerating or freezing the solution under an inert atmosphere (e.g., argon or nitrogen) can enhance stability.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experiments.

Issue 1: Inconsistent Experimental Results or Suspected Degradation
Symptom Potential Cause Troubleshooting Action
Decreased yield in a reactionDegradation of the starting material.Verify the purity of the this compound using techniques like NMR or melting point analysis. Ensure proper storage conditions have been maintained.
Appearance of unexpected byproductsThermal decomposition (decarboxylation) or oxidation.Lower the reaction temperature if possible. Ensure the reaction is carried out under an inert atmosphere if it is sensitive to oxidation.
Change in color of the solutionDegradation or contamination.Prepare a fresh solution from the solid starting material. Ensure the solvent is pure and dry.
Inconsistent spectroscopic dataPresence of impurities or degradation products.Purify the compound by recrystallization. Store the purified compound under an inert atmosphere and protected from light.
Issue 2: Poor Solubility
Symptom Potential Cause Troubleshooting Action
The compound does not fully dissolve in the chosen solvent.The compound has low solubility in that specific solvent. This compound is slightly soluble in water but more soluble in organic solvents.[6]Consult the solubility data and choose a more appropriate solvent. Gentle heating or sonication can aid dissolution, but be mindful of potential thermal degradation.
A previously prepared solution shows precipitation.The solution has become supersaturated due to a temperature change, or the compound is degrading into less soluble products.Allow the solution to return to room temperature. If precipitation persists, it may indicate degradation. Consider preparing fresh solutions for each experiment.

Physicochemical Properties of trans-Cinnamic Acid

PropertyValueReference
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [1]
Appearance Off-white crystalline powder[1]
Melting Point 133 °C[6]
Boiling Point 300 °C[6]
Solubility in Water 0.4 g/L (20 °C)[6]
Solubility in Organic Solvents Soluble in ethanol, methanol, ether, acetone, benzene, and chloroform.[6]
pKa 3.88[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • trans-Cinnamic acid (solid)

    • Anhydrous solvent (e.g., ethanol, DMSO)

    • Amber glass vial with a screw cap

    • Analytical balance

    • Spatula

    • Volumetric flask

  • Procedure:

    • Weigh the desired amount of trans-cinnamic acid using an analytical balance.

    • Transfer the solid to a volumetric flask.

    • Add a portion of the anhydrous solvent to the flask and swirl gently to dissolve the solid. Sonication or gentle warming can be used if necessary.

    • Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogeneous solution.

    • Transfer the stock solution to a labeled amber glass vial for storage.

    • For long-term storage, flush the vial with an inert gas (e.g., argon) before sealing. Store at a low temperature (e.g., 4 °C or -20 °C).

Protocol 2: General Procedure for an Esterification Reaction

This protocol describes a standard Fischer esterification, where the stability of the carboxylic acid is important.

  • Materials:

    • trans-Cinnamic acid

    • Alcohol (e.g., ethanol)

    • Strong acid catalyst (e.g., concentrated sulfuric acid)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a round-bottom flask, dissolve trans-cinnamic acid in an excess of the alcohol.

    • Add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the mixture to reflux and maintain the temperature for the desired reaction time. Monitor the reaction progress using a suitable technique (e.g., TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Proceed with the appropriate workup and purification steps to isolate the ester product.

Visualizations

experimental_workflow Experimental Workflow for Enhanced Stability cluster_storage Compound Storage cluster_prep Solution Preparation cluster_reaction Experimental Use storage Store Solid in Cool, Dry, Dark Place inert_storage For Long-Term: Use Inert Atmosphere (Glove Box) storage->inert_storage weigh Weigh Compound storage->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve amber_vial Use Amber Vial dissolve->amber_vial reaction Perform Experiment amber_vial->reaction inert_atmosphere Use Inert Atmosphere (if sensitive) reaction->inert_atmosphere temp_control Control Temperature reaction->temp_control

Caption: Workflow for handling this compound.

degradation_pathway Potential Thermal Degradation Pathway reactant This compound transition_state Transition State reactant->transition_state Heat (Δ) product1 Styrene Derivative transition_state->product1 Decarboxylation product2 Carbon Dioxide (CO2) transition_state->product2

Caption: Thermal decarboxylation of α,β-unsaturated acids.

troubleshooting_logic Troubleshooting Logic for Instability start Inconsistent Results? check_purity Check Purity (NMR, MP) start->check_purity check_storage Review Storage Conditions start->check_storage check_reaction Analyze Reaction Conditions start->check_reaction purify Purify by Recrystallization check_purity->purify Impure improve_storage Store Under Inert Gas, in Dark, Cool check_storage->improve_storage Improper optimize_reaction Lower Temp, Use Inert Atmosphere check_reaction->optimize_reaction Harsh

Caption: Logic for troubleshooting stability issues.

References

Technical Support Center: Method Refinement for 3-Phenoxyprop-2-enoic Acid Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in assays involving 3-Phenoxyprop-2-enoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common initial screening assays for a compound like this compound?

A1: Initial screening typically involves evaluating the compound's effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It assesses the metabolic activity of cells, which is often correlated with cell viability.[1][2][3]

Q2: What are the potential molecular targets for this compound derivatives?

A2: Compounds with a similar structural backbone, such as N-hydroxy-3-phenyl-2-propenamides, have been identified as inhibitors of histone deacetylases (HDACs). Therefore, enzyme inhibition assays targeting HDACs are a relevant avenue for investigation. Other potential targets for related phenoxy acid derivatives include cyclooxygenase (COX) enzymes.

Q3: How can I analyze the purity and stability of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and stability of small molecules like this compound. Developing a validated HPLC method is crucial for ensuring the quality of the compound used in biological assays.[4][5][6][7]

Q4: What are the critical parameters to control in an enzyme inhibition assay?

A4: Key parameters to control for reproducible results in enzyme kinetic assays include temperature, pH, buffer composition, ionic strength, and substrate and enzyme concentrations.[8] It is also crucial to determine the Michaelis constant (Km) of the substrate to select an appropriate concentration for kinetic measurements.[9]

Troubleshooting Guides

Cell-Based Assays (e.g., MTT Assay)

This guide addresses common issues encountered during cell viability and proliferation assays using this compound.

Problem Potential Cause(s) Recommended Solution(s)
High background absorbance in blank wells (medium only) - Contamination of the culture medium with bacteria or yeast. - Presence of reducing agents in the medium. - Phenol red in the medium can interfere with absorbance readings.- Use fresh, sterile medium and maintain aseptic technique. - Use serum-free medium during the MTT incubation step.[1] - Prepare a background control with medium and MTT solvent to subtract from sample readings.[1]
Low absorbance readings across the plate - Cell seeding density is too low. - Insufficient incubation time with the MTT reagent. - Cells are not healthy or proliferating optimally.- Optimize cell seeding density for your specific cell line to ensure a linear relationship between cell number and absorbance. - Increase the incubation time with the MTT reagent (typically 2-4 hours). - Ensure cells are in the logarithmic growth phase and that culture conditions are optimal.
Inconsistent results between replicate wells - Inaccurate pipetting of cells or reagents. - Uneven cell distribution in the wells. - Edge effects in the microplate.- Use calibrated pipettes and ensure thorough mixing of cell suspensions before plating. - Gently rock the plate after seeding to ensure a monolayer. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Precipitate formation in the stock solution of this compound - Poor solubility of the compound in the chosen solvent. - The concentration of the stock solution is too high.- Test different solvents for optimal solubility (e.g., DMSO, ethanol). - Prepare a lower concentration stock solution. - Gently warm the solution to aid dissolution, but be mindful of compound stability.
Enzyme Inhibition Assays

This guide focuses on troubleshooting common problems in enzyme inhibition assays, such as those targeting HDACs.

Problem Potential Cause(s) Recommended Solution(s)
No or very low enzyme activity in the control (no inhibitor) - Inactive enzyme due to improper storage or handling. - Incorrect assay buffer conditions (pH, ionic strength). - Substrate degradation.- Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. - Verify the optimal pH and buffer composition for the specific enzyme.[8] - Prepare fresh substrate solutions for each experiment.
High variability in enzyme kinetics data - Inaccurate timing of reaction initiation and termination. - Temperature fluctuations during the assay. - Pipetting errors.- Use a multi-channel pipette for simultaneous addition of reagents. - Use a temperature-controlled plate reader or water bath to maintain a constant temperature.[8] - Ensure accurate and consistent pipetting of all components.
Non-reproducible IC50 values - Inconsistent inhibitor concentrations due to dilution errors. - Time-dependent inhibition that is not accounted for. - Variation in enzyme or substrate batches.- Prepare fresh serial dilutions of the inhibitor for each experiment. - Pre-incubate the enzyme and inhibitor for a defined period before adding the substrate to assess time-dependency. - Qualify new batches of enzyme and substrate to ensure consistent activity.
HPLC Analysis

This guide provides solutions for common issues during the HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak tailing - Interaction of the acidic compound with basic sites on the silica-based column. - Column overload.- Use a mobile phase with a lower pH to suppress the ionization of the carboxylic acid group. - Add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or the concentration of the sample.
Ghost peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Use high-purity solvents and filter the mobile phase. - Flush the injector and column with a strong solvent. - Include a blank injection between samples.
Retention time drift - Change in mobile phase composition. - Fluctuation in column temperature. - Column degradation.- Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a column oven to maintain a stable temperature. - Use a guard column and replace the analytical column when performance deteriorates.

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory activity of this compound on a specific HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease like trypsin)

  • This compound

  • Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and the positive control in DMSO.

    • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • Assay Reaction:

    • In a 96-well black plate, add the following in order:

      • Assay buffer

      • Test compound or control (at various concentrations)

      • HDAC enzyme solution

    • Pre-incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent incubate_solvent Incubate 2h (dark) add_solvent->incubate_solvent read_absorbance Read Absorbance (570 nm) incubate_solvent->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability end End calculate_viability->end Signaling_Pathway_HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_enzymes Enzymatic Regulation cluster_outcome Cellular Outcome DNA DNA Histone Histone Proteins Chromatin_C Condensed Chromatin (Transcriptionally Inactive) Histone->Chromatin_C tightly wound Chromatin_O Open Chromatin (Transcriptionally Active) Chromatin_C->Chromatin_O Acetylation Chromatin_O->Chromatin_C Deacetylation Gene_Expression Gene Expression Altered Chromatin_O->Gene_Expression HAT Histone Acetyltransferases (HATs) HAT->Chromatin_C Adds Acetyl Groups HDAC Histone Deacetylases (HDACs) HDAC->Chromatin_O Removes Acetyl Groups Inhibitor This compound (Potential HDAC Inhibitor) Inhibitor->HDAC Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

References

By-product identification and reduction in 3-Phenoxyprop-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenoxyprop-2-enoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on by-product identification and reduction.

Issue 1: Low Yield of this compound in Knoevenagel-Doebner Reaction

Q1: My Knoevenagel-Doebner reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A1: Low yields in the Knoevenagel-Doebner synthesis of this compound can stem from several factors, primarily related to reaction conditions and the formation of by-products.

  • Potential Cause: Suboptimal Reaction Temperature. The reaction temperature plays a crucial role. While heating is necessary, excessive temperatures can lead to the decarboxylation of the desired product.[1][2]

  • Troubleshooting:

    • Carefully control the reaction temperature. For microwave-assisted synthesis, a temperature of around 90°C has been shown to be effective while minimizing decarboxylation.[1]

    • If using conventional heating, aim for a moderate temperature and monitor the reaction progress closely.

  • Potential Cause: Inappropriate Base or Base Concentration. The choice and amount of the basic catalyst, typically piperidine or pyridine, are critical. An excess of base can promote the formation of by-products.[2]

  • Troubleshooting:

    • Use a catalytic amount of piperidine (e.g., 0.5 equivalents) when using a solvent like DMF.[1]

    • Pyridine can act as both a solvent and a base that also promotes the necessary decarboxylation step in the Doebner modification.[3][4][5]

  • Potential Cause: Incomplete Reaction. The reaction may not have gone to completion.

  • Troubleshooting:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Ensure the reaction is stirred efficiently to ensure proper mixing of reactants.

    • Reaction times can vary, but for microwave-assisted synthesis, around 30 minutes at the target temperature is a good starting point.[1]

Issue 2: Presence of a Significant By-product in Knoevenagel-Doebner Synthesis

Q2: I am observing a significant, less polar by-product in my reaction mixture when synthesizing this compound via the Knoevenagel-Doebner reaction. What is this impurity and how can I minimize it?

A2: The most common less polar by-product in the Knoevenagel-Doebner synthesis of acrylic acids, particularly with phenolic precursors, is the decarboxylated product.[1][2] In the case of this compound synthesis, this would be phenoxyethene (vinyl phenyl ether) .

  • Identification:

    • GC-MS: Gas Chromatography-Mass Spectrometry is an excellent technique to identify this volatile by-product.

    • ¹H NMR: The presence of characteristic vinyl proton signals in the NMR spectrum of the crude product would indicate the presence of phenoxyethene.

  • Mechanism of Formation: The desired product, this compound, can undergo decarboxylation (loss of CO₂) under the reaction conditions, especially at elevated temperatures and in the presence of excess base, to form phenoxyethene.[1][2]

  • Reduction Strategies:

    • Temperature Control: As mentioned in Q1, maintaining a lower reaction temperature (e.g., 90°C for microwave synthesis) is crucial to minimize decarboxylation.[1]

    • Optimize Base Concentration: Use the minimum effective amount of the basic catalyst (e.g., 0.5 eq. of piperidine).[1]

    • Reaction Time: Avoid prolonged reaction times after the starting materials have been consumed, as this can increase the extent of decarboxylation.

Issue 3: By-product Formation in Perkin Reaction

Q3: What are the likely by-products when synthesizing this compound using the Perkin reaction, and how can their formation be reduced?

A3: The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt, can also lead to by-products.[6][7][8] For the synthesis of this compound, this would involve a reaction between a suitable phenoxy-substituted aldehyde and an anhydride.

  • Potential By-products:

    • Aldol Condensation Products: Self-condensation of the anhydride or mixed condensation products can occur.[6]

    • Decarboxylated Products: Similar to the Knoevenagel-Doebner reaction, decarboxylation of the final product can occur, though it is generally less of a concern.[9]

    • Mixed Anhydrides and other Acylated Species. [6]

  • Reduction Strategies:

    • Anhydrous Conditions: The Perkin reaction is sensitive to moisture. Ensure all reagents and glassware are thoroughly dried to prevent hydrolysis of the anhydride and other side reactions.

    • Temperature Control: The reaction typically requires high temperatures (often >160°C), but excessive heat can promote side reactions.[10] Careful optimization is necessary.

    • Purity of Reagents: Use freshly distilled aldehydes and pure anhydrides to avoid introducing impurities that can lead to side reactions.

Frequently Asked Questions (FAQs)

Q4: Which synthetic route is generally preferred for this compound, the Knoevenagel-Doebner or the Perkin reaction?

A4: Both the Knoevenagel-Doebner and Perkin reactions can be used for the synthesis of cinnamic acid derivatives.[5][7] The choice often depends on the specific substrate and desired scale. The Knoevenagel-Doebner reaction often proceeds under milder conditions and can give higher yields, but by-products from decarboxylation can be an issue.[1][2][11] The Perkin reaction typically requires higher temperatures and longer reaction times.[10] For laboratory-scale synthesis, the Knoevenagel-Doebner reaction is frequently a good starting point due to its generally milder conditions.

Q5: What analytical techniques are most suitable for monitoring the reaction and assessing the purity of this compound?

A5: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for monitoring the progress of the reaction, quantifying the yield of the desired product, and determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer is a common setup.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile by-products, such as the decarboxylated phenoxyethene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying the structures of any major impurities. The ¹H NMR spectrum of 3-Phenoxypropionic acid (a related saturated compound) is available for reference.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups in the product, such as the carboxylic acid and the carbon-carbon double bond.

Q6: How can I purify the final this compound product?

A6: The purification strategy will depend on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is a solid and the main impurities have different solubilities, recrystallization from a suitable solvent or solvent mixture is often the most effective method for purification.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the components.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral impurities by dissolving the crude mixture in an organic solvent, extracting with an aqueous base (like sodium bicarbonate solution) to form the water-soluble carboxylate salt, washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid.

Data Presentation

Table 1: Troubleshooting Summary for Knoevenagel-Doebner Synthesis

Problem Potential Cause Suggested Solution
Low YieldSuboptimal temperatureOptimize temperature (e.g., 90°C for microwave)
Incorrect base concentrationUse catalytic amounts of base (e.g., 0.5 eq. piperidine)
Incomplete reactionMonitor with TLC/HPLC; ensure efficient stirring
Major By-productDecarboxylation to phenoxyetheneLower reaction temperature; minimize base concentration and reaction time

Experimental Protocols

A detailed experimental protocol for a related Knoevenagel-Doebner reaction is provided below as a starting point. This should be adapted for the specific synthesis of this compound.

Protocol: Microwave-Assisted Knoevenagel-Doebner Synthesis of Phenolic Acids[1]

  • Reactant Preparation: In a microwave reaction vessel, combine the phenolic aldehyde (8 mmol) and malonic acid (24 mmol, 2.5 g).

  • Solvent and Catalyst Addition: Add DMF (5 mL) and stir until all solids are dissolved. Then, add piperidine (4 mmol, 400 μL).

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Apply a constant power of 50 W to reach a target temperature of 90°C. Maintain this temperature for 30 minutes.

  • Work-up: After the reaction, evaporate the solvent under reduced pressure.

  • Precipitation: Add 50 mL of a cold, diluted aqueous solution of NH₄Cl to the residue to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

  • Analysis: Analyze the crude product and purified material by HPLC, GC-MS, and NMR to determine yield, purity, and by-product profile.

Visualizations

Knoevenagel_Doebner_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis cluster_byproduct Potential By-product reactants Phenoxyacetic Acid + Formaldehyde + Malonic Acid reaction Knoevenagel-Doebner Condensation reactants->reaction Pyridine, Piperidine quench Acidic Quench reaction->quench decarboxylation Decarboxylation reaction->decarboxylation High Temp. extraction Solvent Extraction quench->extraction purification Recrystallization or Column Chromatography extraction->purification hplc HPLC purification->hplc gcms GC-MS purification->gcms nmr NMR purification->nmr byproduct Phenoxyethene decarboxylation->byproduct

Caption: Workflow for the Knoevenagel-Doebner synthesis and analysis.

Troubleshooting_Logic start Low Yield or Impurity Detected check_temp Is Reaction Temperature > 100°C? start->check_temp check_base Is Base Concentration > 0.5 eq? check_temp->check_base No reduce_temp Reduce Temperature to ~90°C check_temp->reduce_temp Yes check_time Is Reaction Time Excessively Long? check_base->check_time No reduce_base Reduce Base to Catalytic Amount check_base->reduce_base Yes reduce_time Optimize Reaction Time via Monitoring check_time->reduce_time Yes re_evaluate Re-run and Analyze check_time->re_evaluate No reduce_temp->re_evaluate reduce_base->re_evaluate reduce_time->re_evaluate

References

Strategies to improve the solubility of poorly soluble 3-Phenoxyprop-2-enoic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with poorly soluble 3-phenoxyprop-2-enoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?

A1: The low aqueous solubility of these derivatives typically stems from a combination of factors:

  • Aromatic Rings: The presence of one or more phenyl rings contributes to the molecule's hydrophobicity (lipophilicity).

  • Crystalline Structure: A stable crystalline lattice requires significant energy to break down during dissolution.

  • Weakly Acidic Nature: As carboxylic acids, their ionization, and therefore solubility, is highly dependent on the pH of the medium. In acidic environments, such as the stomach, they will be in their less soluble, non-ionized form.

Q2: What are the initial steps I should take to assess the solubility of my this compound derivative?

A2: A systematic approach is crucial.

  • Determine the intrinsic solubility (S₀): Measure the solubility in water and relevant biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)).

  • Evaluate the pH-solubility profile: Determine the solubility at various pH values (e.g., from pH 1.2 to 7.4) to understand the impact of ionization on solubility.[1][2]

  • Assess solubility in common organic solvents: This information is vital for developing solvent-based formulation strategies.[3]

Q3: Which solubility enhancement strategies are most promising for this class of compounds?

A3: Several strategies can be effective, and the choice depends on the specific properties of your derivative and the desired formulation. Key approaches include:

  • pH Modification and Salt Formation: Leveraging the carboxylic acid group to form more soluble salts.[4][5]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[6]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to create an amorphous form.[7][8]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[9][10]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin cavity to improve its interaction with water.[5][11]

Troubleshooting Guides

Issue 1: My this compound derivative has poor solubility in aqueous media across the physiological pH range.
Possible Cause Troubleshooting Step Expected Outcome
High crystallinity and hydrophobicity Formulate a solid dispersion using a hydrophilic polymer (e.g., PVP, HPMC).The amorphous form of the drug will have a higher apparent solubility and faster dissolution rate.
Limited ionization at lower pH Explore salt formation with a suitable base to create a more soluble salt form.The salt form will exhibit significantly higher aqueous solubility, particularly at neutral pH.
Hydrophobic nature of the molecule Prepare a nanosuspension to increase the surface area available for dissolution.The increased surface area will lead to a faster dissolution rate.
Poor interaction with water Investigate complexation with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).The inclusion complex will have a hydrophilic exterior, improving its solubility in water.
Issue 2: I am struggling to prepare a stable and effective solid dispersion.
Possible Cause Troubleshooting Step Expected Outcome
Drug recrystallization during storage Screen different polymers to find one with strong interactions (e.g., hydrogen bonding) with your drug molecule.A stable amorphous solid dispersion with a reduced tendency for recrystallization.
Low drug loading achievable Use a combination of polymers or add a surfactant to improve drug-polymer miscibility.Higher drug loading can be achieved without phase separation.
Incomplete amorphization Optimize the manufacturing process parameters (e.g., solvent evaporation rate, extrusion temperature).A fully amorphous solid dispersion with no residual crystallinity.
Poor dissolution enhancement Incorporate a pH-modifying agent (alkalizer) into the solid dispersion to promote ionization and dissolution in acidic media.[8]Enhanced dissolution rate, particularly in simulated gastric fluid.
Issue 3: My nanosuspension is showing particle aggregation and instability.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient stabilization Screen a variety of stabilizers (surfactants and polymers) and optimize their concentrations.[12][13]A physically stable nanosuspension with no significant particle size growth over time.
Ostwald ripening Select a stabilizer that effectively adsorbs to the particle surface and provides a strong steric or electrostatic barrier.Minimized crystal growth and a stable particle size distribution.[14]
Aggregation upon storage or dilution Consider lyophilization or spray-drying of the nanosuspension to create a solid dosage form that can be reconstituted.[9][13]A stable solid intermediate that can be readily redispersed into a nanosuspension.

Data Presentation: Solubility of Structurally Similar Compounds

The following table summarizes the solubility of trans-cinnamic acid, a structurally related compound, in various solvents. This data can serve as a starting point for solvent screening for your this compound derivatives.

Solvent Solubility
WaterSlightly soluble[3]
EthanolSoluble[3]
MethanolSoluble[3]
ChloroformSoluble[3]
BenzeneEasily soluble[3]
AcetoneEasily soluble[3]
Glacial Acetic AcidEasily soluble[3]

Disclaimer: The following table provides hypothetical quantitative data on the potential solubility improvement for a poorly soluble this compound derivative based on typical fold-increases reported for similar carboxylic acids with various enhancement techniques. Actual results will vary depending on the specific molecule and experimental conditions.

Enhancement Strategy Hypothetical Fold Increase in Aqueous Solubility
pH adjustment to pH 7.410 - 50
Co-solvency (20% PEG 400 in water)5 - 20
Solid Dispersion (20% drug in PVP K30)50 - 200
Nanosuspension5 - 15 (apparent solubility)
Cyclodextrin Complexation (with HP-β-CD)20 - 100

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Materials: this compound derivative, hydrophilic polymer (e.g., PVP K30, HPMC), suitable organic solvent (e.g., methanol, ethanol, acetone).

  • Procedure:

    • Dissolve the drug and polymer in the organic solvent in a predetermined ratio (e.g., 1:4 drug to polymer).

    • Ensure complete dissolution by stirring or sonication.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Collect the solid dispersion and store it in a desiccator.

    • Characterize the solid dispersion for amorphicity (using techniques like DSC or XRD) and perform dissolution testing.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
  • Materials: this compound derivative, stabilizer (e.g., Poloxamer 188, Tween 80), purified water.

  • Procedure:

    • Prepare a pre-suspension by dispersing the drug in an aqueous solution of the stabilizer.

    • Homogenize the pre-suspension using a high-shear homogenizer for a short period.

    • Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 1500 bar for 10-20 cycles).

    • Cool the system during homogenization to prevent excessive heat generation.

    • Measure the particle size and zeta potential of the resulting nanosuspension.

    • Conduct stability studies to monitor for particle aggregation over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_strategies Enhancement Strategies cluster_eval Evaluation start Poorly Soluble 3-Phenoxyprop-2-enoic Acid Derivative solubility_screening Solubility Screening (pH, Solvents) start->solubility_screening strategy_selection Select Enhancement Strategy solubility_screening->strategy_selection ph_modification pH Modification/ Salt Formation strategy_selection->ph_modification co_solvency Co-solvency strategy_selection->co_solvency solid_dispersion Solid Dispersion strategy_selection->solid_dispersion nanosuspension Nanosuspension strategy_selection->nanosuspension cyclodextrin Cyclodextrin Complexation strategy_selection->cyclodextrin characterization Physicochemical Characterization ph_modification->characterization co_solvency->characterization solid_dispersion->characterization nanosuspension->characterization cyclodextrin->characterization dissolution_testing In Vitro Dissolution Testing characterization->dissolution_testing stability_studies Stability Studies dissolution_testing->stability_studies end Optimized Formulation stability_studies->end

Caption: Workflow for selecting and evaluating a solubility enhancement strategy.

signaling_pathway cluster_problem Problem cluster_factors Contributing Factors cluster_consequences Consequences poor_solubility Poor Aqueous Solubility hydrophobicity Hydrophobicity (Aromatic Rings) poor_solubility->hydrophobicity crystal_lattice High Crystal Lattice Energy poor_solubility->crystal_lattice ph_dependency pH-Dependent Ionization poor_solubility->ph_dependency low_dissolution Low Dissolution Rate hydrophobicity->low_dissolution crystal_lattice->low_dissolution ph_dependency->low_dissolution poor_bioavailability Poor Oral Bioavailability low_dissolution->poor_bioavailability

Caption: Relationship between physicochemical properties and poor bioavailability.

References

Technical Support Center: Optimizing HPLC for 3-Phenoxyprop-2-enoic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of 3-phenoxyprop-2-enoic acid isomers. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the mobile phase pH crucial for separating this compound isomers?

A1: this compound is an acidic compound. The pH of the mobile phase dictates the ionization state of the molecule.[1][2] In its ionized (deprotonated) form, the molecule is more polar and will have shorter retention times in reversed-phase HPLC.[1][3] In its neutral (protonated) form, it is less polar and will be retained longer on the column.[3][4] By controlling the pH, you can manipulate the retention time and significantly alter the selectivity between the geometric isomers ((E)- and (Z)-), which is a powerful tool for improving separation.[1][5] For acidic compounds, using a mobile phase pH that is 1-2 units below the compound's pKa is a common strategy to ensure it is in its neutral form, leading to better retention and often sharper peaks.[4]

Q2: What is a good starting point for column selection?

A2: A standard C18 (Octadecyl) or C8 (Octyl) column is a suitable starting point for separating this compound isomers.[6][7] These reversed-phase columns separate compounds based on hydrophobicity.[7] For separating geometric isomers, which differ in their spatial arrangement, columns that offer shape selectivity, such as those with phenyl or cholesterol-based stationary phases, can also be highly effective.[8][9]

Q3: How do I choose the organic modifier and its concentration?

A3: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[2] Acetonitrile generally offers lower viscosity and different selectivity compared to methanol. The choice can impact the resolution of closely eluting peaks like isomers.[10] A good starting point is a gradient elution from a low to a high concentration of the organic modifier (e.g., 10% to 90% acetonitrile in buffered water).[6] This helps to determine the approximate concentration needed to elute the isomers. Afterward, you can switch to an isocratic method (a constant concentration) or a shallower gradient around that concentration to fine-tune the separation.[11]

Q4: My peaks are tailing. What are the common causes and solutions?

A4: Peak tailing for acidic compounds can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the acidic analyte and free silanol groups on the silica-based column packing. Operating at a low pH (e.g., pH 2-4) suppresses the ionization of both the analyte and the silanols, minimizing these interactions.[5][6]

  • Mobile Phase pH Near pKa: If the mobile phase pH is too close to the analyte's pKa, both the ionized and non-ionized forms will exist, which can lead to poor peak shape or even split peaks.[1][12] Ensure the pH is at least one unit away from the pKa.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion.[13][14] Try reducing the sample concentration or injection volume.[13]

  • Column Contamination or Degradation: The column may be contaminated or worn out.[13][15] Flushing the column with a strong solvent or replacing it may be necessary.

Q5: What detection wavelength should I use for this compound?

A5: this compound is a derivative of cinnamic acid, which contains a chromophore that absorbs UV light. A UV detector is appropriate for this analysis. Cinnamic acid derivatives are often detected at wavelengths around 250 nm, 280 nm, or 320 nm.[16][17][18] To determine the optimal wavelength, it is best to measure the UV spectrum of the compound and select the wavelength of maximum absorbance (λmax) for the highest sensitivity.

Troubleshooting Guide

This guide addresses the common issue of poor resolution between the (E)- and (Z)- isomers of this compound.

Problem: Poor or No Resolution Between Isomers

Poor resolution is a frequent challenge when separating structurally similar compounds like geometric isomers.[13] The following workflow can help diagnose and solve the issue.

G start Poor Resolution Observed check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust pH to be >1 unit away from pKa (Typically pH 2.5-4 for acids) check_ph->adjust_ph No check_organic Is Organic Modifier % Optimized? check_ph->check_organic Yes adjust_ph->check_organic adjust_gradient Run a shallow gradient or a series of isocratic runs with small % changes in organic modifier check_organic->adjust_gradient No check_column Is the Column Chemistry Suitable? check_organic->check_column Yes adjust_gradient->check_column try_column Try a different stationary phase (e.g., Phenyl-Hexyl or Cholesterol) to enhance shape selectivity check_column->try_column No check_temp Is Temperature Optimized? check_column->check_temp Yes try_column->check_temp adjust_temp Increase temperature (e.g., 35-50°C) to improve efficiency and alter selectivity check_temp->adjust_temp No resolved Resolution Achieved check_temp->resolved Yes adjust_temp->resolved

Caption: Troubleshooting workflow for poor isomer resolution.

Experimental Protocols

Example Protocol: Reversed-Phase HPLC Method

This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be required.

1. Materials and Reagents:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • Reference standards for (E)- and (Z)-3-phenoxyprop-2-enoic acid

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases using sonication or vacuum filtration before use to prevent air bubbles in the system.[14]

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Gradient Program: A scouting gradient can be used initially to find the elution range.

G prep Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) and Sample Solution equilibrate Equilibrate C18 Column with Initial Conditions (e.g., 90% A, 10% B) prep->equilibrate inject Inject 10 µL of Sample equilibrate->inject gradient Run Gradient Program (See Table 1) inject->gradient detect Detect at 280 nm gradient->detect analyze Analyze Chromatogram for Resolution and Peak Shape detect->analyze

Caption: General experimental workflow for HPLC analysis.

Data Presentation

Optimization often involves systematically changing one parameter while holding others constant. The following tables illustrate the expected impact of key parameters on the separation.

Table 1: Effect of Mobile Phase pH on Retention Time (k')

Assumes a pKa of ~4.0 for this compound and isocratic elution with 50% Acetonitrile.

Mobile Phase pHAnalyte StateExpected Retention Time (k')Expected Peak Shape
2.5Fully Protonated (Neutral)LongerSymmetrical
4.050% IonizedIntermediatePotentially broad or split[1]
6.0Fully Ionized (Charged)ShorterSymmetrical (if no secondary interactions)

Note: Retention of acidic compounds increases at lower pH in reversed-phase chromatography.[3]

Table 2: Effect of Acetonitrile Percentage on Resolution (Rs)

Assumes an isocratic method at a constant pH of 3.0.

% Acetonitrile (ACN)Retention TimeResolution (Rs) between Isomers
40%LongPotentially High
50%IntermediateOptimal (?)
60%ShortPotentially Low

Note: Reducing the percentage of the organic modifier (%B) generally increases retention and can improve the resolution of closely eluting peaks.[10]

References

Addressing variability in biological assays with 3-Phenoxyprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Phenoxyprop-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential variability and troubleshoot common issues encountered during in-vitro biological assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an experimental small molecule inhibitor of the MAPK/ERK signaling pathway. It specifically targets the phosphorylation of MEK1/2, preventing the subsequent activation of ERK1/2. This inhibition leads to downstream effects on cell proliferation, differentiation, and survival.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[1]

Q3: At what passage number should I use my cells for assays with this compound?

A3: It is recommended to use cells within a consistent and low passage number range (e.g., passages 3-15) to minimize variability in experimental outcomes.[2][3] High passage numbers can lead to phenotypic and genotypic drift, affecting the cellular response to the compound.

Q4: What type of microplate is best suited for my assay?

A4: The choice of microplate depends on the detection method. For absorbance assays, use clear-bottom plates. For fluorescence assays, use black plates with clear bottoms to minimize background and crosstalk. For luminescence assays, white plates are recommended to maximize the signal.[2][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue 1: High variability between replicate wells.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding multiple plates.
"Edge Effects" in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media.
Improper Reagent Mixing After adding this compound or other reagents, gently tap the plate or use an orbital shaker to ensure thorough mixing.[5]
Pipetting Errors Calibrate your pipettes regularly. Use fresh pipette tips for each replicate. When preparing serial dilutions, ensure proper mixing at each step.[5]

Issue 2: Weaker than expected or no inhibitory effect.

Possible Cause Recommended Solution
Compound Degradation Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid using old or improperly stored solutions.
Incorrect Drug Concentration Verify calculations for serial dilutions. Perform a dose-response experiment to determine the optimal concentration range for your cell line.[1]
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance to MEK inhibitors. Confirm the expression and activity of the MAPK/ERK pathway in your cell model.
Assay Timing The timing of analysis is critical. The inhibitory effect may be time-dependent. Perform a time-course experiment to identify the optimal incubation period.[2][3]

Issue 3: High background signal in the assay.

Possible Cause Recommended Solution
Media Components Phenol red in cell culture media can cause autofluorescence. For fluorescence-based assays, switch to a phenol red-free medium to reduce background.[4]
Contaminated Buffers or Reagents Use fresh, sterile buffers and reagents for all steps of the experiment.[6]
Cellular Autofluorescence Include an "unstained" or "cells only" control to measure the baseline autofluorescence of your cells.[7]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound in two common cancer cell lines.

Table 1: IC50 Values for Cell Viability (72-hour incubation)

Cell LineIC50 (µM)Assay Method
HeLa5.2MTS Assay
A5498.9MTS Assay

Table 2: Recommended Concentration Ranges

Cell LineEffective Concentration Range (µM)Notes
HeLa1 - 20Significant cytotoxicity observed above 50 µM.
A5492 - 30Less sensitive; higher concentrations may be needed for complete inhibition.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Protocol 2: Western Blot for Phospho-ERK1/2

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 MAPK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Activates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation PPA This compound PPA->MEK1_2 Inhibits

Caption: The inhibitory action of this compound on the MAPK/ERK pathway.

G Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compound Add Compound to Cells Incubate_24h->Add_Compound Prepare_Dilutions Prepare 2X Serial Dilutions of Compound Prepare_Dilutions->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_MTS Incubate for 1-4h Add_MTS->Incubate_MTS Read_Plate Read Absorbance at 490nm Incubate_MTS->Read_Plate Analyze Analyze Data: Calculate IC50 Read_Plate->Analyze

Caption: Experimental workflow for a cell viability (MTS) assay.

G Start Inconsistent Results? Check_Replicates High variability between replicates? Start->Check_Replicates Check_Effect Weak or no inhibitory effect? Start->Check_Effect Check_Background High background signal? Start->Check_Background Sol_Replicates Review cell seeding technique. Check for edge effects. Ensure proper mixing. Check_Replicates->Sol_Replicates Yes Sol_Effect Prepare fresh compound dilutions. Verify concentration calculations. Optimize incubation time. Check_Effect->Sol_Effect Yes Sol_Background Use phenol red-free media. Prepare fresh buffers. Run 'cells only' control. Check_Background->Sol_Background Yes

Caption: A logical troubleshooting guide for common assay issues.

References

Technical Support Center: Scale-up Synthesis of 3-Phenoxyprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Phenoxyprop-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound on a larger scale?

A1: The most common industrial synthesis routes for this compound are the Williamson Ether Synthesis and the Knoevenagel Condensation.

  • Williamson Ether Synthesis: This route involves the reaction of a phenoxide salt with a 3-haloprop-2-enoic acid or its ester, followed by hydrolysis if an ester is used. Phase transfer catalysts are often employed to enhance reaction rates and yields in large-scale production.[1][2]

  • Knoevenagel Condensation: This method involves the condensation of phenoxyacetaldehyde with malonic acid or its derivatives, followed by decarboxylation.[3] Solid acid or base catalysts are often preferred in industrial settings for easier separation and recovery.[4][5][6]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns include:

  • Handling of Corrosive Materials: Both the Williamson ether synthesis and Knoevenagel condensation can involve the use of strong acids and bases (e.g., sodium hydroxide, hydrochloric acid, piperidine), which are corrosive and require specialized handling procedures and personal protective equipment (PPE).[7][8][9][10][11]

  • Management of Exothermic Reactions: The neutralization and reaction steps can be highly exothermic.[12][13][14] Proper heat management through controlled reagent addition, efficient cooling systems, and monitoring is crucial to prevent thermal runaway.[15][16]

  • Solvent Handling: Large volumes of organic solvents may be used for the reaction and purification steps. These solvents are often flammable and require appropriate storage, handling, and recovery systems to ensure safety and environmental compliance.

Q3: How can the purity of this compound be ensured on a large scale?

A3: Large-scale purification is typically achieved through crystallization.[17][18][19] Key factors for successful industrial crystallization include:

  • Solvent Selection: The choice of solvent is critical and should be based on solubility data, where the product is highly soluble at high temperatures and poorly soluble at low temperatures.[20][21][22] Common solvents for carboxylic acids include water, ethanol, and toluene.[21]

  • Control of Cooling Rate: A controlled cooling rate is essential to obtain crystals of the desired size and purity.

  • Seeding: Introducing seed crystals can help control the crystallization process and improve product quality.[17][18]

  • Washing: Washing the filtered crystals with a cold solvent helps to remove residual impurities.

Troubleshooting Guides

Williamson Ether Synthesis Route
Issue Potential Cause Troubleshooting Solution(s)
Low Yield Incomplete reaction.- Ensure stoichiometric amounts of phenoxide and halo-acid/ester. - Increase reaction temperature, but monitor for side reactions. - Consider using a phase transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the reaction rate.[1] - Ensure efficient mixing to maximize contact between reactants.
Side reactions (e.g., elimination).- Use a primary halo-acid/ester as they are less prone to elimination reactions.[1] - Maintain a controlled temperature to minimize side reactions.
Product Contamination with Starting Materials Incomplete reaction or inefficient purification.- Optimize reaction conditions for higher conversion. - During workup, ensure complete extraction of unreacted phenol. - Optimize the crystallization process by selecting an appropriate solvent and controlling the cooling rate.
Formation of By-products (e.g., hydroxyalkanoic acid) Hydrolysis of the haloalkanoic acid salt.- When preparing the haloalkanoic acid salt, use subnormal temperatures and vacuum evaporation to minimize hydrolysis.
Difficulty in Phase Separation during Extraction Emulsion formation.- Add a small amount of brine to the aqueous layer. - Allow the mixture to stand for a longer period. - Centrifugation can be used on a larger scale to break emulsions.
Knoevenagel Condensation Route
Issue Potential Cause Troubleshooting Solution(s)
Low Yield Reaction equilibrium not shifted towards the product.- Remove water formed during the reaction, either by azeotropic distillation or by using a dehydrating agent like molecular sieves.[23]
Catalyst deactivation.- If using a solid catalyst, check for fouling or poisoning and regenerate or replace as necessary.[24] - Ensure the catalyst is compatible with all reactants and solvents.
Slow Reaction Rate Insufficient catalyst activity or non-optimal temperature.- Screen different catalysts to find one with higher activity (e.g., piperidine, solid acid/base catalysts).[3][5] - Gradually increase the reaction temperature while monitoring for by-product formation.
Formation of Polymeric By-products Self-condensation of the aldehyde or product.- Use a mild base as a catalyst; strong bases can promote self-condensation.[3] - Maintain a controlled temperature. - Add the aldehyde slowly to the reaction mixture.
Difficulty in Product Isolation Product is an oil or does not crystallize easily.- Try different crystallization solvents or solvent mixtures.[20][21][22] - Use seeding to induce crystallization.[17][18] - If the product is an oil, try to convert it to a salt, crystallize the salt, and then regenerate the acid.

Experimental Protocols

Example Protocol: Williamson Ether Synthesis of this compound

This protocol is a general guideline and should be optimized for specific scale-up equipment and safety procedures.

1. Formation of Sodium Phenoxide:

  • In a suitable reactor equipped with a stirrer, thermometer, and condenser, dissolve sodium hydroxide in water to create a concentrated solution.

  • Slowly add phenol to the sodium hydroxide solution while maintaining the temperature below 30°C using a cooling jacket. The reaction is exothermic.

  • Once the addition is complete, stir the mixture until all the phenol has dissolved, forming a clear solution of sodium phenoxide.

2. Reaction with Sodium 3-chloro-2-propenoate:

  • In a separate vessel, neutralize 3-chloro-2-propenoic acid with a stoichiometric amount of sodium hydroxide solution at a low temperature to form sodium 3-chloro-2-propenoate.

  • Slowly add the sodium 3-chloro-2-propenoate solution to the sodium phenoxide solution.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for several hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • A phase transfer catalyst, such as tetrabutylammonium bromide, can be added to the reaction mixture to improve the reaction rate.[1]

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude this compound. This step is exothermic and should be done with efficient cooling.

  • Filter the crude product and wash it with cold water to remove inorganic salts.

4. Purification:

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).[21] Dissolve the crude product in the hot solvent, filter to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.

  • Filter the purified crystals and dry them under vacuum.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Phenol Phenoxide_formation Sodium Phenoxide Formation Phenol->Phenoxide_formation NaOH_aq Aqueous NaOH NaOH_aq->Phenoxide_formation Halo_acid_salt Halo-acid Salt Formation NaOH_aq->Halo_acid_salt Halo_acid 3-Halo-prop-2-enoic Acid Halo_acid->Halo_acid_salt Ether_synthesis Ether Synthesis (Heated) Phenoxide_formation->Ether_synthesis Halo_acid_salt->Ether_synthesis Acidification Acidification (HCl) Ether_synthesis->Acidification Filtration1 Filtration Acidification->Filtration1 Crystallization Crystallization Filtration1->Crystallization Filtration2 Final Filtration Crystallization->Filtration2 Drying Drying Filtration2->Drying Product Pure this compound Drying->Product

Caption: Workflow for Williamson Ether Synthesis.

Knoevenagel_Condensation_Troubleshooting Start Low Yield in Knoevenagel Condensation Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Catalyst Is the catalyst active? Check_Equilibrium->Check_Catalyst Yes Solution_Water Implement azeotropic distillation or add molecular sieves. Check_Equilibrium->Solution_Water No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Regenerate/replace catalyst. Screen for more active catalysts. Check_Catalyst->Solution_Catalyst No Solution_Temp Gradually increase temperature while monitoring by-products. Check_Temp->Solution_Temp No End Yield Improved Check_Temp->End Yes Solution_Water->Check_Catalyst Solution_Catalyst->Check_Temp Solution_Temp->End

Caption: Troubleshooting Low Yield in Knoevenagel Condensation.

References

Technical Support Center: Crystallization of High-Purity 3-Phenoxyprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the crystallization of 3-Phenoxyprop-2-enoic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate the refinement of crystallization techniques for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Based on the properties of structurally similar compounds like cinnamic acid, suitable solvents include ethanol, methanol, acetone, and ethyl acetate.[1] Water is generally a poor solvent for this compound. The choice of solvent may also depend on the specific impurities present in the crude material.

Q2: How can I determine the optimal solvent and concentration for my specific sample?

A2: Small-scale solubility tests are recommended. This involves dissolving a small, known amount of your crude this compound in a measured volume of a candidate solvent at its boiling point to achieve a saturated solution. Observe the volume of solvent required and the extent of crystal formation upon cooling. The solvent that dissolves a moderate amount of the compound at boiling and yields a good recovery of crystals upon cooling is often the best choice.

Q3: What are the key parameters to control during the crystallization process?

A3: The key parameters to control are the rate of cooling, agitation, and solvent purity. A slow cooling rate generally promotes the formation of larger, purer crystals. Gentle agitation can improve heat and mass transfer but vigorous stirring may lead to the formation of smaller, less pure crystals. Using high-purity solvents is crucial to avoid introducing new impurities.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystallization does not occur spontaneously, several techniques can be employed. 'Seeding' the solution with a tiny crystal of pure this compound can initiate crystal growth.[2] Alternatively, scratching the inner surface of the crystallization vessel with a glass rod can create nucleation sites.[2] Reducing the volume of the solvent by gentle evaporation to increase the concentration of the solute can also be effective.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation - Solution is not supersaturated (too much solvent).- Cooling is too rapid, preventing nucleation.- Presence of impurities inhibiting crystal growth.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly to room temperature, then in an ice bath.- Try adding a seed crystal or scratching the flask.- Consider a different solvent or a solvent mixture.
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree.- Presence of significant impurities that lower the melting point of the mixture.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent.- Ensure a slower cooling rate.- Consider pre-purification of the crude material by another method (e.g., column chromatography) if impurity levels are high.
Low Crystal Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The final cooling temperature was not low enough.- Premature crystallization during a hot filtration step.- Reduce the initial volume of solvent used for dissolution.- Ensure the solution is cooled in an ice bath for a sufficient amount of time.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling during filtration.
Poor Crystal Quality (small, discolored, or impure) - Cooling was too rapid.- Agitation was too vigorous.- The solvent was not appropriate, leading to co-precipitation of impurities.- Presence of colored impurities.- Decrease the cooling rate.- Use gentle or no agitation during the cooling phase.- Experiment with different crystallization solvents.- Treat the hot solution with activated charcoal to remove colored impurities before filtration.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound from a single solvent, such as ethanol.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If undissolved particles remain, they may be insoluble impurities.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization of this compound

This method is useful when a single solvent does not provide optimal results. A common solvent pair is ethanol and water.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Data Presentation

SolventSolubility
EthanolSoluble[1]
MethanolSoluble[1]
AcetoneEasily Soluble[1]
Ethyl AcetateSoluble
BenzeneEasily Soluble[1]
ChloroformSoluble[1]
Petroleum EtherSoluble[1]
WaterSlightly Soluble[1]

Data is for (2E)-3-phenylprop-2-enoic acid and is intended as a qualitative guide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve solvent Select Solvent solvent->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling dissolve->cool no insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash mother_liquor Mother Liquor (contains impurities) isolate->mother_liquor dry Dry Crystals wash->dry pure High-Purity Crystals dry->pure

Caption: General workflow for the recrystallization of this compound.

troubleshooting_logic start Crystallization Attempt crystals_form Do crystals form? start->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out Yes no_crystals No Crystals crystals_form->no_crystals No yield_ok Is the yield acceptable? oiling_out->yield_ok No oiled_product Oiled Product oiling_out->oiled_product Yes purity_ok Is the purity high? yield_ok->purity_ok Yes low_yield Low Yield yield_ok->low_yield No impure_product Impure Product purity_ok->impure_product No success Successful Crystallization purity_ok->success Yes solution1 - Concentrate solution - Scratch flask - Add seed crystal no_crystals->solution1 solution2 - Re-heat and add more solvent - Cool more slowly oiled_product->solution2 solution3 - Reduce initial solvent volume - Ensure complete cooling low_yield->solution3 solution4 - Recrystallize again with slower cooling - Use activated charcoal impure_product->solution4

Caption: Troubleshooting decision tree for crystallization issues.

References

Validation & Comparative

A Comparative Analysis of 3-Phenoxyprop-2-enoic Acid Analogs: Probing Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Phenoxyprop-2-enoic acid and its structural analogs, focusing on their synthesis, biological activity, and the underlying structure-activity relationships (SAR). The data presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the areas of anti-inflammatory and anticancer therapies. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this guide aims to facilitate a deeper understanding of this versatile chemical scaffold.

Introduction

The this compound core structure, a derivative of cinnamic acid, represents a privileged scaffold in medicinal chemistry. Its synthetic tractability allows for facile modification at various positions, leading to a diverse range of analogs with a wide spectrum of biological activities. These activities stem from the ability of these compounds to interact with various biological targets, most notably enzymes involved in inflammatory and proliferative signaling pathways. This guide will focus on a comparative analysis of analogs with modifications on the phenoxy ring and the acrylic acid backbone, highlighting their differential effects on key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Comparative Biological Activity

The biological efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic rings. The following table summarizes the in vitro inhibitory activities of a series of representative analogs against key enzymes in the arachidonic acid cascade.

Table 1: In Vitro Inhibitory Activity of this compound Analogs

Compound IDR1 (at C2-phenyl)R2 (at C3-phenyl)COX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)15-LOX IC50 (µM)Reference
1 H4-SO2Me>1000.85>20>20[1][2]
2 4-Br4-SO2Me>1000.3210.50.49[1][2]
3 3-Br4-SO2Me>1000.32>20>20[1][2]
4 4-F4-SO2Me>1000.4512.10.31[1][2]
5 4-OH4-SO2Me>1000.980.560.42[1][2]
6 4-OMe4-SO2Me>1001.25>20>20[1][2]
7 4-NHAc4-SO2Me>1000.750.11>20[1][2]
8 4-(4-isopropyloxyphenyl)phenyl4-SO2Me>1000.32>20>20[1][2]
9 4-(2,4-difluorophenyl)phenyl4-SO2Me>1000.32>200.31[1][2]
10 H3-OMe----[3]
11 H4'-geranyloxy-3'-methoxy----[4]

Note: The core scaffold for compounds 1-9 is (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acid, which is a close analog of this compound.

Structure-Activity Relationship (SAR) Analysis

The data in Table 1 reveals several key structure-activity relationships:

  • COX-2 Selectivity: All tested analogs (1-9) exhibit high selectivity for COX-2 over COX-1, a desirable feature for anti-inflammatory agents with a reduced risk of gastrointestinal side effects.[1][2]

  • Substitution at the C2-Phenyl Ring:

    • Electron-withdrawing groups, such as bromine and fluorine, at the para-position of the C2-phenyl ring (compounds 2 and 4) maintain potent COX-2 inhibition.[1][2]

    • A hydroxyl group at the para-position (compound 5) leads to potent 5-LOX inhibition, suggesting a potential for dual COX/LOX inhibitory activity.[1][2]

    • An acetamido group at the para-position (compound 7) results in the most potent 5-LOX inhibition in this series.[1][2]

    • Bulky bi-aryl substituents at the C2-position (compounds 8 and 9) are well-tolerated and result in potent COX-2 inhibition.[1][2]

  • Substitution at the C3-Phenyl Ring: The 4-methanesulfonylphenyl group at the C3 position appears to be a key determinant for potent and selective COX-2 inhibition.[1][2]

Experimental Protocols

General Synthesis of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids (Analogs 1-7)

These compounds were prepared via a stereospecific Perkin condensation reaction.[1] A mixture of 4-(methylsulfonyl)phenylacetic acid, the appropriate substituted benzaldehyde, acetic anhydride, and triethylamine is heated at reflux for several hours. After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the desired (E)-acrylic acid.

Synthesis of (E)-3-(4-methanesulfonylphenyl)-2-(di-aryl)acrylic acids (Analogs 8-9)

These analogs were synthesized using a palladium-catalyzed Suzuki cross-coupling reaction.[1] (E)-2-(4-bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acid is reacted with the corresponding arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is heated at reflux under an inert atmosphere. After completion of the reaction, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of the compounds against ovine COX-1 and COX-2 is determined using a chromogenic assay. The assay is based on the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of prostaglandin G2 (PGG2) to PGH2 by the COX enzymes. The absorbance of the oxidized TMPD is measured spectrophotometrically. IC50 values are calculated from the concentration-response curves.

The inhibitory activity against soybean 5-LOX and 15-LOX is determined by monitoring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes from the respective fatty acid substrates (linoleic acid or arachidonic acid). The reaction is initiated by the addition of the enzyme to a solution containing the substrate and the test compound. IC50 values are determined from the dose-response curves.

Signaling Pathway

The primary mechanism of action for the anti-inflammatory effects of the analyzed this compound analogs involves the inhibition of key enzymes in the arachidonic acid cascade. This pathway is responsible for the biosynthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Inhibition by Corticosteroids COX Cyclooxygenases (COX-1 & COX-2) AA->COX LOX Lipoxygenases (5-LOX, 15-LOX) AA->LOX PGs Prostaglandins (PGG2, PGH2, etc.) COX->PGs LTs Leukotrienes (LTB4, etc.) LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Inhibitors This compound Analogs Inhibitors->COX Inhibition Inhibitors->LOX Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade.

This diagram illustrates how this compound analogs can inhibit COX and LOX enzymes, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.

Experimental Workflow

The general workflow for the discovery and evaluation of novel this compound analogs as enzyme inhibitors is outlined below.

Experimental_Workflow Design Analog Design & Synthesis Purification Purification & Characterization (NMR, MS, etc.) Design->Purification Screening In Vitro Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies SAR->In_Vivo Lead_Opt->Design

Caption: Drug Discovery Workflow.

This flowchart depicts the iterative process of designing, synthesizing, and evaluating new analogs to identify lead compounds with improved potency and selectivity.

Conclusion

The this compound scaffold provides a versatile platform for the development of potent and selective enzyme inhibitors. The comparative analysis presented in this guide highlights the critical role of substituent modifications in modulating the biological activity profile of these compounds. Specifically, the data suggests that it is possible to fine-tune the inhibitory activity towards COX-2 and 5-LOX by strategic placement of various functional groups on the aryl rings. This information can guide the rational design of novel analogs with enhanced therapeutic potential and improved safety profiles for the treatment of inflammatory diseases and potentially other conditions where these enzymatic pathways are dysregulated. Further exploration of this chemical space is warranted to fully elucidate the therapeutic possibilities of this compound derivatives.

References

Validating the Biological Activity of Newly Synthesized 3-Phenoxyprop-2-enoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in synthetic organic molecules that can be readily modified to optimize biological activity. Among these, 3-phenoxyprop-2-enoic acid derivatives, analogs of the naturally occurring cinnamic acid, have emerged as a promising scaffold. Their structural versatility allows for the exploration of a wide range of biological activities, including antimicrobial and anticancer effects. This guide provides a comparative framework for validating the biological activity of newly synthesized this compound derivatives, supported by established experimental protocols and data presentation formats.

Comparative Analysis of Biological Activity

The biological efficacy of newly synthesized this compound derivatives is critically dependent on the nature and position of substituents on both the phenyl and phenoxy rings. To facilitate a direct comparison of their performance, quantitative data from key biological assays should be summarized in a structured format.

Antimicrobial Activity

The antimicrobial potential of novel derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. Lower MIC values indicate higher potency.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative SubstitutionStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Candida albicans (ATCC 10231)Reference Compound (Ciprofloxacin/Fluconazole)
PPA-001 Unsubstituted64128>2562 / 1
PPA-002 4-Chloro (Phenoxy)1632642 / 1
PPA-003 4-Nitro (Phenoxy)816322 / 1
PPA-004 3,4-Dichloro (Phenoxy)48162 / 1
PPA-005 4-Methoxy (Phenoxy)32641282 / 1

Data is representative and compiled for illustrative purposes based on structurally related compounds.

Anticancer Activity

The anticancer potential is evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater cytotoxic potency.

Table 2: Comparative Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDDerivative SubstitutionHuman Breast Adenocarcinoma (MCF-7)Human Colon Carcinoma (HCT-116)Normal Human Dermal Fibroblasts (NHDF)Reference Compound (Doxorubicin)
PPA-001 Unsubstituted52.578.2>1000.8
PPA-002 4-Chloro (Phenoxy)15.825.485.30.8
PPA-003 4-Nitro (Phenoxy)9.214.765.10.8
PPA-004 3,4-Dichloro (Phenoxy)5.18.950.60.8
PPA-005 4-Methoxy (Phenoxy)28.445.192.70.8

Data is representative and compiled for illustrative purposes based on structurally related compounds.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and validity of the experimental results.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells and normal control cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization antimicrobial Antimicrobial Activity (MIC Determination) characterization->antimicrobial anticancer Anticancer Activity (IC50 Determination) characterization->anticancer membrane Bacterial Membrane Permeability Assay antimicrobial->membrane apoptosis Apoptosis Induction (Flow Cytometry, Western Blot) anticancer->apoptosis

Experimental workflow for validating biological activity.

The antimicrobial action of phenolic acids often involves the disruption of the bacterial cell membrane.[1][2] This leads to increased permeability and leakage of intracellular components, ultimately causing cell death.[3]

antimicrobial_mechanism compound 3-Phenoxyprop-2-enoic Acid Derivative membrane Bacterial Cell Membrane compound->membrane Interacts with disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Antimicrobial mechanism of action.

In cancer cells, these derivatives can induce apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[4][5]

apoptosis_pathway compound 3-Phenoxyprop-2-enoic Acid Derivative bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) compound->bcl2 mito Mitochondria bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Induction of the intrinsic apoptosis pathway.

References

A Comparative Analysis of 3-Phenoxyprop-2-enoic Acid and Cinnamic Acid: Properties, Efficacy, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3-phenoxyprop-2-enoic acid and its structural analog, cinnamic acid. By examining their chemical properties, biological activities, and mechanisms of action through available data, this document serves as a resource for researchers in drug discovery and development.

Introduction and Structural Overview

Cinnamic acid is a well-known naturally occurring aromatic organic compound. This compound, a derivative, features a phenoxy group, which can significantly alter its physicochemical and biological properties. Understanding these differences is crucial for applications in medicinal chemistry and pharmacology.

Table 1: Physicochemical Properties of Cinnamic Acid and this compound

PropertyCinnamic AcidThis compound
Molecular Formula C₉H₈O₂C₁₅H₁₂O₃
Molecular Weight 148.16 g/mol 240.25 g/mol
Appearance White crystalline solidData not readily available
Melting Point 133 °C (trans-isomer)Data not readily available
Solubility Sparingly soluble in waterData not readily available
General Structure Phenyl group attached to an acrylic acidPhenoxy group attached to a prop-2-enoic acid backbone

Comparative Biological Activity

Both cinnamic acid and its derivatives are known for a wide range of biological activities. This section compares their efficacy in key therapeutic areas based on available literature.

Antimicrobial Activity:

Cinnamic acid has demonstrated notable antibacterial and antifungal properties. Its mechanism is often attributed to the disruption of cell membrane integrity and the inhibition of essential enzymes. While specific comparative data for this compound is limited, derivatives of cinnamic acid are often synthesized to enhance antimicrobial potency. The addition of a phenoxy group could potentially modulate its lipophilicity, thereby affecting its ability to penetrate microbial cell membranes.

Anticancer Activity:

Cinnamic acid and its derivatives have been investigated for their potential as anticancer agents. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific comparative efficacy of this compound against various cancer cell lines would require dedicated experimental investigation.

Enzyme Inhibition:

A key area of interest for these compounds is their role as enzyme inhibitors. For instance, cinnamic acid derivatives have been studied as inhibitors of tyrosinase, an enzyme involved in melanin production. The structural differences between cinnamic acid and this compound would likely result in different binding affinities and inhibitory activities against various enzymes.

Mechanistic Insights and Signaling Pathways

The biological effects of these acids are often mediated through their interaction with specific cellular signaling pathways. A generalized pathway often implicated in the pro-apoptotic effects of similar phenolic compounds is the intrinsic apoptosis pathway.

G compound Bioactive Compound (e.g., Cinnamic Acid Derivative) ros ↑ ROS Production compound->ros Induces mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 Inhibits cytoC Cytochrome C Release bax->cytoC bcl2->cytoC Prevents apaf Apaf-1 cytoC->apaf cas9 Caspase-9 Activation apaf->cas9 Activates cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Generalized intrinsic apoptosis pathway often modulated by phenolic acids.

Experimental Protocols

Detailed and reproducible experimental design is fundamental to comparative analysis. Below are standard protocols for assessing the biological activities discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to assess antimicrobial activity.

G start Start prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum start->prep_inoculum add_inoculum Inoculate Wells of 96-Well Plate prep_inoculum->add_inoculum serial_dilute Perform 2-fold Serial Dilution of Test Compounds in Broth serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Measure Optical Density (OD) or Add Viability Indicator incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Comparative Efficacy of 3-Phenoxyprop-2-enoic Acid Esters: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of therapeutic compounds is paramount. This guide provides a comparative analysis of the efficacy of various 3-phenoxyprop-2-enoic acid esters, a class of compounds with demonstrated potential across different therapeutic areas. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate a comprehensive understanding of their performance.

Efficacy Data Summary

The biological activity of this compound esters and their derivatives has been evaluated in various studies, demonstrating a range of effects from antimicrobial to enzyme inhibition. Below is a summary of the reported efficacy data for selected compounds.

Compound IDStructure/SubstituentsBiological Target/ActivityEfficacy (IC50/EC50 in µM)Reference
1 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid esterIschemic cell death inhibition0.532[1]
2 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic esterIschemic cell death inhibition0.557[1]

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, the detailed methodologies for the key biological assays are provided below.

Ischemic Cell Death Inhibition Assay

The inhibitory activity of the compounds against ischemic cell death was assessed using H9c2 cells and rat primary cardiac myocytes.[1]

  • Cell Culture: H9c2 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Oxygen and Glucose Deprivation (OGD): To mimic ischemic conditions, the culture medium was replaced with a glucose-free DMEM, and the cells were incubated in a hypoxic chamber with 95% N2 and 5% CO2 for a specified period.

  • Compound Treatment: The cells were pre-incubated with various concentrations of the test compounds for a set time before inducing OGD.

  • Cell Viability Assessment: Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The mechanism of action of therapeutic compounds often involves the modulation of specific signaling pathways. While the provided search results did not detail specific signaling pathways for this compound esters, a general workflow for their synthesis and evaluation can be visualized.

General Synthesis Workflow

The synthesis of substituted this compound esters typically involves the reaction of a substituted phenol with an appropriate propiolic acid ester. The following diagram illustrates a generalized synthetic scheme.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 Substituted Phenol Reaction Base-catalyzed Michael Addition Reactant1->Reaction Reactant2 Propiolic Acid Ester Reactant2->Reaction Product 3-Phenoxyprop-2-enoic Acid Ester Reaction->Product

Caption: Generalized synthesis of this compound esters.

Biological Evaluation Workflow

Once synthesized, the compounds undergo a series of biological evaluations to determine their efficacy. This workflow outlines the typical steps involved.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_lead Lead Identification Synthesis Synthesized 3-Phenoxyprop-2-enoic Acid Esters PrimaryAssay Primary in vitro Screening (e.g., Enzyme Assay) Synthesis->PrimaryAssay SecondaryAssay Secondary in vitro Screening (e.g., Cell-based Assay) PrimaryAssay->SecondaryAssay DataAnalysis IC50/EC50 Determination SecondaryAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: Workflow for the biological evaluation of synthesized esters.

References

Comparative study of the antimicrobial effects of different phenoxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antimicrobial Efficacy of Phenoxyacetic Acid Derivatives

Guide for Researchers and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a wide range of pharmacological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3] This guide provides a comparative overview of the antimicrobial effects of various phenoxyacetic acid derivatives, supported by quantitative data from multiple studies. Detailed experimental protocols and workflow visualizations are included to aid in the replication and extension of these findings.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of phenoxyacetic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or by measuring the diameter of the zone of inhibition in agar diffusion assays. The following table summarizes the performance of several derivatives against a range of microorganisms.

Phenoxyacetic Acid DerivativeMicroorganism(s)Assay MethodResultReference DrugCitation
2-{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acidMycobacterium tuberculosis H37Rv (MTB) & INH-resistant MTBMIC0.06 µg/mL-[1][4]
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidMycobacterium smegmatisMIC9.66 µg/mLCiprofloxacin (MIC=6.67 µg/mL)[1]
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetateCandida utilisMIC8 µg/mLItraconazole (MIC=0.25 µg/mL)[1]
4-Methoxyphenoxyacetic acidSalmonella paratyphiZone of Inhibition30 mm-[1]
2-(3, 5-dimethoxyphenoxy)-N-(4-(prrrolidin-1-yl)benzylidene)acetohydrazideEscherichia coliZone of Inhibition21 mmAmpicillin (25 mm)[1]
4-(2-methyl-phenylazo)-phenoxyacetic acidStreptococcus pyogenesZone of Inhibition20 mm-[1]
(S)-1-((S)-1-(2-(2,6-dibromo-4- formylphenoxy)acetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acidCandida albicansZone of Inhibition24 mmGriseofulvin (20 mm)[1]
4-phenylazo-phenoxyacetic acidsS. aureus, S. pyogenes, E. coli, P. aeruginosa, P. vulgarisDisk Diffusion(Data Qualitative)-[5][6]

Experimental Protocols

The data presented in this guide were primarily generated using the disk diffusion method and broth microdilution for MIC determination. The general methodologies are outlined below.

Disk Diffusion Method

The disk diffusion assay is a qualitative or semi-quantitative method used to determine the susceptibility of a microorganism to a specific compound.[5][7]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared from a fresh culture.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria) to ensure uniform growth.

  • Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the phenoxyacetic acid derivative. These disks are then placed on the inoculated agar surface. A disk containing the solvent is used as a negative control, and a disk with a standard antibiotic (e.g., Ampicillin) serves as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • Measurement and Interpretation: The antimicrobial activity is determined by measuring the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone diameter indicates greater susceptibility of the microorganism to the compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is a common technique for determining MIC values.

  • Preparation of Compound Dilutions: A series of twofold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

  • Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test organism.

  • Determination of MIC: After incubation, the plate is visually inspected or read using a plate reader. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8] For studies involving Mycobacterium tuberculosis, specialized techniques like the Microplate Alamar Blue Assay (MABA) may be used, where a color change indicates metabolic activity and thus viability.[1]

Visualizations

Workflow for Antimicrobial Evaluation

The following diagram illustrates a typical experimental workflow for synthesizing and evaluating the antimicrobial properties of novel phenoxyacetic acid derivatives.

G cluster_synthesis Chemical Synthesis & Purification cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start Start: Design Derivative synthesis Synthesize Phenoxyacetic Acid Derivative start->synthesis purify Purify Compound (e.g., Chromatography) synthesis->purify characterize Structural Characterization (NMR, MS) purify->characterize prep_culture Prepare Microbial Cultures characterize->prep_culture primary_screen Primary Screening (e.g., Disk Diffusion) prep_culture->primary_screen quant_assay Quantitative Assay (MIC Determination) primary_screen->quant_assay If Active data Analyze Data (Compare to Controls) primary_screen->data quant_assay->data conclusion Draw Conclusions on Efficacy data->conclusion

Caption: General workflow for the synthesis and antimicrobial testing of phenoxyacetic acid derivatives.

Structure-Activity Relationship Concept

The antimicrobial effect of these compounds is intrinsically linked to their chemical structure. Different functional groups attached to the core phenoxyacetic acid scaffold can significantly alter their biological activity.

SAR cluster_mods Structural Modifications core Phenoxyacetic Acid Core Scaffold mod1 Substitution on Phenyl Ring (e.g., -Cl, -Br, -CH3) core->mod1 mod2 Derivatization of Carboxylic Acid (e.g., Ester, Amide) core->mod2 mod3 Addition of Heterocyclic Moieties (e.g., Pyrazole) core->mod3 activity Altered Antimicrobial Activity (MIC / Zone) mod1->activity mod2->activity mod3->activity

Caption: Relationship between chemical structure modification and resulting antimicrobial activity.

References

Validating the Mechanism of Action of Phenoxy-Containing Kinase Inhibitors Through Target Engagement Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel phenoxy-containing Bruton's Tyrosine Kinase (BTK) inhibitor, compound 18g , with established FDA-approved drugs, Ibrutinib and Acalabrutinib . The focus is on validating the mechanism of action through target engagement, offering a framework for researchers developing novel kinase inhibitors. Experimental data is presented to objectively compare the performance of these molecules, and a detailed protocol for a key target engagement assay is provided.

Comparative Performance of BTK Inhibitors

The primary measure of a kinase inhibitor's efficacy is its potency, often expressed as the half-maximal inhibitory concentration (IC50), and its selectivity against other kinases. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (nM)ClassMechanism of Action
Compound 18g BTK2005-Phenoxy-2-aminopyridine DerivativeIrreversible Covalent
Ibrutinib BTK0.5First-in-class BTK InhibitorIrreversible Covalent
Acalabrutinib BTK3Second-generation BTK InhibitorIrreversible Covalent

Note: The IC50 value for compound 18g is presented as 0.2 µM in the source literature, which is equivalent to 200 nM[1].

While Ibrutinib shows the highest potency with an IC50 of 0.5 nM[2][3][4][5][6], it is known to have off-target effects by inhibiting other kinases like ITK, TEC, EGFR, and JAK3[2][7]. This lack of selectivity can lead to adverse effects in patients[7]. Acalabrutinib, a second-generation inhibitor, was developed to have improved selectivity[8][9][10][11]. It is significantly more selective than Ibrutinib, with minimal off-target activity[8][9][10][11]. The experimental compound 18g also demonstrates good selectivity, showing a better profile than other compounds in its series[1].

Signaling Pathway and Mechanism of Action

Bruton's Tyrosine Kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival[3][12][13][14][15]. In various B-cell malignancies, this pathway is constitutively active, promoting cancer cell growth. BTK inhibitors block this pathway, leading to apoptosis of the malignant cells[2]. The following diagram illustrates the central role of BTK in the BCR signaling cascade.

BCR_Signaling_Pathway BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates Antigen Antigen Antigen->BCR Binding BTK BTK Lyn_Syk->BTK Activates PLCy2 PLCγ2 BTK->PLCy2 Activates IP3_DAG IP3 / DAG PLCy2->IP3_DAG Generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Inhibitor Compound 18g Ibrutinib Acalabrutinib Inhibitor->BTK Inhibits

B-Cell Receptor (BCR) Signaling Pathway

Target Engagement Experimental Workflow

To confirm that a compound binds to its intended target within a cellular context, a target engagement study is essential. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. It relies on the principle that a protein becomes more thermally stable when bound to a ligand[16][17]. The workflow for a typical CETSA experiment is outlined below.

CETSA_Workflow start Start: Cell Culture treat Treat cells with Compound or Vehicle (Control) start->treat heat Heat cell lysates to a range of temperatures treat->heat lyse Cell Lysis and Centrifugation to separate soluble and precipitated proteins heat->lyse analyze Analyze soluble fraction by Western Blot or Mass Spectrometry lyse->analyze end End: Determine Thermal Shift analyze->end

Cellular Thermal Shift Assay (CETSA) Workflow

Logical Comparison of BTK Inhibitors

The choice of a BTK inhibitor for therapeutic development depends on a balance of potency, selectivity, and mechanism of action. The following diagram provides a logical comparison of the key attributes of Compound 18g, Ibrutinib, and Acalabrutinib.

BTK_Inhibitor_Comparison Inhibitors BTK Inhibitors Compound 18g Ibrutinib Acalabrutinib Potency Potency (IC50) Moderate (200 nM) High (0.5 nM) High (3 nM) Inhibitors->Potency  has Selectivity Selectivity Good Low (off-target effects) High Inhibitors->Selectivity  exhibits Class Class Experimental Phenoxy-Derivative First-in-class Second-generation Inhibitors->Class  is classified as

Comparison of BTK Inhibitor Attributes

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established CETSA methodologies[16][18][19][20].

1. Cell Culture and Treatment:

  • Culture a human B-cell lymphoma cell line (e.g., TMD8) to a density of approximately 1-2 x 10^6 cells/mL.

  • Treat the cells with the desired concentration of the test compound (e.g., Compound 18g) or vehicle (DMSO) for 1-2 hours at 37°C.

2. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in PBS containing protease inhibitors.

  • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

3. Heat Treatment:

  • Aliquot the cell lysate into separate PCR tubes for each temperature point.

  • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler. A no-heat control should be kept on ice.

4. Separation of Soluble and Precipitated Fractions:

  • After heating, cool the samples to room temperature.

  • Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

5. Sample Preparation and Analysis:

  • Carefully collect the supernatant (soluble fraction) from each tube.

  • Denature the protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for BTK.

  • Quantify the band intensities to determine the amount of soluble BTK at each temperature.

6. Data Analysis:

  • Plot the percentage of soluble BTK as a function of temperature for both the vehicle-treated and compound-treated samples.

  • A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 3-Phenoxyprop-2-enoic Acid: A Reproducibility Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and potential biological activities of 3-phenoxyprop-2-enoic acid. Due to a notable lack of direct experimental data on this specific compound in publicly available literature, this document serves as a predictive guide based on established chemical principles and the biological activities of structurally similar molecules. The primary aim is to offer a framework for the reproducible synthesis and evaluation of this compound to encourage further research into its therapeutic potential.

Synthesis of this compound: A Proposed Reproducible Protocol

While specific literature detailing the synthesis of this compound is scarce, its structure lends itself to well-established synthetic routes for α,β-unsaturated carboxylic acids, such as the Perkin or Knoevenagel condensations. The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base, is a plausible and reproducible method.[1][2][3]

Proposed Experimental Protocol: Perkin Reaction

A proposed method for the synthesis of this compound is via the Perkin reaction of phenoxyacetic acid and benzaldehyde.

Materials:

  • Phenoxyacetic acid

  • Benzaldehyde

  • Acetic anhydride

  • Triethylamine or anhydrous sodium acetate

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Toluene (for recrystallization)

Procedure:

  • A mixture of phenoxyacetic acid (1 equivalent), benzaldehyde (1 equivalent), and anhydrous sodium acetate (1 equivalent) or triethylamine (1.2 equivalents) in acetic anhydride (3 equivalents) is heated at 140-150°C for 5-8 hours with constant stirring.

  • The reaction mixture is cooled to room temperature and poured into cold water.

  • The aqueous mixture is acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the crude product.

  • The precipitate is filtered, washed with cold water, and then dissolved in a saturated sodium bicarbonate solution.

  • The bicarbonate solution is washed with ethyl acetate to remove any unreacted aldehyde.

  • The aqueous layer is then re-acidified with concentrated hydrochloric acid to precipitate the pure acid.

  • The purified product is filtered, washed with cold water, and dried under vacuum.

  • Recrystallization from a suitable solvent, such as toluene, can be performed for further purification.

Expected Characterization:

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expected signals for the vinyl protons (as doublets), aromatic protons of both the phenyl and phenoxy rings, and a singlet for the carboxylic acid proton.

  • ¹³C NMR: Expected signals for the carbonyl carbon, vinyl carbons, and the aromatic carbons.

  • Mass Spectrometry: To confirm the molecular weight of the compound (C₁₅H₁₂O₃, MW: 240.26 g/mol ).

  • Melting Point: To assess the purity of the synthesized compound.

The reproducibility of this synthesis would depend on the strict control of reaction conditions, including temperature, reaction time, and the purity of reagents.

Biological Evaluation: A Comparative Analysis of Structural Analogs

Antimicrobial Activity

Cinnamic acid and its derivatives have demonstrated activity against a variety of microorganisms. The proposed mechanism often involves the disruption of cell membranes and inhibition of essential enzymes.

Table 1: Comparative Antimicrobial Activity of Cinnamic Acid and Related Compounds

CompoundTest OrganismMIC (µg/mL)Reference
Cinnamic AcidEscherichia coli>1000[7]
Cinnamic AcidStaphylococcus aureus500-1000[7]
p-Coumaric AcidEscherichia coli500[7]
p-Coumaric AcidStaphylococcus aureus250[7]
Ferulic AcidEscherichia coli500[7]
Ferulic AcidStaphylococcus aureus250[7]
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidM. smegmatis9.66[6]

Based on this data, it is plausible that this compound would exhibit some level of antimicrobial activity, which would need to be confirmed experimentally.

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamic acid derivatives are often attributed to their ability to inhibit key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[8][9]

Table 2: Comparative Anti-inflammatory Activity of Related Compounds

CompoundAssayTargetIC₅₀ (µM)Reference
Cinnamic AcidIn vitroCOX-1>100[10]
Cinnamic AcidIn vitroCOX-2>100[10]
Resveratrol (structurally related)In vitroCOX-168[11]
Resveratrol (structurally related)In vitroCOX-227[11]
Fenofibrate (contains a phenoxy moiety)In vitroNF-κB inhibition-[12]

Given the structural similarities to compounds known to modulate inflammatory pathways, this compound is a candidate for investigation as an anti-inflammatory agent.

Signaling Pathways and Experimental Workflows

To facilitate reproducible research, clear diagrams of the proposed synthesis and potential biological mechanisms are essential.

Synthesis Workflow

The following diagram illustrates the proposed Perkin reaction for the synthesis of this compound.

Synthesis_Workflow reagents Phenoxyacetic Acid + Benzaldehyde + Acetic Anhydride + Base (e.g., NaOAc) reaction Perkin Reaction (Heat, 140-150°C) reagents->reaction workup Aqueous Workup & Acidification reaction->workup purification Filtration & Recrystallization workup->purification product 3-Phenoxyprop-2-enoic Acid purification->product characterization Spectroscopic Characterization (NMR, MS) product->characterization

Caption: Proposed synthesis workflow for this compound via the Perkin reaction.

Potential Anti-inflammatory Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation and a likely target for cinnamic acid derivatives.[7][8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα (Ubiquitinated) IkB->IkB_P NFkB_active Active NF-κB IkB->NFkB_active releases NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB bound to Proteasome Proteasomal Degradation IkB_P->Proteasome NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates Molecule This compound (Hypothesized) Molecule->IKK Inhibits? Molecule->NFkB_active Inhibits translocation? DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Transcription->Cytokines

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This guide highlights the need for foundational research on this compound. The provided synthetic protocol offers a reproducible starting point for its preparation. The comparative biological data from structural analogs suggests that this compound is a promising candidate for antimicrobial and anti-inflammatory screening. Future studies should focus on:

  • Optimizing and validating a reproducible synthesis for this compound and thoroughly characterizing the compound.

  • Performing in vitro biological assays to determine its antimicrobial spectrum (MIC values) and anti-inflammatory potential (e.g., COX-1/COX-2 inhibition, cytokine production in cell-based assays).

  • Investigating the mechanism of action by exploring its effects on relevant signaling pathways, such as the NF-κB pathway.

  • Conducting in vivo studies in appropriate animal models to assess its efficacy and safety profile if in vitro results are promising.

By establishing a baseline of reproducible data, the scientific community can effectively evaluate the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Phenoxyprop-2-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For the safe and compliant disposal of 3-phenoxyprop-2-enoic acid, laboratory personnel should adhere to established hazardous waste management protocols. This involves proper identification, segregation, containment, and labeling of the chemical waste before arranging for its professional disposal.

Researchers, scientists, and drug development professionals must handle this compound, also known as Cinnamic acid[1], with care, not only during its use but also through its final disposal. While specific safety data sheets (SDS) for this compound may vary in the level of detail provided for disposal, general principles of chemical waste management for carboxylic acids are applicable and crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). The SDS for similar compounds indicates that this compound may cause skin and eye irritation[2][3]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All handling of the chemical, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood[3][4].

Step-by-Step Disposal Procedure

  • Waste Identification and Classification: Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[5] This includes unused or expired chemicals, reaction byproducts, and any materials used for spill cleanup.

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[6][7] Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous fumes. It is particularly important to segregate organic acids from bases and oxidizing agents.

  • Containment:

    • Use a designated and compatible waste container, preferably made of high-density polyethylene (HDPE).[8][9] Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting lid.[5]

    • For solid waste, use a clearly labeled container. For solutions, use a liquid waste container. Avoid overfilling containers.[6]

  • Labeling: All waste containers must be clearly and accurately labeled.[10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The date when the waste was first added to the container

    • Any associated hazards (e.g., "Irritant")

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8] This area should be at or near the point of generation and away from general laboratory traffic.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8][10] Never dispose of this compound down the drain or in the regular trash.[5]

Quantitative Data Summary

ParameterGuidelineSource
Container Material High-Density Polyethylene (HDPE) or other compatible plastic is preferred. Glass may be used for acids.[6][8]
Container Labeling Must include "Hazardous Waste," full chemical name, concentration, date, and hazard information.[10]
Storage Location Designated Satellite Accumulation Area at or near the point of generation.[8]
Empty Containers Containers that held acutely hazardous waste may require triple rinsing before disposal. The rinsate must be collected and treated as hazardous waste.[7]

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal A Identify Waste (Unused chemical, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Ventilated Area (Fume Hood) B->C D Select Compatible Container (HDPE) C->D E Segregate from Incompatible Waste D->E F Securely Seal Container E->F G Label Container Correctly ('Hazardous Waste', Chemical Name, Date) F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS or Licensed Waste Disposal Company H->I J Arrange for Waste Pickup I->J K Final Disposal by Professionals J->K Proper Disposal

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-Phenoxyprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Phenoxyprop-2-enoic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety data for the structurally similar compounds 3-Phenyl-2-propenoic acid (Cinnamic acid) and (2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid. It is imperative to treat this compound with at least the same level of caution as these related compounds.

This guide provides essential safety protocols and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper management of the chemical.

Personal Protective Equipment (PPE)

Based on the potential hazards associated with similar chemical structures, the following PPE is mandatory when handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes. Standard safety glasses are not sufficient.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). - Lab Coat: A standard lab coat should be worn and buttoned. - Clothing: Wear long pants and closed-toe shoes.To prevent skin contact, which may cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection A NIOSH-approved respirator should be used when handling the powder outside of a fume hood or in case of inadequate ventilation.To prevent irritation of the respiratory tract from dust or aerosols.[1]
Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

2.1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize dust generation and accumulation.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

2.2. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid material within a chemical fume hood to control dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Avoid eating, drinking, or smoking in the laboratory.

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidents and environmental contamination.

3.1. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances such as strong oxidizing agents.[1][2]

3.2. Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[1]

  • Collection: Place the spilled material into a suitable, labeled, and closed container for disposal.[1][2]

3.3. Disposal:

  • Dispose of waste and residues in accordance with local, state, and federal regulations. This material and its container may need to be disposed of as hazardous waste.[3]

  • Do not allow the product to enter drains.

Emergency First Aid Procedures

Immediate and appropriate first aid is vital in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.

A Assess Hazards (Review SDS of similar compounds) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit Ready) B->C D Weigh and Transfer in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste (Labeled, Closed Container) F->G H Dispose of Waste (Follow Regulations) G->H I Remove and Clean/Dispose of PPE H->I J Wash Hands Thoroughly I->J K Spill or Exposure Occurs L Follow First Aid Procedures K->L M Notify Supervisor L->M

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.